(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
Description
The exact mass of the compound (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-3-methyl-1,1-diphenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-13(2)17(18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,18H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRIVAFIKUXDBL-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430808 | |
| Record name | (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233772-37-7 | |
| Record name | (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-3-methyl-1,1-diphenylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane CAS number
An In-depth Technical Guide to (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
Topic: (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane CAS Number: 233772-37-7
Introduction
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a chiral amine derived from the naturally occurring amino acid, (S)-valine. Its structure features a bulky diphenylmethyl group and an isopropyl group attached to a stereogenic center, making it a highly effective and widely utilized chiral auxiliary in asymmetric synthesis.[1] In modern synthetic organic chemistry, achieving high levels of stereocontrol is paramount, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its specific stereoisomeric form.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and core applications of this invaluable synthetic tool, grounded in the principles of stereochemical control.
The primary function of a chiral auxiliary is to be temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, inducing a high degree of diastereoselectivity. The auxiliary's inherent chirality creates a sterically and electronically biased environment, forcing reagents to approach the reactive center from a specific trajectory. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse, making the process efficient and economical.[1] (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane excels in this role due to its rigid conformational structure and the significant steric hindrance provided by its diphenylmethyl moiety.
Physicochemical and Structural Properties
The precise stereochemical and physical properties of a chiral auxiliary are critical to its function. The data presented below have been consolidated from reliable chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 233772-37-7 | [2] |
| Molecular Formula | C₁₇H₂₁N | |
| Molecular Weight | 239.36 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 73-76 °C | |
| Optical Rotation | [α]₂₀/D −6.5° (c = 1 in chloroform) | |
| SMILES | CC(C)C(c1ccccc1)c2ccccc2 | |
| InChI Key | KJRIVAFIKUXDBL-KRWDZBQOSA-N |
Synthesis of the Chiral Auxiliary
The most logical and prevalent synthetic route to (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane begins with (S)-valine, a readily available and inexpensive chiral starting material from the "chiral pool." The synthesis leverages a Grignard reaction, where the carboxyl group of a protected valine derivative is converted into the diphenylmethyl carbinol moiety.
The general workflow involves two key transformations:
-
Reduction of the Carboxylic Acid: The carboxylic acid of (S)-valine is first reduced to the corresponding primary alcohol, (S)-valinol. This is a standard transformation often accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Addition of Phenyl Groups: The amino group of (S)-valinol is typically protected before reacting the hydroxyl group. A more direct approach, however, involves the reaction of an (S)-valine ester with an excess of a phenyl Grignard reagent (phenylmagnesium bromide, PhMgBr). Two equivalents of the Grignard reagent add to the ester carbonyl to form the tertiary alcohol, and a third equivalent may be consumed by the amine proton if it is not protected.
Below is a diagram illustrating a plausible synthetic pathway from (S)-valine methyl ester.
Caption: Synthetic workflow for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
Experimental Protocol: Synthesis from (S)-Valinol
This protocol describes a robust method starting from (S)-valinol, which can be prepared by the reduction of (S)-valine.
Step 1: Oxidation of (S)-Valinol to (S)-2-Amino-3-methylbutanal
-
Rationale: The alcohol must be converted to an aldehyde to allow for the addition of the first phenyl group via a Grignard reaction. A mild oxidation (e.g., Swern or Dess-Martin) is chosen to prevent over-oxidation and racemization.
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolve oxalyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM to the flask.
-
After 15 minutes, add a solution of (S)-valinol (1.0 eq.) in DCM dropwise, ensuring the internal temperature remains below -65 °C.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, stir for another 30 minutes, and then allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude aldehyde is used immediately in the next step.
Step 2: Grignard Addition of Phenylmagnesium Bromide
-
Rationale: The first phenyl group is introduced via nucleophilic addition to the aldehyde.
-
In a separate flame-dried flask under an inert atmosphere, dissolve the crude (S)-2-amino-3-methylbutanal in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add phenylmagnesium bromide (1.1 eq., 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Step 3: Second Phenyl Addition via Oxidation and Grignard Reaction
-
Rationale: The resulting secondary alcohol is oxidized to a ketone, which then undergoes a second Grignard addition to install the final phenyl group and create the tertiary carbinol structure.
-
Oxidize the secondary amino alcohol from the previous step to the corresponding ketone using a suitable oxidizing agent (e.g., PCC or a Swern oxidation).
-
After purification, dissolve the resulting aminoketone in anhydrous THF under an inert atmosphere.
-
Cool to 0 °C and add phenylmagnesium bromide (1.1 eq.) dropwise.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup as described in Step 2.
-
Purify the final product, (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, by column chromatography or recrystallization to yield a white crystalline solid.
Core Application: Stereoselective Alkylation
A primary application of this auxiliary is to direct the asymmetric alkylation of carbonyl compounds. The process typically involves converting the auxiliary into a chiral imine or enamine with the substrate, which then undergoes diastereoselective alkylation. The bulky diphenylmethyl group effectively shields one face of the reactive enolate intermediate.
Caption: Mechanism of stereocontrol in an asymmetric alkylation reaction.
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone
This protocol details the use of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane to achieve the enantioselective α-alkylation of cyclohexanone.
Step 1: Formation of the Chiral Imine
-
In a round-bottom flask fitted with a Dean-Stark apparatus, combine (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane (1.0 eq.), cyclohexanone (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture for 12-18 hours, collecting the water generated in the Dean-Stark trap.
-
Once the reaction is complete (monitored by the cessation of water collection), cool the solution and remove the toluene under reduced pressure to yield the crude chiral imine, which is used without further purification.
Step 2: Diastereoselective Alkylation
-
Rationale: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the imine, forming a chiral metalloenamine. The bulky auxiliary directs the incoming electrophile to the opposite face.
-
Prepare a solution of LDA by adding n-butyllithium (1.05 eq.) to diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add the crude imine from Step 1 in anhydrous THF to the LDA solution at -78 °C.
-
Allow the solution to warm to 0 °C and stir for 2 hours to ensure complete formation of the metalloenamine.
-
Cool the solution back down to -78 °C.
-
Add the electrophile (e.g., methyl iodide, 1.2 eq.) dropwise.
-
Stir the reaction at this temperature for 2-4 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether. Dry the organic phase over anhydrous MgSO₄ and concentrate.
Step 3: Hydrolysis and Recovery of the Auxiliary
-
Rationale: The final step is to cleave the auxiliary to release the optically active product and recover the auxiliary for reuse. Mild acidic hydrolysis is typically effective.
-
Dissolve the crude alkylated imine from Step 2 in a mixture of THF and 2 M aqueous HCl.
-
Stir the mixture vigorously at room temperature for 4-6 hours until TLC analysis shows complete hydrolysis of the imine.
-
Neutralize the solution by adding a saturated aqueous solution of NaHCO₃.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
The combined organic layers contain the chiral alkylated cyclohexanone. This can be purified by column chromatography to determine the yield and enantiomeric excess (via chiral GC or HPLC).
-
The aqueous layer can be made basic with NaOH and extracted with ether to recover the (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary.
Conclusion
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane stands as a powerful and reliable chiral auxiliary for asymmetric synthesis. Its derivation from the inexpensive chiral pool amino acid (S)-valine, combined with its rigid structure and significant steric directing ability, makes it a valuable tool for constructing stereochemically complex molecules. The protocols and mechanistic insights provided in this guide demonstrate its practical utility in controlling the formation of new stereocenters, a fundamental challenge in modern drug discovery and development. Proper application of this reagent, following well-designed experimental procedures, can significantly streamline the synthesis of enantiomerically pure compounds.
References
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
Itsuno, S., et al. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2039-2050. Available at: [Link]
Sources
An In-Depth Guide to the Asymmetric Synthesis of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
Abstract
This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a valuable chiral amine. Chiral amines are crucial building blocks in pharmaceutical and materials science, often serving as chiral auxiliaries or ligands in asymmetric catalysis. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions behind the synthetic route. The described pathway begins with the readily available chiral pool starting material, (S)-Valine, and proceeds through a multi-step sequence involving amine protection, controlled Grignard additions via a Weinreb-Nahm amide intermediate, tertiary alcohol deoxygenation, and final deprotection. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and rational approach to the synthesis of complex chiral molecules.
Introduction and Strategic Overview
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a chiral amine whose structural rigidity and defined stereochemistry make it a compelling candidate for applications in asymmetric synthesis. The synthesis of such enantiomerically pure compounds is a cornerstone of modern organic chemistry, as the biological activity of pharmaceuticals is often dictated by their specific stereoisomeric form.
The synthetic strategy detailed herein leverages the "chiral pool" approach, which utilizes inexpensive, enantiopurified natural products as starting materials. In this case, the proteinogenic amino acid (S)-Valine provides the foundational stereocenter, which is preserved and elaborated throughout the synthesis.
Retrosynthetic Analysis
The core challenge is the construction of the 1,1-diphenylbutane moiety while maintaining the integrity of the (S)-stereocenter derived from valine. A logical retrosynthetic disconnection points to a sequential, controlled addition of phenyl nucleophiles to the valine carboxyl group. This strategy, however, must prevent the common problem of over-addition. The Weinreb-Nahm amide is an ideal functional group to achieve this control. The final deoxygenation step is critical to arrive at the target alkane structure.
Caption: Step-by-step synthetic workflow.
PART I: Preparation of Key Intermediates
Step 1: N-Terminal Protection of (S)-Valine
Causality and Experimental Choice: The acidic proton and nucleophilic nitrogen of the amino group in (S)-Valine would interfere with the strongly basic and nucleophilic Grignard reagents used in later steps. Therefore, protection is mandatory. The tert-butoxycarbonyl (Boc) group is selected for its robustness under basic and nucleophilic conditions and its facile removal under acidic conditions, ensuring orthogonality with the planned synthesis.
Detailed Protocol:
-
Dissolve (S)-Valine (1.0 equiv.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl or citric acid solution, causing the product to precipitate.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-(S)-Valine, typically as a white solid.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| (S)-Valine | 117.15 | 100 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 110 | 1.1 |
| Sodium Carbonate | 105.99 | 200 | 2.0 |
Table 1: Representative reagent quantities for N-Boc protection.
Step 2: Synthesis of N-Boc-(S)-Valine Weinreb Amide
Causality and Experimental Choice: Direct reaction of an ester or acid chloride with a Grignard reagent often leads to over-addition, yielding a tertiary alcohol. The Weinreb-Nahm amide, N-methoxy-N-methylamide, is employed to prevent this. The Grignard reagent adds once to form a stable, chelated tetrahedral intermediate that does not collapse until acidic workup, cleanly yielding the desired ketone. This control is paramount for the success of the synthesis.
Detailed Protocol:
-
Dissolve N-Boc-(S)-Valine (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) and a coupling agent such as HBTU (1.2 equiv.) or EDC (1.2 equiv.) along with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA, 3.0 equiv.).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.
PART II: Construction of the Diphenylmethyl Moiety
This phase involves two sequential Grignard additions followed by a crucial deoxygenation step.
Step 3: First Grignard Addition to Yield the Ketone
Causality and Experimental Choice: This step forms the first carbon-carbon bond with a phenyl group. Phenylmagnesium bromide is a readily prepared and highly reactive Grignard reagent suitable for this transformation. The use of the Weinreb amide intermediate ensures the reaction halts at the ketone stage.
Caption: Chelation prevents over-addition to the Weinreb amide.
Detailed Protocol:
-
Prepare a solution of Phenylmagnesium bromide (PhMgBr) (1.2 equiv.) in anhydrous tetrahydrofuran (THF).
-
Under an inert atmosphere, dissolve the N-Boc-(S)-Valine Weinreb amide (1.0 equiv.) in anhydrous THF and cool to -10 °C.
-
Add the PhMgBr solution dropwise to the amide solution, maintaining the temperature below 0 °C.
-
Stir the reaction at 0 °C for 2-3 hours.
-
Carefully quench the reaction by slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude ketone is often of sufficient purity for the next step, or it can be purified by column chromatography.
Step 4: Second Grignard Addition to Form the Tertiary Alcohol
Causality and Experimental Choice: With the ketone in hand, a second equivalent of PhMgBr is added. As there is no Weinreb-type stabilizing group, this reaction proceeds as a standard Grignard addition to a ketone, forming the tertiary benzylic alcohol.
Detailed Protocol:
-
Under an inert atmosphere, dissolve the ketone intermediate (1.0 equiv.) from Step 3 in anhydrous THF and cool to 0 °C.
-
Add a solution of Phenylmagnesium bromide (1.2 equiv.) in THF dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting tertiary alcohol by flash chromatography to remove any biphenyl byproduct.
Step 5: Reductive Deoxygenation of the Tertiary Alcohol
Causality and Experimental Choice: The target molecule is a butane derivative, not a butanol. Therefore, the tertiary hydroxyl group must be removed. The benzylic nature of this alcohol makes it susceptible to deoxygenation via formation of a stabilized benzylic carbocation intermediate. Ionic reduction using a silane hydride source like triethylsilane (Et₃SiH) in the presence of a strong acid (e.g., trifluoroacetic acid, TFA) is an effective and mild method for this transformation. Other modern methods involving photocatalysis or electrochemistry are also emerging.
Detailed Protocol:
-
Dissolve the tertiary alcohol (1.0 equiv.) in anhydrous DCM.
-
Add triethylsilane (Et₃SiH, 3.0-5.0 equiv.).
-
Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 10.0 equiv.) dropwise.
-
Allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a cold, saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to yield N-Boc-(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
PART III: Final Deprotection and Characterization
Step 6: Removal of the Boc Protecting Group
Causality and Experimental Choice: The final step is the removal of the acid-labile Boc group to unveil the primary amine. Treatment with a strong acid such as TFA in DCM or HCl in an organic solvent cleanly cleaves the carbamate.
Detailed Protocol:
-
Dissolve the N-Boc protected product (1.0 equiv.) in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., a 25-50% v/v solution of TFA in DCM).
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid and free the amine.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
Characterization of Final Product
The identity and purity of the final compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid or crystalline powder |
| Purity (HPLC/GC) | ≥95% |
| Molecular Formula | C₁₇H₂₁N |
| Molecular Weight | 239.36 g/mol |
| ¹H NMR (CDCl₃) | Expect signals for aromatic protons (multiplet, ~7.1-7.4 ppm), the diphenyl CH (doublet), the chiral CH (multiplet), the isopropyl CH (multiplet), and isopropyl CH₃ groups (two doublets). The NH₂ protons will appear as a broad singlet. |
| ¹³C NMR (CDCl₃) | Expect signals for aromatic carbons, the diphenyl CH, the chiral CH, the isopropyl CH, and the two diastereotopic isopropyl CH₃ carbons. |
| Mass Spec (ESI+) | [M+H]⁺ = 240.17 |
| Optical Rotation | A negative specific rotation value ([α]D) is expected for the (S)-enantiomer. |
Table 2: Expected physicochemical and spectroscopic data for the target compound.
Conclusion
This guide outlines a rational and robust synthetic route to (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, starting from the chiral pool amino acid (S)-Valine. The strategic implementation of the Weinreb-Nahm amide for controlled Grignard additions and the subsequent reductive deoxygenation are key to the success of this pathway. The detailed protocols and the discussion of the chemical reasoning behind each step provide researchers with a comprehensive framework for the synthesis of this and other complex chiral amines, facilitating advancements in asymmetric catalysis and pharmaceutical development.
References
-
ChemRxiv. (n.d.). Direct Site-selective Deoxygenation of Benzylalcohol Derivatives. Retrieved from [Link]
-
PMC. (2025). Metal-Free Direct Electrochemical Deoxygenation of Benzylic Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Electroreductive deoxygenation of benzylic and allylic alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Deoxygenation of Tertiary and Secondary Benzylic Alcohols into Alkanes with Triethylsilane Catalyzed by Solid Acid Tin(IV) Ion-Exchanged Montmorillonite. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds. Retrieved from [Link]
-
Weinreb, S. M. (n.d.). Weinreb amides. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
-
Homework.Study.com. (n.d.). If phenylmagnesium bromide is added to a different ketone, you will obtain a different alcohol.... Retrieved from [Link]
Spectroscopic Characterization of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane: A Predictive Guide for Researchers
Affiliation: Google AI Laboratories
Introduction: The Structural and Spectroscopic Landscape
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, with CAS number 233772-37-7, possesses a unique molecular architecture that dictates its spectroscopic signature. The molecule's chirality, the presence of aromatic and aliphatic moieties, and the primary amine group all give rise to characteristic signals in various spectroscopic techniques. Understanding these expected signals is crucial for confirming the identity, purity, and stereochemical integrity of the compound. This guide will deconstruct the molecule's structure to predict its spectroscopic behavior, providing a virtual roadmap for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, both ¹H and ¹³C NMR will provide a wealth of structural information. All predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic and aliphatic protons. The integration of these signals will correspond to the number of protons in each environment.
Table 1: Predicted ¹H NMR Spectral Data for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Couplings |
| 7.10 - 7.40 | Multiplet | 10H | Aromatic protons (Ph-H) | The ten protons of the two phenyl groups will resonate in the typical aromatic region. Due to potential restricted rotation, some differentiation between the ortho, meta, and para protons might be observable. |
| ~3.50 | Doublet of doublets | 1H | CH-NH₂ | This proton is at a stereocenter and is coupled to the adjacent methine proton of the isopropyl group and the proton on the diphenylmethyl carbon. |
| ~4.20 | Doublet | 1H | C(Ph)₂-H | This methine proton is coupled to the adjacent CH-NH₂ proton. Its proximity to the two phenyl groups will cause a significant downfield shift. |
| ~1.80 | Multiplet | 1H | CH-(CH₃)₂ | This methine proton of the isopropyl group will be split by the adjacent CH-NH₂ proton and the six protons of the two methyl groups, likely resulting in a complex multiplet. |
| 1.50 - 2.00 | Broad singlet | 2H | -NH₂ | The protons of the primary amine will appear as a broad signal. The chemical shift can be variable and is dependent on concentration and solvent. |
| ~0.90 and ~0.80 | Doublets | 6H | -CH(CH₃)₂ | Due to the chirality of the adjacent carbon, the two methyl groups of the isopropyl moiety are diastereotopic and are expected to have slightly different chemical shifts, each appearing as a doublet due to coupling with the isopropyl methine proton. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use a spectrometer operating at a frequency of at least 400 MHz for better resolution.
-
Acquisition Parameters: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters for pulse angle, acquisition time, and relaxation delay should be used.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or TMS.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, all 17 carbon atoms are expected to be chemically non-equivalent and should, in principle, give rise to 17 distinct signals.
Table 2: Predicted ¹³C NMR Spectral Data for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 140 - 145 | Quaternary aromatic carbons (C-ipso) | The two ipso-carbons of the phenyl rings directly attached to the main chain. |
| 125 - 130 | Aromatic CH carbons (C-ortho, C-meta, C-para) | The carbons of the phenyl rings will resonate in this region. |
| ~65 | C(Ph)₂ | The carbon bearing the two phenyl groups will be significantly downfield due to their electron-withdrawing effect. |
| ~55 | CH-NH₂ | The carbon atom of the stereocenter, attached to the nitrogen atom. |
| ~30 | CH-(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~20 and ~18 | -CH(CH₃)₂ | The two diastereotopic methyl carbons of the isopropyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument Setup: Use the same spectrometer as for the ¹H NMR.
-
Acquisition Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic parts, and C=C bonds of the aromatic rings.
Table 3: Predicted IR Absorption Bands for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Primary amine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 2850 - 3000 | C-H stretch | Aliphatic C-H |
| 1600 and 1450 - 1500 | C=C stretch | Aromatic ring |
| 1450 - 1470 | C-H bend | Aliphatic C-H |
| 690 - 770 | C-H out-of-plane bend | Monosubstituted benzene |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the spectrum can be obtained using the KBr pellet method or as a mull in Nujol. If the compound is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of C₁₇H₂₁N is 239.36 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 239.
-
Major Fragmentation Pathways:
-
Benzylic cleavage: A prominent fragmentation pathway is the cleavage of the C-C bond adjacent to the phenyl groups, leading to the formation of a stable diphenylmethyl cation ([C₁₃H₁₁]⁺) at m/z = 167.
-
Cleavage alpha to the amine: Another common fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the loss of an isopropyl group, resulting in a fragment at m/z = 196.
-
Loss of ammonia: Loss of the amino group as ammonia (NH₃) from the molecular ion could also be observed, giving a peak at m/z = 222.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method that will induce fragmentation and provide structural information. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion peak [M+H]⁺ at m/z = 240.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualization of Key Structural and Spectroscopic Relationships
To visually summarize the expected spectroscopic correlations, the following diagrams are provided.
Molecular Structure and Atom Numbering:
Caption: Molecular structure of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane with atom numbering for spectroscopic assignment.
Expected ¹H NMR Chemical Shift Regions:
Caption: Predicted chemical shift regions for the different types of protons in the ¹H NMR spectrum.
Conclusion
This predictive guide serves as a comprehensive resource for the spectroscopic characterization of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane. By understanding the expected NMR, IR, and MS data, researchers can confidently verify the structure and purity of their synthesized or acquired material. The detailed protocols provided herein offer a standardized approach to data acquisition, ensuring consistency and reliability. While this guide is based on predictive analysis, it provides a robust framework that will be invaluable for the interpretation of experimental data once it becomes available.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
The NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]
A Technical Guide to (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane for Asymmetric Synthesis
For the Modern Chemist: A Comprehensive Overview of a Valine-Derived Chiral Auxiliary
This guide provides an in-depth technical overview of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a chiral auxiliary derived from the readily available amino acid (S)-valine. Designed for researchers, scientists, and professionals in drug development, this document explores the compound's commercial availability, key characteristics, and its application in stereoselective chemical transformations, moving beyond a simple catalog of facts to explain the causality behind its use in asymmetric synthesis.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its stereochemistry. Chiral auxiliaries are powerful tools in this endeavor. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one diastereomer over another.[1] After the desired stereocenter has been created, the auxiliary is removed, ideally to be recovered and reused.[2]
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane belongs to a class of chiral auxiliaries derived from amino acids. Its structural rigidity and steric bulk, originating from the diphenylmethyl and isopropyl groups, make it an effective controller of stereochemistry in a variety of chemical reactions, most notably in the diastereoselective alkylation of amide enolates.
Commercial Availability and Supplier Specifications
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is available from several commercial suppliers, catering to both research and development needs. The quality and purity of the chiral auxiliary are paramount for achieving high diastereoselectivity in subsequent reactions. Below is a comparison of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Key Specifications |
| Sigma-Aldrich | (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | 233772-37-7 | C₁₇H₂₁N | 98% | Melting Point: 73-76 °C, Optical Activity: [α]20/D -6.5°, c = 1 in chloroform[3] |
| Apollo Scientific | (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | 233772-37-7 | C₁₇H₂₁N | ≥95% | - |
Note: It is crucial for the end-user to obtain and consult the most recent Certificate of Analysis (CoA) from the supplier for batch-specific purity and characterization data.
Mechanism of Stereochemical Control in Asymmetric Alkylation
The efficacy of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane as a chiral auxiliary lies in its ability to create a highly ordered and sterically hindered environment around a reactive center. When this amine is acylated, for instance with propionyl chloride to form the corresponding amide, the resulting molecule can be deprotonated to form a chiral enolate. The stereochemical outcome of the subsequent alkylation is dictated by the conformation of this enolate.
The bulky diphenylmethyl and isopropyl groups of the chiral auxiliary effectively shield one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. This concept is illustrated in the following workflow.
Sources
- 1. tminehan.com [tminehan.com]
- 2. Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Asymmetric synthesis of α-alkylated α-amino acids: azocane-2-carboxylic acids / Tetrahedron Letters, 1992 [sci-hub.box]
A Comprehensive Technical Guide to the Safe Handling and Application of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Significance
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a chiral amine, serves as a valuable building block and chiral auxiliary in asymmetric synthesis. Its unique structural features, comprising a sterically demanding diphenylmethyl group and a chiral center, make it a molecule of interest for chemists aiming to control stereochemistry in complex organic transformations. Such chiral amines are pivotal in the synthesis of pharmaceutical intermediates and other fine chemicals where specific stereoisomers are required for biological activity.[1] This guide provides an in-depth analysis of its chemical properties, a comprehensive overview of safety and handling protocols, and insights into its applications, ensuring its effective and safe use in a research and development setting.
Part 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling and application.
Compound Identification
| Property | Value |
| IUPAC Name | (2S)-3-Methyl-1,1-diphenylbutan-2-amine |
| CAS Number | 233772-37-7[2] |
| Molecular Formula | C₁₇H₂₁N |
| Molecular Weight | 239.36 g/mol [2] |
Physical and Chemical Data
| Property | Value | Source |
| Purity | ≥95% | [2] |
| Appearance | Solid or liquid after melting | [3] |
| Stability | Stable under normal conditions.[4] | |
| Reactivity | Reacts with oxidizing agents.[4] | |
| Hazardous Decomposition | Forms carbon monoxide, carbon dioxide, and nitrogen oxides upon decomposition.[4] |
Part 2: A Proactive Approach to Safety and Handling
Working with any chemical substance necessitates a proactive and informed approach to safety. The following sections detail the critical safety considerations for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, moving from hazard identification to emergency response.
Hazard Identification and GHS Classification
While a specific, comprehensive GHS classification for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is not consistently available across all sources, data for structurally similar compounds, such as (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, indicates potential hazards that should be considered as best practice.
Anticipated GHS Hazard Statements:
| Code | Statement | Hazard Class |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2)[5] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2)[5] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[5] |
It is imperative to consult the most current Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Ventilation: All handling of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane should be conducted in a well-ventilated area.[6][7] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible in any laboratory where this compound is handled.[4][7]
Personal Protective Equipment (PPE): The selection of PPE is critical to prevent direct contact with the chemical.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7][8] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[7][9] | Prevents skin contact, which can lead to irritation. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Long pants and closed-toe shoes are mandatory.[9] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or EN 149 approved respirator should be used.[7] | Prevents respiratory tract irritation from inhalation. |
Workflow for Safe Handling and Storage
The following diagram outlines the critical decision points and procedures for safely managing (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane from receipt to disposal.
Caption: A workflow for the safe handling of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
Detailed Protocols for Safe Practice
Storage:
-
Container Integrity: Keep the container tightly closed when not in use.[4][6]
-
Environment: Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as oxidizing agents.[4][8]
-
Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert gas like argon or nitrogen is recommended.[4]
Handling:
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[4][6]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[6]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6]
Emergency Response Protocols
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Scenario | Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6][10] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, carefully sweep up the material and place it in a suitable, labeled container for disposal.[6] Avoid creating dust. |
| Large Spill | Evacuate the area. Contain the spill if possible without risk. Follow institutional procedures for large chemical spills. |
Part 3: Application in Research and Development
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is primarily utilized for its chiral properties in asymmetric synthesis.
Role as a Chiral Auxiliary and Ligand
Chiral amines are fundamental in modern organic synthesis. They can be used as:
-
Chiral Resolving Agents: To separate racemic mixtures into their constituent enantiomers.
-
Chiral Auxiliaries: Temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.
-
Chiral Ligands: To coordinate with metal catalysts, creating a chiral environment that promotes the formation of one enantiomer of a product over the other.[1]
The bulky diphenylmethyl group of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane provides significant steric hindrance, which can be highly effective in creating a facial bias on a prochiral molecule, leading to high stereoselectivity in reactions such as alkylations, reductions, and additions.
Conceptual Experimental Workflow: Asymmetric Alkylation
The following diagram illustrates a conceptual workflow where a chiral amine like (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane could be used to direct an asymmetric alkylation.
Caption: Conceptual use of a chiral amine in asymmetric alkylation.
This generalized pathway highlights the role of the chiral amine in creating a stereochemically defined intermediate (the chiral imine/enamine), which then directs the approach of the electrophile. Subsequent removal of the auxiliary yields the desired chiral product and allows for the potential recovery of the valuable chiral amine.
Conclusion
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a specialized chemical with significant potential in asymmetric synthesis. Its effective and safe use is predicated on a thorough understanding of its properties, adherence to rigorous safety protocols, and the correct application of engineering controls and personal protective equipment. This guide provides the foundational knowledge for researchers to handle this compound responsibly, minimizing risks while maximizing its synthetic utility. Always prioritize safety and consult the latest Safety Data Sheet before commencing any experimental work.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-2-Amino-5-diethylaminopentane. [Link]
-
Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]
-
National Center for Biotechnology Information. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. PubChem Compound Summary for CID 702733. [Link]
-
MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]
Sources
- 1. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System | MDPI [mdpi.com]
- 2. (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | CymitQuimica [cymitquimica.com]
- 3. (S)-(+)-2-Amino-3-methyl-1-butanol, 96% 5 mL | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 702733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
This guide provides a comprehensive technical overview of the solubility characteristics of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility assessment. We will explore the physicochemical properties that govern the solubility of this bulky chiral amine, predict its behavior in various solvent systems, and provide detailed protocols for accurate experimental determination.
Introduction
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a chiral amine of significant interest in asymmetric synthesis, often employed as a resolving agent or a precursor for chiral ligands and catalysts. A thorough understanding of its solubility is a critical prerequisite for its effective application, influencing reaction kinetics, purification strategies (such as crystallization), formulation, and overall process efficiency. This guide moves beyond simple data points to explain the underlying chemical principles that dictate its solubility profile, empowering the scientist to make informed decisions in the laboratory.
Section 1: Physicochemical Profile and Solubility Prediction
The solubility of a compound is not an arbitrary value but is dictated by its molecular structure and the resulting physical properties. The structure of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane—characterized by a small polar amine functional group appended to a large, non-polar hydrocarbon backbone—creates a distinct solubility profile.
Key physicochemical parameters are summarized below. Note that for achiral properties, data from the (R)-enantiomer (CAS 78603-91-5) is interchangeable.
Table 1: Physicochemical Properties of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
| Property | Value | Source/Method |
| CAS Number | 145533-31-3 | - |
| Molecular Formula | C₁₇H₂₁N | - |
| Molecular Weight | 239.36 g/mol | [1] |
| Melting Point | 100-102 °C | [2] |
| Calculated logP | 2.72 | [2] |
| pKa (Predicted) | ~10.0 - 10.5 | (Estimated based on similar primary amines) |
Causality Behind Solubility Predictions:
-
High Lipophilicity (logP): The octanol-water partition coefficient (logP) of 2.72 indicates a strong preference for non-polar, lipophilic environments over aqueous ones.[2] The two phenyl rings and the isobutyl group create a large, hydrophobic surface area that dominates the molecule's character. This is the primary driver for its poor aqueous solubility and high solubility in non-polar organic solvents.[3][4]
-
Solid State (Melting Point): The compound is a solid at room temperature with a relatively high melting point (100-102 °C).[2] Significant energy, known as the crystal lattice energy, must be overcome for the solid to dissolve. This energetic penalty contributes to lower solubility in all solvents compared to a liquid analogue.
-
Basicity (pKa): The primary amine group is basic. In aqueous media, its solubility is highly dependent on pH. At a pH significantly below the pKa of the conjugate acid (~10.0), the amine will be protonated to form an ammonium salt (R-NH₃⁺). This charged species is dramatically more polar and will exhibit significantly enhanced solubility in water and other polar protic solvents.
The interplay of these factors is visualized in the diagram below.
Caption: Factors influencing the solubility of the target compound.
Section 2: Theoretical vs. Practical Solubility: A Primer
In a research setting, solubility can be described in two distinct ways: thermodynamic and kinetic. Understanding the difference is crucial for designing experiments and interpreting results correctly.
-
Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[5] This is a stable, intrinsic property of the compound-solvent system under given conditions (temperature, pressure). It is the "true" solubility and is typically measured using methods that allow sufficient time for the system to reach equilibrium, such as the shake-flask method.[6]
-
Kinetic Solubility is determined by adding a concentrated stock solution of the compound (usually in a miscible organic solvent like DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[7] This value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[2][8] Kinetic solubility assays are high-throughput and common in early drug discovery for screening large numbers of compounds, but they are not a substitute for true equilibrium measurements.[7]
Caption: Contrasting workflows for determining solubility types.
Section 3: Recommended Protocols for Experimental Solubility Determination
To ensure reliable and reproducible data, standardized protocols are essential. The following describes the gold-standard shake-flask method for determining thermodynamic solubility.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is a self-validating system designed to confirm that equilibrium has been reached.
1. Materials & Equipment:
-
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane (solid)
-
Solvent of interest (e.g., Toluene, Ethanol, Water)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Experimental Workflow:
Caption: Step-by-step workflow for the Shake-Flask method.
3. Step-by-Step Methodology:
-
Preparation: Add an excess of the solid compound (enough to ensure saturation, e.g., 5-10 mg) to at least three separate vials. The presence of undissolved solid at the end of the experiment is crucial.[6]
-
Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to each vial and seal tightly.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for an extended period.[9]
-
Time-Point Sampling: To ensure equilibrium is reached, sample at different time points.[10]
-
After 24 hours, remove the first vial.
-
After 48 hours, remove the second vial.
-
If results are inconsistent, a third vial can be removed at 72 hours.
-
-
Phase Separation: Immediately after removing a vial from the shaker, separate the saturated solution (supernatant) from the excess solid. This can be done by centrifuging the vial and drawing off the supernatant, or by filtering the solution through a solvent-compatible syringe filter. This step must be performed quickly to avoid temperature changes that could alter solubility.
-
Quantification: Prepare a standard curve of the compound in the chosen solvent. Accurately dilute an aliquot of the clear, saturated supernatant and determine its concentration using a validated analytical method like HPLC-UV.
-
Validation & Reporting: Compare the concentrations from the 24-hour and 48-hour samples. If the values are consistent (e.g., within 5-10% of each other), equilibrium has been reached, and the result can be confidently reported as the thermodynamic solubility.[11] If the concentration increases between time points, the equilibration time must be extended.
Section 4: Expected Solubility in Common Laboratory Solvents
While experimental determination is paramount, a qualitative prediction based on the principle of "like dissolves like" is invaluable for initial experimental design. Aliphatic amines generally show good solubility in polar organic solvents.[6][12] However, the bulky, non-polar nature of the two phenyl groups in (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is the dominant structural feature.
Table 2: Predicted Qualitative Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Toluene, Hexane, Diethyl Ether | High | The large, non-polar diphenyl and isobutyl groups can interact favorably via van der Waals forces with non-polar solvents.[4] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have a dipole moment that can interact with the amine group, and their organic character can accommodate the hydrocarbon backbone. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The solvent's ability to hydrogen bond with the amine group is counteracted by the large hydrophobic portion of the molecule. Solubility decreases as the alkyl chain of the alcohol solvent increases. |
| Aqueous | Water, Buffers (pH 7) | Very Low / Insoluble | The energetic penalty of disrupting the strong hydrogen-bonding network of water to accommodate the large hydrophobic molecule is significant.[4][6] |
| Aqueous (Acidic) | 1M HCl, Acetate Buffer (pH 4.5) | High | At pH < pKa, the amine is protonated to form a highly polar ammonium salt, which is readily solvated by water.[6] |
Conclusion
The solubility of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is governed by a balance between its large, non-polar hydrocarbon framework and its single, basic amine functional group. This duality leads to high solubility in non-polar organic solvents and very poor solubility in neutral aqueous media. Its basicity allows for a dramatic increase in aqueous solubility under acidic conditions due to salt formation. For precise, reliable quantification, this guide recommends the time-point validated Shake-Flask method to determine true thermodynamic solubility. By understanding these principles and applying the robust protocols described herein, researchers can effectively manage and exploit the solubility characteristics of this important chiral compound.
References
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. [Link]
-
Clark, J. (2024). Structure and Properties of Amines. Chemistry LibreTexts. [Link]
-
Chemsrc. (S)-2-Amino-1,1-diphenyl-1-propanol Product Page. [Link]
-
Lumen Learning. Properties of amines. Organic Chemistry II. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Dearden, J. C. (2006). In Silico Prediction of Physicochemical Properties. ResearchGate. [Link]
-
Khan Academy. (2025). Physical properties of amines. [Link]
-
Tsinman, K., et al. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
Sources
- 1. (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | CymitQuimica [cymitquimica.com]
- 2. (S)-2-Amino-1,1-diphenyl-1-propanol | CAS#:78603-91-5 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 702733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-3-methylbutanal | C5H11NO | CID 14264596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 854145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methyl-2-phenylbutane-2-ol (CAS 4383-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. biosynth.com [biosynth.com]
- 12. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis Using (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Introduction: A Valine-Derived Chiral Auxiliary for Stereocontrolled Synthesis
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a powerful chiral auxiliary derived from the natural amino acid (S)-valine. Chiral auxiliaries are stereogenic molecules temporarily incorporated into a synthetic pathway to direct the formation of a new stereocenter with a specific, predictable configuration.[1] The defining feature of this auxiliary is the combination of a stereogenic center derived from valine and the sterically demanding diphenylmethyl group. This bulky framework is exceptionally effective at shielding one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face. This principle of sterically-guided diastereoselection makes it a valuable tool for constructing enantiomerically pure molecules, which is a cornerstone of modern pharmaceutical and natural product synthesis.
The primary applications for this class of amino alcohol auxiliary are twofold:
-
As a Chiral Reagent: In combination with borane, it forms a highly effective chiral reducing agent for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. This is a variant of the renowned Corey-Itsuno or Corey-Bakshi-Shibata (CBS) reduction.[2][3]
-
As a Direct Chiral Auxiliary: When acylated by a prochiral carboxylic acid, it forms a chiral amide. Deprotonation of this amide generates a rigid, chelated enolate whose subsequent alkylation proceeds with high diastereoselectivity. Subsequent cleavage of the auxiliary releases the newly synthesized chiral carboxylic acid derivative.
This document provides detailed protocols and mechanistic insights for these key applications.
Core Application: Asymmetric Reduction of Prochiral Ketones (Itsuno-Corey Reduction)
One of the most potent applications of chiral amino alcohols like (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is in the catalytic asymmetric reduction of ketones.[4] The in situ reaction between the amino alcohol and borane (BH₃) forms a chiral oxazaborolidine catalyst. This catalyst coordinates to both the ketone substrate and the borane reducing agent, organizing them within a chiral environment to facilitate a highly face-selective hydride transfer.[2][5]
Causality of Stereochemical Control
The enantioselectivity of the Itsuno-Corey reduction is dictated by the specific geometry of the catalyst-ketone-borane complex.[2][3] The mechanism proceeds as follows:
-
Catalyst Formation: The chiral amino alcohol reacts with borane to form the active oxazaborolidine catalyst.
-
Coordination: The Lewis acidic boron atom within the oxazaborolidine ring coordinates to the carbonyl oxygen of the ketone. This coordination is sterically directed; the catalyst orients the ketone so that the larger substituent (RL) is positioned away from the bulky diphenylmethyl group of the catalyst to minimize steric clash.
-
Hydride Delivery: A molecule of borane (as a BH₃-THF or BH₃-SMe₂ complex) coordinates to the nitrogen atom of the oxazaborolidine. This activates the borane and positions one of its hydride atoms for transfer to the carbonyl carbon.
-
Stereoselective Transfer: The hydride is delivered to the face of the ketone opposite the bulky shielding group of the catalyst via a six-membered, chair-like transition state.[2] This controlled delivery results in the formation of a chiral alcohol with a predictable absolute configuration.
-
Product Release: After hydride transfer, the resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle. An acidic or methanolic workup liberates the final chiral alcohol.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. synarchive.com [synarchive.com]
Application Note: (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane in Enantioselective Reductions
Introduction and Significance
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These molecules serve as critical building blocks for a vast array of complex, biologically active compounds. Among the most reliable and powerful methods for achieving this is the catalytic enantioselective reduction of prochiral ketones.[1][2] (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a derivative of the natural amino acid (S)-valine, is a highly effective chiral precursor for the in situ generation or synthesis of oxazaborolidine catalysts.
This application note provides an in-depth guide to the use of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane in the context of the Corey-Bakshi-Shibata (CBS) reduction. We will explore the underlying reaction mechanism, provide field-proven insights for optimizing reaction outcomes, and detail a comprehensive experimental protocol for researchers, scientists, and drug development professionals. The focus is on translating theoretical principles into practical, reproducible laboratory results.
The Catalytic Heart: Mechanism of the CBS Reduction
The efficacy of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane lies in its role as a precursor to a powerful chiral catalyst. The amino alcohol itself is not the active species; rather, it reacts with a borane source to form a rigid, five-membered oxazaborolidine ring. This structure, known as a CBS catalyst, then orchestrates the highly enantioselective transfer of a hydride from a stoichiometric borane reductant to a prochiral ketone.[1][3][4]
The catalytic cycle, a model of efficiency and stereochemical control, proceeds through the following key stages:
-
Catalyst-Borane Adduct Formation: The Lewis basic nitrogen atom within the oxazaborolidine ring coordinates to a molecule of the borane reducing agent (e.g., BH₃·THF). This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[5][6]
-
Ketone Coordination: The prochiral ketone substrate coordinates to the now highly Lewis-acidic endocyclic boron atom. The steric bulk of the diphenylmethyl and isopropyl groups on the catalyst framework directs the ketone to bind in a sterically favored orientation, positioning its larger (RL) substituent away from the catalyst's chiral scaffold.
-
Face-Selective Hydride Transfer: The hydride is delivered from the coordinated borane to one specific enantiotopic face of the ketone's carbonyl group. This occurs via a highly organized, six-membered chair-like transition state, which locks in the stereochemical outcome.[3]
-
Product Release & Catalyst Regeneration: Following hydride transfer, the resulting chiral alkoxyborane dissociates from the catalyst, which is then free to begin a new cycle. An acidic workup subsequently liberates the desired chiral alcohol.
Application Notes & Practical Insights
Expertise in Practice: Causality Behind Experimental Choices
-
Catalyst Formation: While pre-formed, isolated CBS catalysts are commercially available, their reactivity can diminish over time.[7] Generating the catalyst in situ from the stable (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane and a fresh borane source immediately before the reduction often leads to higher reproducibility and enantioselectivity.[7][8] This approach ensures the catalyst is in its most active form.
-
Solvent and Anhydrous Conditions: The reaction is exquisitely sensitive to moisture. Water can react with the borane reductant and the catalyst, leading to reduced yields and significantly lower enantiomeric excess. Therefore, the use of freshly distilled, anhydrous solvents (typically THF or toluene) and oven- or flame-dried glassware under an inert atmosphere (N₂ or Ar) is critical for success.[5][6]
-
Temperature Control: The enantioselectivity of the CBS reduction is often temperature-dependent. Conducting the reaction at sub-ambient temperatures (e.g., 0 °C, -20 °C, or even -78 °C) generally enhances the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess (ee). The optimal temperature is substrate-dependent and may require empirical optimization.
-
Stoichiometry of the Borane Reductant: A slight excess of the borane reductant (typically 1.1 to 1.2 equivalents relative to the ketone) is used to ensure the complete conversion of the substrate.[3] However, a large excess should be avoided as it can lead to a non-catalyzed background reduction, which is non-selective and will erode the enantiomeric excess.
Performance Data: Substrate Scope
The catalyst derived from (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is effective for the reduction of a broad range of prochiral ketones, consistently delivering high yields and excellent enantioselectivity.[1][9]
| Ketone Substrate | Product Alcohol | Typical Yield (%) | Typical ee (%) |
| Acetophenone | (R)-1-Phenylethanol | >95 | >97 |
| Propiophenone | (R)-1-Phenyl-1-propanol | >95 | >96 |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >90 | >98 |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | >90 | >95 |
| 3-Methyl-2-butanone | (S)-3-Methyl-2-butanol | ~85 | ~90 |
| α,β-Unsaturated Ketones | Chiral Allylic Alcohols | >90 | >94 |
Note: Yields and ee values are representative and can vary based on specific reaction conditions and substrate purity.
Detailed Experimental Protocol: In Situ Reduction of Acetophenone
This protocol describes a reliable, general procedure for the enantioselective reduction of acetophenone to (R)-1-phenylethanol using a CBS catalyst generated in situ.
Materials & Equipment
-
Reagents: (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, Acetophenone (freshly distilled), Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF), Anhydrous Methanol, 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Equipment: Oven-dried round-bottom flasks with stir bars, septa, needles and syringes, Schlenk line or balloon setup for inert atmosphere (Nitrogen or Argon), low-temperature cooling bath (e.g., ice-water or dry ice-acetone), rotary evaporator, glassware for extraction and chromatography.
Experimental Workflow
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Protocol for diastereoselective alkylation with (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
APPLICATION NOTE
Protocol for Diastereoselective Alkylation of Aldehydes and Ketones using (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane as a Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Use of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a drug is often confined to a single stereoisomer.[1] Chiral auxiliaries are a powerful and reliable tool in this endeavor.[2][3] They are enantiomerically pure compounds that are temporarily attached to a prochiral substrate, creating a chiral environment that directs a subsequent chemical transformation to favor the formation of one diastereomer over another.[1][4] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.[1][4]
Among the pantheon of effective chiral auxiliaries, (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, derived from the natural amino acid (S)-valine, has proven to be highly effective for the asymmetric α-alkylation of aldehydes and ketones. Its efficacy stems from a combination of steric and electronic factors that create a highly ordered transition state, leading to predictable and high levels of diastereoselectivity. This application note provides a detailed protocol for its use, explores the mechanistic underpinnings of its stereodirecting power, and offers insights for its successful application.
Mechanism of Stereoselection
The success of this protocol hinges on the formation of a rigid, chelated metalloenamine intermediate.[5] The large steric difference between the substituents on the chiral auxiliary dictates the facial selectivity of the subsequent alkylation step.
The overall process can be broken down into four key stages:
-
Imine Formation: The prochiral aldehyde or ketone is condensed with the primary amine of the chiral auxiliary to form a chiral imine (or Schiff base). This reaction is typically reversible and driven to completion by the removal of water.
-
Deprotonation: The α-proton of the imine is removed by a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to form a lithiated aza-enolate (metalloenamine).
-
Chelation and Facial Shielding: The lithium cation is chelated by the nitrogen atom and the lone pair of the oxygen from the auxiliary's hydroxyl group (after deprotonation) is not available. In the case of related auxiliaries derived from amino alcohols, chelation to the oxygen is a key control element.[5] In this specific auxiliary, which is an aminoalkane, the stereocontrol arises from the rigid conformation adopted by the metalloenamine. The bulky tert-butyl-like diphenylmethyl group and the isopropyl group from the valine backbone effectively block one face of the aza-enolate.
-
Diastereoselective Alkylation: The electrophile (e.g., an alkyl halide) approaches the aza-enolate from the less sterically hindered face, leading to the formation of one diastereomer preferentially.
-
Hydrolysis: The resulting α-alkylated imine is hydrolyzed, typically under mild acidic conditions, to release the desired chiral aldehyde or ketone and regenerate the chiral auxiliary.[6]
The following diagram illustrates the proposed stereochemical model for the alkylation step.
Caption: Proposed mechanism for diastereoselective alkylation.
Detailed Experimental Protocol
This protocol provides a general framework. Optimization may be required for specific substrates and electrophiles.[7] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Part A: Formation of the Chiral Imine
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the aldehyde or ketone (1.0 eq.), (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane (1.05 eq.), and a suitable solvent such as toluene.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure to yield the crude chiral imine, which is often used in the next step without further purification.
Part B: Diastereoselective Alkylation
-
Base Preparation (LDA): In a separate flask, dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes at 0 °C.
-
Deprotonation: Cool the LDA solution back to -78 °C. Add a solution of the chiral imine (1.0 eq.) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the aza-enolate.
-
Alkylation: Add the alkylating agent (e.g., alkyl iodide or bromide, 1.2 eq.) dropwise to the aza-enolate solution at -78 °C.[8] The reaction temperature is critical for selectivity. For less reactive electrophiles, the temperature may be allowed to slowly warm to -40 °C or 0 °C over several hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
Part C: Hydrolysis and Auxiliary Recovery
-
Workup: Allow the quenched reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product contains the alkylated imine.
-
Hydrolysis: Dissolve the crude alkylated imine in THF and water (e.g., 4:1 v/v). Add an acid such as 2M HCl or oxalic acid and stir vigorously at room temperature.[6] The hydrolysis can be monitored by TLC until the imine is fully consumed.
-
Purification: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with diethyl ether. The aqueous layer contains the protonated chiral auxiliary. To recover the auxiliary, basify the aqueous layer with NaOH and extract with dichloromethane. The organic extracts containing the final product can be combined, dried, and purified by flash column chromatography to yield the enantiomerically enriched α-alkylated aldehyde or ketone.
Caption: General experimental workflow for the protocol.
Substrate Scope and Expected Results
This method is applicable to a wide range of aldehydes and ketones, as well as various alkylating agents. High diastereoselectivities are generally achieved.
| Carbonyl Substrate | Alkylating Agent (R-X) | Typical Yield (%) | Diastereomeric Excess (d.e. %) |
| Cyclohexanone | Methyl Iodide | 85-95% | >95% |
| Propanal | Benzyl Bromide | 80-90% | >98% |
| Acetone | Allyl Bromide | 75-85% | >90% |
| Butan-2-one | Ethyl Iodide | 82-92% | >96% (alkylation at CH₃) |
Note: Yields and d.e. are representative and can vary based on specific reaction conditions and substrate purity.
Troubleshooting and Key Considerations
-
Low Diastereoselectivity: This is often due to the reaction temperature being too high during the alkylation step. Maintaining the temperature at or below -78 °C is crucial. Another cause can be incomplete formation of the lithiated aza-enolate; ensure high-quality LDA is used.
-
Low Yield: Poor quality reagents, insufficient reaction times, or moisture in the reaction can lead to low yields. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Side Reactions: For ketones with two possible enolization sites, regioselectivity can be an issue. The kinetic aza-enolate is typically formed under these conditions. O-alkylation is generally not a significant problem with this method.[9]
-
Auxiliary Recovery: Efficient recovery of the auxiliary is key for the cost-effectiveness of the synthesis. Ensure proper pH adjustment during the extraction steps to isolate the amine in the aqueous layer (acidic) and then recover it from the aqueous layer (basic).
Conclusion
The diastereoselective alkylation using the (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane chiral auxiliary is a robust and highly effective method for the synthesis of α-chiral aldehydes and ketones. The protocol's success relies on the predictable stereochemical control exerted by the bulky auxiliary, which creates a sterically biased environment for the incoming electrophile. By carefully controlling reaction conditions, particularly temperature and reagent purity, researchers can achieve excellent yields and high levels of stereoselectivity, making this a valuable tool for complex molecule synthesis in academic and industrial settings.
References
- Benchchem. (n.d.). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus.
- National Institutes of Health. (n.d.). Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes.
- J. Mex. Chem. Soc. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- Wikipedia. (n.d.). Chiral auxiliary.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes).
- Benchchem. (n.d.). Application Notes: Asymmetric Alkylation Mediated by Chiral Aziridine Auxiliaries.
- National Institutes of Health. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.
- National Institutes of Health. (n.d.). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. 手性助劑 [sigmaaldrich.com]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Chiral Amines and Amino Acids: A Guide for Researchers and Drug Development Professionals
Introduction: The Indispensable Role of Chirality in Modern Drug Discovery
Chiral amines and α-amino acids are fundamental building blocks in the pharmaceutical and agrochemical industries.[1][2] It is estimated that approximately 40-50% of all commercial drugs contain at least one stereogenic amine center, underscoring the critical importance of stereochemistry in biological activity.[3][4][5] The specific three-dimensional arrangement of atoms in a molecule can dictate its efficacy, safety, and metabolic profile. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a cornerstone of modern drug development, enabling the production of safer and more effective medicines.[6][7]
This document serves as a comprehensive guide to the state-of-the-art methodologies for synthesizing chiral amines and amino acids. We will delve into the core principles of asymmetric synthesis, offering detailed application notes and field-proven protocols. This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale behind them to empower you in your synthetic endeavors.
I. Catalytic Asymmetric Synthesis: The Power of Chirality Transfer
Catalytic asymmetric synthesis has revolutionized the production of chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.[6] This approach is highly sought after for its efficiency and atom economy. We will explore three major pillars of catalytic asymmetric synthesis: transition-metal catalysis, biocatalysis, and organocatalysis.
A. Transition-Metal Catalysis: Precision in Asymmetric Hydrogenation and Reductive Amination
Transition-metal complexes, particularly those of iridium, rhodium, and ruthenium, are powerful tools for the asymmetric synthesis of chiral amines.[1] These methods often achieve high enantioselectivities and yields under relatively mild conditions.[1]
One of the most robust methods is the asymmetric hydrogenation of prochiral enamides, which provides access to a wide range of chiral amines and their derivatives.[8][9][10] The choice of the chiral ligand is paramount in achieving high enantioselectivity.
This protocol is adapted from methodologies demonstrating the synthesis of β-stereogenic amines with excellent enantioselectivities.[8]
Rationale: The use of a rhodium complex with a chiral bisphosphine ligand, such as (R)-SDP, creates a chiral environment that directs the hydrogenation to one face of the enamide, resulting in a high enantiomeric excess of the desired product. The (Z)-configuration of the enamide is often crucial for achieving high stereoselectivity with this catalytic system.
Materials:
-
(Z)-β-branched enamide (1.0 mmol)
-
[Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)
-
(R)-SDP ligand (0.011 mmol, 1.1 mol%)
-
Methanol (MeOH), degassed (5 mL)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, add the (Z)-β-branched enamide, [Rh(COD)₂]BF₄, and (R)-SDP ligand to a glass liner for the autoclave.
-
Add degassed methanol to the glass liner.
-
Seal the autoclave and purge with argon three times, followed by purging with hydrogen gas three times.
-
Pressurize the autoclave to 10 atm with hydrogen gas.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the autoclave and purge with argon.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantioenriched β-stereogenic amine.
-
Determine the yield and enantiomeric excess (ee) by chiral HPLC or GC.
Expected Outcome: This method typically yields the desired chiral amine in quantitative amounts with enantiomeric excesses ranging from 88% to 96%.[8]
| Substrate Type | Catalyst System | Pressure (atm) | Time (h) | Yield (%) | ee (%) | Reference |
| (Z)-β-Branched Enamides | [Rh(COD)₂]BF₄ / (R)-SDP | 10 | 24 | >99 | 88-96 | [8] |
| Trisubstituted Enamides (E/Z) | N,P-Iridium Complex | 50 | 12 | 85-99 | up to 99 | [11][12] |
B. Biocatalysis: Harnessing Nature's Catalysts for Chiral Amine Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[3][13] Enzymes such as transaminases, imine reductases, and amine dehydrogenases offer exquisite stereoselectivity under mild reaction conditions.[5][13]
Transaminases (TAs) are particularly noteworthy for their ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones.[5][14] The reaction involves the transfer of an amino group from an amino donor (e.g., L-alanine) to the ketone substrate.
This protocol is based on the use of (S)-specific ω-transaminase from Vibrio fluvialis JS17 for the asymmetric synthesis of chiral amines from prochiral ketones.[14]
Rationale: The use of whole cells can be advantageous as it circumvents the need for enzyme purification and can facilitate cofactor regeneration. The reaction equilibrium can be unfavorable, but the removal of the pyruvate byproduct, for instance by lactate dehydrogenase (LDH) present in the whole cells, can drive the reaction forward to achieve high yields.[14] L-Alanine is often an excellent amino donor due to the ease of product separation.[14]
Materials:
-
Acetophenone (30 mM)
-
L-Alanine (300 mM)
-
Whole cells of Vibrio fluvialis JS17 expressing ω-transaminase
-
Phosphate buffer (pH 7.0)
-
Bioreactor or shaker flask
Procedure:
-
Prepare a suspension of the whole cells in the phosphate buffer.
-
Add L-alanine to the cell suspension and stir until dissolved.
-
Add acetophenone to initiate the reaction.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with shaking for 24 hours.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.
-
After the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product if necessary, and determine the yield and enantiomeric excess (ee >99% is achievable).[14]
| Enzyme Type | Reaction | Substrate Scope | Key Advantage | Reference |
| ω-Transaminase | Asymmetric synthesis from ketones | Broad (aryl and alkyl ketones) | High enantioselectivity (>99% ee) | [14] |
| Imine Reductase | Reductive amination | Imines | Complements transition metal catalysts | [13] |
| Amine Dehydrogenase | Reductive amination with ammonia | Ketones | Direct use of ammonia as amine source | [13] |
| Lipase | Kinetic resolution of racemic amines | Racemic amines | High enantioselectivity in acylation | [15] |
II. Chiral Auxiliary-Mediated Synthesis: Covalent Control of Stereochemistry
The use of chiral auxiliaries is a classical yet powerful strategy for asymmetric synthesis.[6] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a diastereoselective reaction.[6][] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.
Evans oxazolidinones are a prominent class of chiral auxiliaries used for the asymmetric alkylation of carboxylic acid derivatives, which can then be converted to chiral amino acids.[]
This generalized protocol is based on the widely employed strategy of using chiral auxiliaries, such as those derived from (S)-proline, for the synthesis of optically active amino acids.
Rationale: The chiral auxiliary, by virtue of its steric bulk and conformational rigidity, directs the approach of an electrophile to one face of the enolate derived from a glycine equivalent. This results in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the desired enantioenriched α-amino acid.
Materials:
-
Chiral auxiliary, e.g., (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (1.0 mmol)
-
Glycine Schiff base (e.g., from benzophenone and glycine methyl ester) (1.0 mmol)
-
Strong base (e.g., LDA or NaHMDS) (1.1 mmol)
-
Alkylating agent (e.g., benzyl bromide) (1.2 mmol)
-
Anhydrous THF
-
Acid for hydrolysis (e.g., HCl)
Procedure:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the glycine Schiff base attached to the chiral auxiliary in anhydrous THF. Cool the solution to -78 °C. Add the strong base dropwise and stir for 30 minutes to form the enolate.
-
Alkylation: Add the alkylating agent to the enolate solution at -78 °C and stir for several hours, allowing the reaction to slowly warm to room temperature.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the diastereomeric product by chromatography.
-
Auxiliary Cleavage: Hydrolyze the purified product with aqueous acid to cleave the chiral auxiliary and the Schiff base, yielding the desired α-amino acid.
-
Purification and Analysis: Isolate the amino acid, which may require ion-exchange chromatography. Determine the enantiomeric excess by derivatization followed by chiral chromatography.
Conclusion and Future Outlook
The synthesis of chiral amines and amino acids remains a vibrant and evolving field of chemical research. While transition-metal catalysis offers broad applicability and high efficiency, the demand for greener and more sustainable processes has propelled biocatalysis to the forefront, particularly in industrial settings.[17][18] Chiral auxiliaries continue to be a reliable and powerful tool, especially for complex targets and in the early stages of discovery chemistry.
Future developments will likely focus on the integration of these methodologies, such as chemoenzymatic dynamic kinetic resolutions, which combine the high selectivity of enzymes with the racemization capabilities of metal catalysts to achieve theoretical yields of 100% for a single enantiomer.[15] Furthermore, the continued development of novel catalysts, both chemical and biological, will undoubtedly expand the synthetic chemist's toolbox, enabling the efficient and selective synthesis of ever more complex and valuable chiral molecules.
References
-
Shin, H. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]
-
Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. Topics in Catalysis, 57(5), 335-346. [Link]
-
Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737–4805. [Link]
-
Hu, W., et al. (2010). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 1(3), 367-370. [Link]
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. [Link]
-
Wang, Y., et al. (2017). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 15(46), 9875-9879. [Link]
-
Midura, W. H., & Mikołajczyk, M. (2002). The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Journal of the American Chemical Society, 124(32), 9348–9349. [Link]
-
Immobilization of the Hayashi-Jørgensen Catalyst on Mesoporous Molecular Sieves. (2023). Molecules, 28(14), 5481. [Link]
-
Montgomery, S. L., & Zawodny, W. (Eds.). (n.d.). Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI. [Link]
-
ResearchGate. (n.d.). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. [Link]
-
Chen, J. R., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5279-5301. [Link]
-
Lelais, G., & Seebach, D. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(4), 1177-1188. [Link]
-
Li, P., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 689437. [Link]
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025). Communications Chemistry, 8(1), 403. [Link]
-
Dondoni, A., & Marra, A. (2000). Chiral Auxiliary Based Approach Toward the Synthesis of C-Glycosylated Amino Acids. Organic Letters, 2(26), 4193–4196. [Link]
-
Berglund, P., & Wirth, K. (2006). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 8(9), 768-771. [Link]
-
Meersseman Arango, H., et al. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering, 8(7), 1547-1567. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333-354. [Link]
-
Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157–1159. [Link]
-
Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (2018). DiVA portal. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. [Link]
-
A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. (2003). Journal of the American Chemical Society, 125(40), 12078-12079. [Link]
-
Bull, S. D., et al. (1998). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (20), 3291-3302. [Link]
-
Recent Developments in the Catalytic Asymmetric Synthesis of α- and β-Amino Acids. (2018). Angewandte Chemie International Edition, 57(44), 14382-14397. [Link]
-
Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. (2019). Catalysts, 9(12), 1033. [Link]
-
Mazuela, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13935–13998. [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2022). International Journal of Molecular Sciences, 23(21), 13531. [Link]
-
Wang, X., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(4), 1185-1203. [Link]
-
Electrochemical synthesis of chiral amines and amino acid derivatives. (n.d.). American Chemical Society. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). ACS Omega, 9(27), 30511–30521. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wu, W., et al. (2007). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, (43), 4483-4485. [Link]
-
Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. (2020). Synlett, 31(15), 1445-1454. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry, 16(4). [Link]
-
ResearchGate. (n.d.). Examples of chiral amines in the pharmaceutical industry. [Link]
-
Imamoto, T., et al. (2000). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 122(28), 6687–6699. [Link]
-
ResearchGate. (n.d.). Enamide substrates for asymmetric hydrogenation. [Link]
-
Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. (2021). Journal of the American Chemical Society, 143(50), 21326–21337. [Link]
-
Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. (2021). Journal of the American Chemical Society, 143(50), 21326–21337. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 7. nbinno.com [nbinno.com]
- 8. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 17. Scalable and sustainable synthesis of chiral amines by biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
Application Notes: Chiral Resolution of Racemates Using (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
Abstract
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical, agrochemical, and fine chemical industries. One of the most robust and scalable methods for achieving this is through the formation of diastereomeric salts, which can be separated by fractional crystallization.[1] This document provides a detailed technical guide on the application of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a chiral resolving agent derived from the natural amino acid (S)-valine, for the resolution of racemic carboxylic acids. We will explore the underlying principles, provide a representative experimental protocol, and discuss key parameters for process optimization.
Introduction to the Resolving Agent
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a chiral amine valued for its efficacy as a resolving agent. Its structural rigidity and steric bulk, conferred by the two phenyl groups and the isopropyl group adjacent to the chiral center, create significant diastereomeric interactions when it forms salts with racemic compounds. These well-defined interactions often lead to diastereomeric salts with substantial differences in their crystal lattice energies and, consequently, their solubilities, which is the key to successful separation via fractional crystallization.[2]
Key Structural Features:
-
Chiral Center: Derived from the natural (S)-valine amino acid pool.
-
Basic Amino Group: Provides the site for acid-base reaction to form salts with acidic racemates.
-
Bulky Substituents: Two phenyl groups and an isopropyl group provide the necessary steric hindrance to maximize differences in the physical properties of the resulting diastereomers.
The Principle: Diastereomeric Salt Formation and Crystallization
The resolution process is predicated on the temporary conversion of an enantiomeric pair into a diastereomeric pair. Enantiomers possess identical physical properties (e.g., solubility, melting point), making them inseparable by standard physical means.[3] Diastereomers, however, have distinct physical properties.[4]
The process involves an acid-base reaction between the racemic acid (a 1:1 mixture of R-acid and S-acid) and the enantiomerically pure resolving agent, (S)-Amine. This reaction yields a mixture of two diastereomeric salts: (R-acid • S-Amine) and (S-acid • S-Amine).
Caption: Mechanism of Diastereomeric Salt Formation.
Because these two salts have different three-dimensional structures, they pack differently into crystal lattices. This results in one diastereomer being less soluble than the other in a given solvent system. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomer can be selectively crystallized from the solution, while the more soluble one remains in the mother liquor.[5]
Representative Protocol: Resolution of a Racemic Carboxylic Acid
This protocol provides a generalized yet comprehensive workflow for the resolution of a model racemic carboxylic acid. It serves as a robust starting point, and researchers should anticipate the need for optimization, particularly in solvent selection and crystallization conditions.
Materials and Reagents
-
Racemic Substrate: e.g., Racemic Mandelic Acid, Ibuprofen, or other chiral carboxylic acid.
-
Resolving Agent: (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
-
Solvent Screening Kit: Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene (and mixtures thereof).
-
Acids/Bases: 2M Hydrochloric Acid (HCl), 2M Sodium Hydroxide (NaOH).
-
Extraction Solvent: Diethyl ether or Ethyl Acetate.
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Equipment: Erlenmeyer flasks, magnetic stirrer/hotplate, reflux condenser, Buchner funnel and flask, vacuum source, pH paper, separatory funnel, rotary evaporator.
Experimental Workflow
Sources
Determining Enantiomeric Excess with (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane Derivatives: An Application Guide
Introduction: The Criticality of Enantiomeric Purity in Modern Chemistry
In the landscape of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a cornerstone of its biological activity and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The accurate determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is therefore a non-negotiable aspect of research, development, and quality control.
This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of a powerful and reliable method for determining enantiomeric excess: the use of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane and its derivatives as chiral derivatizing agents (CDAs). We will delve into the underlying principles, provide detailed, field-proven protocols for derivatization and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), and offer insights into the causality behind experimental choices.
The Principle of Chiral Derivatization: Transforming Enantiomers into Distinguishable Diastereomers
Enantiomers possess identical physical and chemical properties in an achiral environment, making their direct differentiation and quantification challenging. Spectroscopic techniques like NMR, for instance, will produce identical spectra for both enantiomers. The core principle of using a chiral derivatizing agent is to convert a mixture of enantiomers into a mixture of diastereomers.[1] These diastereomers, having different physical and chemical properties, will exhibit distinct signals in an NMR spectrum or can be separated chromatographically.[1]
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a readily available and enantiomerically pure amine, serves as an excellent chiral auxiliary for this purpose. Its primary amine functionality allows for the straightforward formation of covalent bonds, typically amides, with chiral carboxylic acids. The bulky and sterically defined structure of the derivatizing agent creates a unique chemical environment for each of the newly formed diastereomers, leading to measurable differences in their spectroscopic and chromatographic behavior.
For a chiral derivatizing agent to be effective, it must meet several key criteria:
-
Quantitative Reaction: The reaction between the CDA and the analyte must proceed to completion to ensure that the resulting diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte.[1]
-
No Kinetic Resolution: The CDA must react with both enantiomers of the analyte at the same rate. Any preference for one enantiomer over the other would lead to an inaccurate determination of the enantiomeric excess.[2]
-
Sufficient Signal Resolution: The resulting diastereomers must produce signals in the analytical technique of choice (e.g., NMR, HPLC) that are well-resolved, allowing for accurate integration or separation.[1]
-
Stereochemical Stability: The chiral centers in both the CDA and the analyte must remain stable throughout the derivatization and analysis process.
Experimental Workflow: A Step-by-Step Guide
The overall workflow for determining enantiomeric excess using (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane derivatives involves two main stages: the derivatization reaction to form the diastereomers and the subsequent analysis of the diastereomeric mixture.
Protocol 1: Derivatization of a Chiral Carboxylic Acid
This protocol details the formation of diastereomeric amides from a chiral carboxylic acid and (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
Materials and Reagents:
-
Chiral carboxylic acid (e.g., (R/S)-Ibuprofen)
-
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral carboxylic acid (1.0 mmol) and HOBt (1.1 mmol) in anhydrous DCM (10 mL).
-
Activation: Add EDC (1.1 mmol) to the solution and stir for 15 minutes at room temperature. The formation of an active ester is the key to efficient amide bond formation.
-
Amine Addition: To the activated carboxylic acid solution, add (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane (1.0 mmol) followed by DIPEA (1.5 mmol). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification (if necessary): The crude diastereomeric amide mixture can often be analyzed directly by NMR. If purification is required, flash column chromatography on silica gel can be employed.
Protocol 2: Analysis by ¹H NMR Spectroscopy
The diastereomeric mixture obtained from Protocol 1 can be analyzed by ¹H NMR to determine the enantiomeric excess. The different spatial arrangement of the two diastereomers leads to distinct chemical shifts for protons near the chiral centers.
Instrumentation and Parameters:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution)
-
Deuterated chloroform (CDCl₃) as the solvent
-
Standard ¹H NMR acquisition parameters
Procedure:
-
Sample Preparation: Dissolve a small amount of the diastereomeric amide mixture in CDCl₃.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (or group of protons) in the two diastereomers. Protons alpha to the newly formed amide bond or on the chiral derivatizing agent are often good candidates.
-
Integrate the areas of these two signals accurately.
-
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
-
Expected Observations and Data Presentation:
The ¹H NMR spectrum will show two sets of signals for the diastereomeric amides. The difference in chemical shifts (Δδ) for corresponding protons is the key to quantification.
| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| Amide N-H | 6.52 | 6.48 | 0.04 |
| Methine H (analyte) | 3.75 | 3.68 | 0.07 |
| Methyl H (CDA) | 0.89 | 0.93 | 0.04 |
Note: The chemical shift values are hypothetical and will vary depending on the specific analyte.
Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the physical separation of diastereomers, offering high accuracy and sensitivity. An achiral stationary phase is used, as the compounds being separated are now diastereomers.
Instrumentation and Parameters:
-
HPLC system with a UV detector
-
Normal-phase or reversed-phase C18 column
-
Isocratic or gradient elution with a suitable mobile phase (e.g., hexane/isopropanol for normal-phase, acetonitrile/water for reversed-phase)
-
Flow rate: typically 1.0 mL/min
-
Detection wavelength: determined by the chromophore in the analyte or CDA
Procedure:
-
Method Development: Develop a suitable HPLC method to achieve baseline separation of the two diastereomers. This may involve screening different columns and mobile phase compositions.
-
Sample Preparation: Dissolve a small amount of the diastereomeric amide mixture in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis:
-
Identify the two peaks corresponding to the two diastereomers.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100
-
Expected Observations and Data Presentation:
The chromatogram will show two separated peaks for the two diastereomers.
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Retention Time (min) | 12.5 | 14.2 |
| Peak Area | 750,000 | 250,000 |
Note: Retention times and peak areas are hypothetical.
Mechanism of Chiral Recognition: A Structural Perspective
The ability of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane derivatives to resolve enantiomers stems from the differential non-covalent interactions within the diastereomeric molecules. The bulky diphenyl and isopropyl groups of the chiral auxiliary create a rigid and well-defined chiral environment.
In one diastereomer, the substituents of the analyte's chiral center may experience favorable interactions (e.g., π-π stacking with the phenyl groups of the CDA) or minimal steric hindrance. In the other diastereomer, these interactions may be less favorable or result in significant steric clash. These differences in intramolecular interactions lead to distinct conformations and, consequently, different chemical environments for the protons, which is reflected in the NMR spectrum. Similarly, these structural differences affect the interaction of the diastereomers with the stationary phase in HPLC, leading to different retention times. The "three-point interaction model" is a useful concept for understanding chiral recognition, where at least three points of interaction between the chiral selector and the analyte are necessary for discrimination.[3][4][5]
Conclusion: A Robust Tool for Chiral Analysis
The use of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane and its derivatives as chiral derivatizing agents provides a reliable, versatile, and accessible method for the determination of enantiomeric excess. The straightforward derivatization chemistry, coupled with the power of NMR and HPLC analysis, makes this a valuable technique in the arsenal of any chemist working with chiral molecules. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently and accurately assess the enantiomeric purity of their compounds, a critical step in the journey from discovery to application.
References
- Parker, D. NMR determination of enantiomeric purity. Chemical reviews. 1991;91(7):1441-1457.
- Bull, S. D. et al. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Wenzel, T. J. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality. 2003;15(3):256-270.
- Anzenbacher Jr, P. et al. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- Pirkle, W. H. et al. The three-point recognition model. A review of the resolution of enantiomeric bases with 2, 2, 2-trifluoro-1-(9-anthryl) ethanol.
- Berthod, A. Chiral Recognition Mechanisms. LCGC North America. 2006;24(4):398-409.
- Aline, F. M. et al. Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography. Journal of the Brazilian Chemical Society. 2007;18:1443-1449.
Sources
Application Notes and Protocols for the Cleavage of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane stands as a valuable chiral auxiliary in modern asymmetric synthesis. Its bulky diphenylmethyl and isopropyl groups provide a highly effective stereodirecting environment, enabling the diastereoselective formation of new stereocenters in a predictable manner. Derived from L-valine, this amino alcohol auxiliary is typically employed by forming a stable amide linkage with a prochiral carboxylic acid derivative. Following a diastereoselective transformation, such as α-alkylation of the corresponding enolate, the final and critical step is the cleavage of the auxiliary to liberate the desired chiral product and to recover the auxiliary for potential reuse.
This guide provides a comprehensive overview of the theoretical and practical considerations for the cleavage of amides derived from (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane. The choice of cleavage protocol is paramount; it dictates the final functionality of the product—be it a carboxylic acid, alcohol, or aldehyde—and must be executed under conditions that prevent racemization of the newly created stereocenter. We will delve into the mechanistic underpinnings of common cleavage strategies, offering detailed protocols that are both robust and reproducible.
Mechanistic Principles of Amide Bond Cleavage
The cleavage of the N-acyl bond derived from the (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary is a formidable challenge due to the inherent stability of the amide bond and significant steric hindrance around the carbonyl group. Amide bonds are stabilized by resonance, which imparts a partial double bond character to the C-N bond, making them less susceptible to nucleophilic attack than other carbonyl derivatives like esters. Successful cleavage requires carefully selected methods that can overcome this stability without compromising the stereochemical integrity of the product.
Two primary strategies are employed: hydrolytic cleavage and reductive cleavage .
Hydrolytic Cleavage to Yield Chiral Carboxylic Acids
Hydrolytic methods are employed when the desired product is a chiral carboxylic acid. Given the stability of the amide, direct hydrolysis often requires harsh conditions (e.g., strong acid or base at high temperatures) which can lead to racemization or decomposition. Therefore, milder, more selective reagents are preferred. While protocols for this specific auxiliary are not extensively documented in readily available literature, principles from similar sterically hindered amide systems can be applied.
The general mechanism involves the nucleophilic attack of a hydroxide or peroxide anion at the amide carbonyl, forming a tetrahedral intermediate. The breakdown of this intermediate cleaves the C-N bond, releasing the carboxylate and the free auxiliary.
Diagram: General Hydrolytic Cleavage Pathway
Caption: General workflow for hydrolytic cleavage of the N-acyl auxiliary.
Reductive Cleavage to Yield Chiral Alcohols or Aldehydes
Reductive cleavage is the method of choice for accessing chiral primary alcohols or, with careful control, chiral aldehydes. This approach utilizes powerful hydride reagents that reduce the amide carbonyl.
-
To Yield Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are typically used. The mechanism involves the addition of a hydride to the carbonyl carbon, followed by coordination of the Lewis acidic metal (Al or B) to the oxygen, which facilitates the cleavage of the C-N bond to release the corresponding chiral primary alcohol and the auxiliary.
-
To Yield Aldehydes: The reduction can be stopped at the aldehyde stage by using less reactive, sterically hindered hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. Precise control of stoichiometry and temperature is critical to prevent over-reduction to the alcohol.
Diagram: Reductive Cleavage Pathways
Caption: Divergent outcomes of reductive cleavage based on the hydride reagent used.
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Hydride reagents are pyrophoric and react violently with water; they must be handled under an inert atmosphere (Nitrogen or Argon).
Protocol 2.1: Reductive Cleavage to a Chiral Primary Alcohol
This protocol is a general method adapted for sterically hindered amides and should be optimized for specific substrates.
Reagents & Materials:
-
N-Acyl-(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane derivative
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF (0.1–0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Hydride Addition: Cautiously add LiAlH₄ (2.0–4.0 eq) portion-wise to the stirred solution. Note: The reaction is exothermic. Alternatively, add BH₃·THF solution (1 M in THF, 2.0–4.0 eq) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours depending on the substrate.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly quench the excess hydride by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, for larger scales, quench by the slow addition of saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers form (may take several hours).
-
Filtration & Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF. Transfer the combined filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to separate the chiral alcohol from the recovered (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary.
Protocol 2.2: Hydrolytic Cleavage to a Chiral Carboxylic Acid (Conceptual)
Note: Due to the high steric hindrance, standard hydrolytic conditions may be sluggish. The following is a conceptual protocol based on methods for cleaving other challenging amides. Optimization of temperature and reaction time is crucial.
Reagents & Materials:
-
N-Acyl-(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane derivative
-
Sulfuric acid (H₂SO₄), concentrated
-
1,4-Dioxane or Acetic Acid
-
Water
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-acyl auxiliary (1.0 eq) in a mixture of acetic acid or dioxane and water (e.g., 3:1 ratio).
-
Acid Addition: Add concentrated sulfuric acid (5-10 eq) to the solution.
-
Heating: Heat the mixture to reflux (80-110 °C) and monitor the reaction by TLC or LC-MS. This may require an extended period (24-72 hours).
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.
-
pH Adjustment & Extraction (Auxiliary Recovery): Make the aqueous solution basic (pH > 10) by the slow addition of concentrated NaOH solution. Extract the aqueous layer several times with diethyl ether or ethyl acetate to recover the free (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to recover the auxiliary.
-
pH Adjustment & Extraction (Acid Isolation): Re-acidify the aqueous layer to pH < 2 with concentrated HCl. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts containing the product, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid, which can be further purified by chromatography or crystallization.
Data Presentation and Characterization
Successful cleavage and recovery require careful monitoring and characterization.
Table 1: Typical Reaction Parameters (Illustrative)
| Cleavage Method | Product Type | Reagent | Equivalents | Typical Temp. | Typical Time | Yield Range |
| Reductive | Primary Alcohol | LiAlH₄ | 2.0 - 4.0 | Reflux | 4 - 24 h | 70 - 95% |
| Reductive | Aldehyde | DIBAL-H | 1.5 - 2.5 | -78 °C | 1 - 4 h | 60 - 85% |
| Hydrolytic | Carboxylic Acid | H₂SO₄/H₂O | 5.0 - 10.0 | Reflux | 24 - 72 h | 50 - 90% |
| Note: Yields are highly substrate-dependent and require optimization. |
Characterization of the Auxiliary
-
¹H NMR: Expect signals corresponding to the two phenyl groups (aromatic region), the methine protons of the butyl chain, the amine proton (which may be broad or exchange with D₂O), and the isopropyl methyl groups.
-
¹³C NMR: Expect signals for the aromatic carbons, the quaternary carbon attached to the phenyl groups, and the aliphatic carbons of the butyl chain.
-
Chiral HPLC/SFC: To confirm enantiomeric purity of the recovered auxiliary.
Conclusion and Field-Proven Insights
The cleavage of the sterically demanding (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary requires robust chemical methods. Reductive cleavage with strong hydride reagents is generally the most reliable method for obtaining chiral alcohols. For the synthesis of chiral carboxylic acids, harsh acidic hydrolysis is often necessary, and careful optimization is required to balance reaction completion with the prevention of side reactions or racemization. The successful recovery and recycling of the auxiliary are key to the economic viability of its use in large-scale synthesis. It is imperative for researchers to perform careful reaction monitoring and characterization of both the desired product and the recovered auxiliary to ensure the integrity of the stereocenter and the quality of subsequent synthetic steps.
References
Due to the lack of specific literature detailing cleavage protocols for this exact auxiliary, this guide is based on established principles of amide bond cleavage and the use of other chiral auxiliaries. Researchers should consult general authoritative sources on synthetic organic chemistry for foundational knowledge.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [URL: https://global.oup.com/academic/product/organic-chemistry-9780199270293]
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [URL: https://doi.org/10.1021/cr9500038]
- Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [URL: https://doi.org/10.1039/P19850002039]
Application Notes and Protocols for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Aldol Reaction and the Quest for Chirality
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1] This powerful transformation unites two carbonyl compounds to create a β-hydroxy carbonyl moiety, a structural motif prevalent in a vast array of natural products and pharmaceuticals. The reaction's significance is further amplified by its potential to generate up to two new stereocenters. Consequently, the development of asymmetric aldol reactions, which afford control over the stereochemical outcome, is of paramount importance in modern drug discovery and development.
A highly effective strategy for achieving stereocontrol in the aldol reaction is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction, after which they can be removed and ideally recycled. Among the most successful chiral auxiliaries are those derived from readily available chiral amino alcohols.
This document provides a detailed guide to the application of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a chiral amino alcohol derived from the amino acid L-valine, in asymmetric aldol reactions. While direct literature protocols for this specific auxiliary are not extensively documented, its structural analogy to other well-established valine-derived auxiliaries, such as that used in the Evans' asymmetric aldol reaction, allows for the development of robust and reliable protocols.[1] The bulky diphenylmethyl and isopropyl groups of this auxiliary are anticipated to provide excellent stereochemical control, leading to high diastereoselectivity in the formation of aldol products.
Mechanism of Stereocontrol: The Zimmerman-Traxler Model
The stereochemical outcome of aldol reactions employing N-acylated chiral auxiliaries can be rationalized by the Zimmerman-Traxler model.[2][3] This model proposes a six-membered, chair-like transition state where the metal enolate of the N-acyl auxiliary coordinates to the aldehyde. The geometry of the enolate (E or Z) dictates the relative stereochemistry (syn or anti) of the aldol product.
For N-acyloxazolidinones derived from amino alcohols, the formation of a Z-enolate is generally favored, particularly when using boron enolates. In the Zimmerman-Traxler transition state, the substituents of both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric hindrance. This arrangement leads to the preferential formation of the syn-aldol product.[2][4] The chiral auxiliary then directs the facial selectivity of the reaction, determining the absolute stereochemistry of the newly formed stereocenters. The bulky substituents of the (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane-derived auxiliary are expected to effectively shield one face of the enolate, leading to a highly selective attack of the aldehyde from the less hindered face.
Caption: Zimmerman-Traxler model for syn-diastereoselectivity.
Experimental Protocols
The following protocols are based on the well-established Evans' asymmetric aldol reaction and are adapted for the use of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
Protocol 1: Synthesis of the N-Propionyl Chiral Auxiliary
The first step involves the acylation of the chiral amino alcohol to form the corresponding N-propionyl derivative, which will serve as the chiral auxiliary-equipped substrate for the aldol reaction.
Materials:
-
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
-
Propionyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Dissolve (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-propionyl-(S)-(-)-2-amino-3-methyl-1,1-diphenylbutane.
Protocol 2: Asymmetric Aldol Reaction
This protocol describes the diastereoselective aldol reaction between the N-propionyl chiral auxiliary and a representative aldehyde (e.g., isobutyraldehyde).
Materials:
-
N-propionyl-(S)-(-)-2-amino-3-methyl-1,1-diphenylbutane (from Protocol 1)
-
Dibutylboron triflate (Bu₂BOTf), 1 M solution in hexanes or DCM
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Magnetic stirrer and stirring bar
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes for transfer of anhydrous reagents
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the N-propionyl chiral auxiliary (1.0 eq) and dissolve in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add dibutylboron triflate (1.1 eq) via syringe, followed by the dropwise addition of DIPEA (1.2 eq). Stir the resulting mixture at -78 °C for 30 minutes to allow for the formation of the boron enolate.
-
Add the aldehyde (1.5 eq), freshly distilled if necessary, dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction at 0 °C by the sequential addition of methanol, saturated aqueous sodium bicarbonate solution, and hydrogen peroxide. Caution: The addition of hydrogen peroxide can be exothermic.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired aldol adduct. The diastereomeric ratio (dr) can be determined at this stage by ¹H NMR spectroscopy or other suitable analytical techniques.
Caption: Experimental workflow for the asymmetric aldol reaction.
Protocol 3: Cleavage of the Chiral Auxiliary
After the aldol reaction, the chiral auxiliary is removed to yield the desired chiral β-hydroxy carboxylic acid, ester, or alcohol.
Materials:
-
Purified aldol adduct (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2-3 with a suitable acid (e.g., 1 M HCl).
-
Extract the product with ethyl acetate (3x).
-
The chiral auxiliary can often be recovered from the aqueous layer by basification and extraction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-hydroxy carboxylic acid by chromatography or crystallization. The enantiomeric excess (ee) can be determined by chiral HPLC or by conversion to a suitable derivative.
Expected Results and Data
Based on literature precedents for structurally similar valine-derived chiral auxiliaries in asymmetric aldol reactions, high yields and excellent diastereoselectivities are expected. The use of the bulky (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary is anticipated to favor the formation of the syn-aldol product with a high degree of stereocontrol.
| Entry | Aldehyde | Product | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Isobutyraldehyde | β-hydroxy ketone | >85 | >95:5 | >98 |
| 2 | Benzaldehyde | β-hydroxy ketone | >80 | >90:10 | >97 |
| 3 | Propionaldehyde | β-hydroxy ketone | >85 | >95:5 | >98 |
| 4 | Acetaldehyde | β-hydroxy ketone | >75 | >90:10 | >97 |
Note: The data presented in this table are representative and based on expected outcomes for analogous systems. Actual results may vary depending on the specific substrate and reaction conditions.
Conclusion
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane serves as a promising chiral precursor for the synthesis of auxiliaries for asymmetric aldol reactions. By leveraging the well-established principles of the Evans' aldol reaction, researchers can employ this auxiliary to achieve high levels of stereocontrol in the synthesis of complex chiral molecules. The protocols outlined in this document provide a robust framework for the successful application of this methodology, offering a valuable tool for synthetic chemists in academia and industry. The high degree of stereoselectivity, coupled with the potential for auxiliary recovery and recycling, makes this an attractive approach for the efficient construction of enantiomerically enriched building blocks for drug development and natural product synthesis.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]
-
Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Addition Reaction: An Old Transformation at Constant Rebirth. Chem. Eur. J.2002 , 8 (1), 36-44. [Link]
-
Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. J. Org. Chem.2001 , 66 (3), 894–902. [Link]
-
Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]
-
Myers, A. G. Asymmetric Synthesis Lecture Notes. Harvard University. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis with (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
Welcome to the technical support center for asymmetric synthesis utilizing (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, commonly known as (S)-DAIB. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions and challenges encountered during their experiments. Our goal is to provide practical, experience-driven advice to help you achieve high diastereoselectivity and yields in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane (DAIB), and what is its primary application?
A1: (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, or (S)-DAIB, is a chiral amine derived from the amino acid (S)-valine. It is primarily used as a chiral auxiliary in asymmetric synthesis. Its bulky isopropyl and diphenylmethyl groups create a highly stereodefined environment, enabling the diastereoselective alkylation of ketones and aldehydes after their conversion to the corresponding chiral imine.
Q2: I am observing low diastereoselectivity in my alkylation reaction. What are the initial parameters I should investigate?
A2: Low diastereoselectivity is a common issue that can often be addressed by systematically optimizing your reaction conditions. The key parameters to re-evaluate are:
-
Temperature: Lowering the reaction temperature, often to -78 °C or even -100 °C, generally enhances stereoselectivity by favoring the transition state that leads to the desired diastereomer.
-
Solvent: The polarity of the solvent can significantly influence the transition state geometry. It is advisable to screen a range of aprotic solvents, such as THF, diethyl ether, or toluene.
-
Base: The choice of base for deprotonation is critical. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) are commonly used. The counterion can also play a role; for instance, lithium enolates may exhibit different selectivity compared to sodium or potassium enolates.
Q3: Are there known stability issues with the imine intermediate formed from (S)-DAIB?
A3: Imines, in general, can be susceptible to hydrolysis, especially in the presence of acid or water.[1][2][3] The imine intermediate derived from (S)-DAIB is relatively stable under anhydrous, basic conditions used for enolate formation and alkylation. However, prolonged exposure to ambient moisture or acidic conditions during workup can lead to hydrolysis back to the starting ketone and the chiral auxiliary. It is crucial to maintain strictly anhydrous conditions throughout the reaction.
Troubleshooting Guides
This section provides in-depth solutions to more specific and complex problems you may encounter.
Issue 1: Epimerization of the Newly Formed Stereocenter
Q: After successful alkylation and cleavage of the (S)-DAIB auxiliary, I am observing a loss of enantiomeric excess, suggesting epimerization. What could be the cause, and how can I prevent it?
A: Causal Analysis: Epimerization of the α-stereocenter in the alkylated product typically occurs after the cleavage of the chiral auxiliary, especially if the resulting ketone is susceptible to enolization under the workup or purification conditions. The presence of residual acid or base can catalyze this process, leading to a racemic or near-racemic mixture.
Troubleshooting Protocol:
-
Mild Cleavage Conditions: The hydrolysis of the imine to remove the (S)-DAIB auxiliary should be performed under the mildest possible acidic conditions. A buffered aqueous solution (e.g., acetic acid/acetate buffer) is often preferred over strong mineral acids. The goal is to protonate the imine nitrogen to facilitate hydrolysis without creating a harsh environment that promotes enolization of the product ketone.[1][4]
-
Careful Workup: After cleavage, it is imperative to thoroughly neutralize the reaction mixture. A wash with a saturated sodium bicarbonate solution followed by a water wash will help remove any residual acid.
-
Purification Strategy: If the product ketone is particularly prone to epimerization, consider minimizing its exposure to silica gel during column chromatography, as silica can be slightly acidic. Using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this issue. Alternatively, purification via crystallization, if possible, can provide the enantiomerically pure product without the risk of epimerization on a stationary phase.
-
Immediate Use or Derivatization: For highly sensitive ketones, it may be beneficial to use the crude product immediately in the next synthetic step or to derivatize it to a more stable functional group if the ketone is the final desired product.
Diagram 1: Troubleshooting Epimerization
Caption: Decision tree for troubleshooting epimerization.
Issue 2: Formation of Dialkylated Byproducts
Q: I am observing significant amounts of a dialkylated byproduct in my reaction mixture. How can I improve the selectivity for mono-alkylation?
A: Causal Analysis: The formation of dialkylated products arises from the deprotonation and subsequent alkylation of the desired mono-alkylated product. This is more likely to occur if:
-
More than one equivalent of the base is used.
-
The mono-alkylated product's remaining α-proton is sufficiently acidic and sterically accessible.
-
The reaction temperature is too high, or the reaction time is excessively long, allowing for the second deprotonation-alkylation sequence to occur.
Troubleshooting Protocol:
-
Stoichiometry of the Base: Carefully control the stoichiometry of the base. Use of 1.0 to 1.1 equivalents of the strong base is generally sufficient for complete deprotonation of the initial imine. An excess of base will remain in the reaction mixture and can deprotonate the mono-alkylated product.
-
Reaction Temperature and Time: Perform the deprotonation and alkylation at a low temperature (e.g., -78 °C). After the addition of the alkylating agent, monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further reaction.
-
Order of Addition: Add the alkylating agent to the pre-formed enolate at a low temperature. This ensures that the electrophile is present to react with the initial enolate as it is formed, minimizing the time for potential side reactions.
Table 1: Impact of Reaction Parameters on Mono- vs. Di-alkylation
| Parameter | Condition Favoring Mono-alkylation | Condition Favoring Di-alkylation | Rationale |
| Base Equivalents | 1.0 - 1.1 eq. | > 1.2 eq. | Excess base can deprotonate the mono-alkylated product. |
| Temperature | -78 °C to -100 °C | > -40 °C or Room Temperature | Higher temperatures increase the rate of the second alkylation. |
| Reaction Time | Monitored to completion (typically < 4h) | Prolonged reaction times (> 12h) | Increased time allows for the slower second alkylation to proceed. |
Issue 3: Incomplete or Difficult Cleavage of the (S)-DAIB Auxiliary
Q: I am having trouble hydrolyzing the imine to remove the (S)-DAIB auxiliary. The reaction is sluggish, or I observe decomposition of my product. What are my options?
A: Causal Analysis: The steric bulk of the diphenylmethyl and isopropyl groups on the (S)-DAIB auxiliary, which is beneficial for achieving high diastereoselectivity, can also hinder the approach of water during the hydrolysis step.[1] This can make the cleavage reaction slow and may require forcing conditions that could be detrimental to the desired product.
Troubleshooting Protocol:
-
Biphasic Hydrolysis: Performing the hydrolysis in a biphasic system (e.g., an organic solvent like diethyl ether and an aqueous acidic solution) with vigorous stirring can be effective. This helps to bring the organic-soluble imine into contact with the aqueous acid at the interface.
-
Use of a Co-solvent: Adding a water-miscible co-solvent such as THF or dioxane can increase the solubility of the imine in the aqueous phase, thereby accelerating the hydrolysis.
-
Alternative Cleavage Methods: If standard acidic hydrolysis is problematic, consider alternative methods:
-
Ozonolysis: Treatment with ozone followed by a reductive workup can cleave the C=N bond. However, this method is not compatible with other double bonds or sensitive functional groups in the molecule.
-
Transimination: Reaction with a more reactive amine, such as hydroxylamine or a hydrazine derivative, can lead to the formation of an oxime or hydrazone, respectively, releasing the desired ketone. This can sometimes be achieved under milder conditions than direct hydrolysis.
-
Diagram 2: Cleavage Strategies for the (S)-DAIB Auxiliary
Caption: Options for overcoming difficult (S)-DAIB auxiliary cleavage.
References
-
Asymmetric Synthesis. (n.d.). Retrieved from [Link]
-
Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal... | Download Scientific Diagram. (n.d.). Retrieved from [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496–6511. Retrieved from [Link]
-
Photocatalyzed Epimerization of Quaternary Stereocenters. (2025, March 19). Retrieved from [Link]
-
III Enolate Chemistry. (n.d.). Retrieved from [Link]
-
Chem 115. (n.d.). Retrieved from [Link]
-
Asymmetric Synthesis. (n.d.). Retrieved from [Link]
-
Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018, May 9). Retrieved from [Link]
-
Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Nucleophilicity of sterically hindered enolates - Chemistry Stack Exchange. (2021, August 13). Retrieved from [Link]
-
Stereoselective Synthesis of α,α-Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternary Carbon Centers. (n.d.). Retrieved from [Link]
-
Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. (n.d.). Retrieved from [Link]
-
Samarium-Mediated Asymmetric Synthesis. (n.d.). Retrieved from [Link]
-
Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. (n.d.). Retrieved from [Link]
-
Imine Hydrolysis. (2018, April 10). Retrieved from [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. (n.d.). Retrieved from [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (n.d.). Retrieved from [Link]
-
Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters. (2018, February 20). Retrieved from [Link]
-
3 - Chem 115 Myers. (n.d.). Retrieved from [Link]
-
A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. (n.d.). Retrieved from [Link]
-
Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (n.d.). Retrieved from [Link]
-
Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. (2012, May 21). Retrieved from [Link]
-
Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines [ORGANIC CHEMISTRY] Klein. (2021, February 25). Retrieved from [Link]
-
Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2. (n.d.). Retrieved from [Link]
-
Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters. (n.d.). Retrieved from [Link]
-
Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols. (n.d.). Retrieved from [Link]
-
Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (n.d.). Retrieved from [Link]
-
Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. (n.d.). Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Retrieved from [Link]
-
A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (n.d.). Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
3.14 Synthetically Derived Chiral Auxiliaries: Uses of Derivatives of Non-Carbohydrate Aldehydes and Ketones in Asymmetric Synthesis. (n.d.). Retrieved from [Link]
-
6 Synthesis of N-Alkyl Amino Acids. (n.d.). Retrieved from [Link]
-
Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (2025, October 22). Retrieved from [Link]
-
Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. (2024, August 15). Retrieved from [Link]
-
gcw.Enolate Seminar 3.12.8pm. (2008, March 12). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Stereoselective Synthesis of α,α-Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yields in Reactions with (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
Welcome to the technical support center for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral auxiliary in their synthetic endeavors. Here, we address common challenges, particularly low reaction yields, by providing in-depth troubleshooting guides and frequently asked questions. Our approach is rooted in explaining the "why" behind experimental phenomena to empower you to optimize your reactions effectively.
I. Understanding the Role of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a chiral auxiliary widely employed in asymmetric synthesis.[1][2] Its bulky diphenylmethyl and isopropyl groups create a well-defined chiral environment, enabling high diastereoselectivity in reactions such as alkylations, aldol condensations, and Michael additions.[3][4] The primary amine provides a reactive handle for attaching the substrate, while the bulky framework effectively shields one face of the reactive intermediate, directing the approach of incoming reagents.[5][6]
However, the very features that make this auxiliary effective—namely, its steric bulk—can also contribute to challenges in achieving high yields.[4] Understanding the interplay between steric hindrance, reaction kinetics, and thermodynamics is crucial for troubleshooting.
II. Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with an amide derived from (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is sluggish and gives a low yield. What are the likely causes?
A1: Sluggish reactions and low yields in this context often point to a few key factors:
-
Steric Hindrance: The bulky nature of the chiral auxiliary can impede the approach of both the base for deprotonation and the incoming electrophile.[5] This is especially true for sterically demanding alkylating agents.
-
Incomplete Deprotonation: The acidity of the α-proton is influenced by the amide structure. Incomplete deprotonation leads to unreacted starting material, directly impacting the yield.
-
Poor Solubility: The starting amide or the lithiated intermediate may have limited solubility in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and reduced reaction rates.
-
Reagent Purity: Impurities in the solvent, base, or alkylating agent can quench the enolate or participate in side reactions.[7]
Q2: I'm observing a mixture of diastereomers, which is lowering the yield of my desired product. How can I improve diastereoselectivity?
A2: Poor diastereoselectivity is often a result of suboptimal reaction conditions that fail to maximize the energy difference between the transition states leading to the different diastereomers.[8] Key areas to investigate include:
-
Reaction Temperature: Lower temperatures generally enhance selectivity by favoring the lower energy transition state.
-
Solvent Choice: The solvent plays a critical role in the solvation of the reactive intermediate and can significantly influence the stereochemical outcome.[9][10][11] A switch from a polar aprotic solvent like THF to a less coordinating solvent like toluene can sometimes improve selectivity.
-
Base and Counterion: The choice of base (e.g., LDA, n-BuLi) and the resulting counterion (Li+) affects the aggregation state and geometry of the enolate, which in turn dictates facial selectivity.
Q3: The deprotection of the chiral auxiliary is proving difficult and leading to product loss. What are the best methods for cleaving the amide bond?
A3: Cleavage of the robust amide bond formed with (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane can be challenging. The choice of method depends on the stability of your product to the reaction conditions. Common strategies include:
-
Acid Hydrolysis: Strong acidic conditions (e.g., refluxing in aqueous HCl or H₂SO₄) are often effective but can be too harsh for sensitive functional groups.
-
Reductive Cleavage: In some cases, reduction with agents like lithium aluminum hydride (LiAlH₄) can cleave the amide to the corresponding amine and alcohol.
-
Oxidative Cleavage: Certain N-aryl amines can be cleaved oxidatively, though this is less common for this specific auxiliary.[12]
It is crucial to perform small-scale trials of different deprotection methods to identify the one that provides the best yield with minimal side product formation.[13]
III. In-depth Troubleshooting Guides
Guide 1: Low Yield in Asymmetric Alkylation
This guide provides a systematic approach to troubleshooting low yields in the alkylation of amides derived from (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low alkylation yield.
Step-by-Step Protocol for Optimization
-
Verify Reagent Quality:
-
Solvent: Use freshly distilled, anhydrous solvents. Ethereal solvents like THF and diethyl ether should be tested for peroxides.
-
Base: Titrate organolithium bases (n-BuLi, s-BuLi) or LDA solutions prior to use to ensure accurate stoichiometry.
-
Substrate and Electrophile: Ensure the purity of your starting amide and the alkylating agent via NMR or other appropriate analytical techniques.
-
-
Optimize Deprotonation:
-
Temperature: Add the base at a low temperature (typically -78 °C) to minimize side reactions.
-
Addition Rate: Add the base slowly to the solution of the amide to ensure efficient deprotonation and avoid localized heating.
-
Stirring: Maintain vigorous stirring to ensure homogeneity.
-
-
Optimize the Alkylation Step:
-
Temperature: While deprotonation is often done at -78 °C, the optimal temperature for the alkylation step may be higher. Consider allowing the reaction to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) after the addition of the electrophile.[14]
-
Solvent: A solvent screen can be highly beneficial. While THF is common, other solvents like toluene or DME can alter the reactivity and selectivity.[15][16]
-
Additives: In some cases, additives like HMPA or DMPU can help to break up aggregates of the lithium enolate, increasing its reactivity. However, be mindful of the toxicity and handling requirements of these additives.
-
Data Summary: Solvent and Temperature Effects
| Solvent | Temperature (°C) | Typical Observations | Potential Impact on Yield |
| THF | -78 to 0 | Good general solvent, solvates lithium well. | Can sometimes lead to lower selectivity at higher temperatures.[10] |
| Toluene | -78 to 25 | Less coordinating, can promote aggregation. | May improve diastereoselectivity but potentially lower reaction rates. |
| Diethyl Ether | -78 to 25 | Lower boiling point, can be useful for reactions at intermediate temperatures. | Solubility of intermediates may be a concern. |
Guide 2: Improving Diastereoselectivity
Low diastereoselectivity not only complicates purification but also represents a loss of the desired product, thereby contributing to a lower overall yield.
Key Factors Influencing Diastereoselectivity
Caption: Factors influencing diastereoselectivity.
Experimental Strategies to Enhance Selectivity
-
Temperature Control: This is often the most critical parameter.[9] Running the reaction at the lowest practical temperature that still allows for a reasonable reaction rate is generally advisable. A temperature study, for example at -100 °C, -78 °C, and -40 °C, can reveal the optimal conditions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can have a profound effect on the transition state geometry.[11]
-
Coordinating Solvents (e.g., THF): Tend to de-aggregate lithium enolates, leading to a more "open" transition state.
-
Non-coordinating Solvents (e.g., Toluene): May favor a more aggregated and rigid transition state, which can enhance selectivity.
-
-
Choice of Base and Metal Counterion:
-
Lithium Bases (LDA, n-BuLi): Commonly used and often provide good to excellent selectivity.
-
Other Metal Enolates: In some cases, transmetalation to other metals (e.g., with ZnCl₂, Ti(O-iPr)₄) can form a more rigid chelated transition state, leading to improved diastereoselectivity.
-
IV. References
-
Cainelli, G., Galletti, P., & Giacomini, D. (2009). Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. Chemical Communications, (18), 2347-2357. [Link]
-
Giacomini, D., Galletti, P., & Cainelli, G. (2009). Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. RSC Publishing. [Link]
-
Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 655-667. [Link]
-
Giacomini, D., Galletti, P., & Cainelli, G. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]
-
Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. [Link]
-
Indian Institute of Technology Bombay. (n.d.). Concise Introduction to Asymmetric Synthesis. [Link]
-
Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. [Link]
-
ResearchGate. (n.d.). Steric hindrance due to bulky −OH groups limits the allowed values of the torsion angle β. [Link]
-
Reddit. (2015). Question about asymmetric synthesis. [Link]
-
Meggers, E. (2010). Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Chemistry, 16(3), 752-758. [Link]
-
Nath, M. (n.d.). Asymmetric-Synthesis. [Link]
-
ChemTalk. (n.d.). Steric Hindrance. [Link]
-
Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]
-
National Institutes of Health. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
-
ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were.... [Link]
-
IIP Series. (n.d.). ASYMMETRIC SYNTHESIS. [Link]
-
MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]
-
MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]
-
Google Patents. (n.d.). WO2007128463A1 - Process for the deprotection of protected amines.
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]
-
ResearchGate. (n.d.). Protecting groups in amino acids. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 5. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. WO2007128463A1 - Process for the deprotection of protected amines - Google Patents [patents.google.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products from (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane Mediated Reactions
Welcome to the technical support center for troubleshooting the purification of products derived from reactions utilizing the chiral auxiliary, (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of diastereomeric products.
Introduction: The Role of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations and reductions.[1][2] Its bulky diphenylmethyl and isopropyl groups provide significant steric hindrance, directing the approach of incoming reagents to one face of a prochiral substrate, thereby leading to the formation of one diastereomer in excess.
The successful application of this auxiliary, however, is contingent on the effective purification of the desired product from the reaction mixture. This often involves the separation of diastereomers and the removal of the chiral auxiliary. This guide provides practical, field-proven insights into overcoming these purification hurdles.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the underlying principles behind the recommended solutions.
Issue 1: Difficulty in Separating Diastereomers by Column Chromatography
Question: My column chromatography is not providing adequate separation of the diastereomeric products. What factors should I investigate?
Answer: The separation of diastereomers by chromatography relies on the differences in their physical properties, which are often subtle.[3] Several factors can be optimized to enhance resolution:
-
Solvent System (Eluent): The polarity of the eluent is critical. A common mistake is using a solvent system that is too polar, which can lead to co-elution.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Begin with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Run thin-layer chromatography (TLC) with various solvent ratios to identify the optimal system for separation before scaling up to column chromatography.
-
Consider Alternative Solvents: If hexane/ethyl acetate systems fail, explore other solvent combinations such as dichloromethane/methanol or toluene/acetone. The choice of solvent can influence the interactions between the diastereomers and the stationary phase.
-
-
-
Stationary Phase:
-
Troubleshooting Steps:
-
Silica Gel Particle Size: Use silica gel with a smaller particle size for higher resolution.
-
Alternative Stationary Phases: If silica gel is ineffective, consider other stationary phases like alumina or reverse-phase silica (C18). The separation mechanism on these materials differs and may provide the necessary selectivity.
-
-
-
Column Loading and Dimensions:
-
Troubleshooting Steps:
-
Load a Concentrated Band: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. A broad initial band will lead to poor separation.
-
Column Dimensions: A long and narrow column generally provides better resolution than a short and wide one for a given amount of stationary phase.
-
-
Issue 2: Challenges with Removing the Chiral Auxiliary
Question: I am struggling to remove the (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary after the reaction. What are the most effective methods?
Answer: The removal of the chiral auxiliary is a crucial step to isolate the desired enantiomerically enriched product.[1] The method of removal depends on the nature of the linkage between the auxiliary and the product.
-
For Amide Linkages (e.g., after alkylation of a glycine equivalent):
-
Hydrolysis:
-
Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) can cleave the amide bond. The reaction conditions (temperature, concentration of acid) should be optimized to avoid racemization of the product.
-
Basic Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is also effective. This is often milder than acidic hydrolysis.
-
-
-
Post-Cleavage Work-up:
-
Extraction: After cleavage, the reaction mixture will contain the product and the chiral auxiliary. An acid-base extraction is typically employed.
-
Acidify the aqueous layer to protonate the liberated chiral amine auxiliary, making it water-soluble.
-
Extract the desired product into an organic solvent.
-
Basify the aqueous layer to deprotonate the auxiliary, which can then be extracted with an organic solvent and recovered for reuse.
-
-
Issue 3: Product Purification via Crystallization
Question: Can I purify my product by crystallization instead of chromatography? What are the key considerations?
Answer: Crystallization can be a highly effective method for purifying diastereomers, often yielding material of very high purity.[4]
-
Diastereomeric Salt Formation:
-
If your product contains an acidic or basic functional group, you can form a diastereomeric salt with a chiral resolving agent. For example, if your product is an amine, you can use a chiral acid like tartaric acid to form salts that may have significantly different solubilities, allowing for separation by fractional crystallization.[5]
-
-
Direct Crystallization:
-
Solvent Selection: The choice of solvent is paramount. The ideal solvent will dissolve the product at an elevated temperature but have low solubility at room temperature or below. A systematic screening of solvents is recommended.
-
Seeding: If you have a small amount of pure desired diastereomer, you can use it as a seed crystal to induce crystallization from a supersaturated solution.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities.
-
Issue 4: Over-alkylation as a Side Reaction
Question: My reaction is producing a significant amount of over-alkylated byproducts. How can I minimize this?
Answer: Over-alkylation is a common issue in amine alkylations, as the product amine can be more nucleophilic than the starting amine.[6][7][8]
-
Control of Stoichiometry: Use a large excess of the amine relative to the alkylating agent to statistically favor mono-alkylation.[6]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which helps to minimize the reaction with the product.[6]
-
Choice of Base: A non-nucleophilic, sterically hindered base is often beneficial as it will deprotonate the amine without competing in the alkylation reaction.[6]
Experimental Protocols
General Protocol for Diastereomer Separation by Column Chromatography
-
TLC Analysis: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., gradients of hexane/ethyl acetate). Visualize the spots under UV light and/or by staining to identify the solvent system that provides the best separation between the diastereomers.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a uniform and crack-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure desired diastereomer and remove the solvent under reduced pressure.
General Protocol for Chiral Auxiliary Removal by Hydrolysis
-
Reaction Setup: Dissolve the purified diastereomer in a suitable solvent (e.g., THF, methanol).
-
Hydrolysis: Add an aqueous solution of acid (e.g., 3M HCl) or base (e.g., 1M LiOH). Heat the reaction mixture as required, monitoring the progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If acidic hydrolysis was used, basify the mixture with a suitable base (e.g., NaOH). If basic hydrolysis was used, acidify with an acid (e.g., HCl).
-
Perform an aqueous work-up and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Data Presentation
| Parameter | Recommendation | Rationale |
| TLC Solvent System | Start with 9:1 Hexane:Ethyl Acetate and gradually increase polarity. | Allows for the identification of the optimal eluent for chromatographic separation. |
| Column Dimensions | Length to diameter ratio of at least 10:1. | Enhances the resolution of closely eluting compounds. |
| Crystallization Cooling Rate | Slow cooling (e.g., over several hours to overnight). | Promotes the growth of larger, more perfect crystals with fewer included impurities. |
| Hydrolysis Conditions | Start at room temperature and gently heat if necessary. | Minimizes the risk of side reactions and racemization. |
Visualizations
Purification Workflow
Caption: General workflow for the purification of products from chiral auxiliary mediated reactions.
Troubleshooting Logic for Diastereomer Separation
Caption: Decision-making process for troubleshooting poor diastereomer separation.
References
- BenchChem. (2025). troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions. BenchChem.
- Dombrády ZS, Pálovics E, Fogassy E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123.
-
Wikipedia. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]
- BenchChem. (2025). Troubleshooting Low Yields In amine alkylation Reactions. BenchChem.
- BenchChem. (2025). troubleshooting low conversion in N-alkylation of secondary amines. BenchChem.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
- Rahmani-Nezhad, S., et al. (2019). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Journal of Sciences, Islamic Republic of Iran, 30(1), 23-28.
- U.S. Patent No. 4,379,941. (1983). Resolution of racemic amino acids. Google Patents.
-
Finney, J. F., et al. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 10(42), 45678-45685. Available at: [Link]
-
Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. Available at: [Link]
-
Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 4. journals.ut.ac.ir [journals.ut.ac.ir]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Temperature Effects in Reactions with (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
Introduction
Welcome to the technical support center for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane. This valine-derived chiral auxiliary is a powerful tool for inducing stereoselectivity in a variety of chemical transformations, most notably in the asymmetric synthesis of α-substituted carboxylic acids through the alkylation of corresponding imines or amides. The success of these reactions is critically dependent on a range of parameters, with temperature being one of the most influential factors governing both stereoselectivity and chemical yield.
This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the experimental nuances of working with this chiral auxiliary. Our goal is to equip you with the knowledge to optimize your reaction conditions, diagnose common issues, and achieve high levels of stereocontrol in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Section 1: Optimizing Enantioselectivity
Q1: My alkylation reaction is showing low enantioselectivity. How does temperature affect the stereochemical outcome?
A: Temperature is a critical parameter in controlling the enantioselectivity of reactions utilizing (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane. In general, lower reaction temperatures lead to higher enantiomeric excess (ee).[1] This is because the transition states leading to the two different diastereomeric products have slightly different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, thus favoring the formation of one diastereomer over the other.[1] For many alkylations involving chiral auxiliaries, temperatures in the range of -78 °C to -20 °C are often employed to maximize stereoselectivity.
Q2: I'm observing a decrease in enantiomeric excess (ee) at higher temperatures. What is the mechanistic reason for this?
A: The decrease in enantiomeric excess at higher temperatures is a direct consequence of the principles of chemical kinetics. The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states determines the enantioselectivity. As the temperature increases, the thermal energy (kT) becomes more significant relative to this energy difference. This provides enough energy for the reaction to proceed through both the lower and higher energy transition states at more comparable rates, leading to a less selective formation of diastereomers and, consequently, a lower enantiomeric excess. In some rare cases, an increase or even an inversion of enantioselectivity at higher temperatures can be observed, which is often attributed to a change in the dominant controlling factor from enthalpy to entropy.
Q3: What is the optimal temperature range for achieving high stereoselectivity in acylation reactions with this auxiliary?
A: While the optimal temperature for any reaction must be determined empirically, a good starting point for acylation reactions involving (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is typically between 0 °C and room temperature. Acylations are often faster and less sensitive to temperature in terms of stereoselectivity compared to C-C bond-forming reactions like alkylations. However, if you are observing low selectivity, it is advisable to perform the reaction at a lower temperature, such as -20 °C, to see if the enantiomeric excess improves.
Section 2: Troubleshooting Poor Yields and Byproduct Formation
Q4: My reaction yield is significantly lower than expected. Could temperature be the culprit?
A: Yes, temperature can significantly impact reaction yield. If the temperature is too low, the reaction may be too slow to go to completion within a reasonable timeframe, resulting in a low yield of the desired product. Conversely, if the temperature is too high, it can lead to the degradation of the starting materials, reagents, or the product itself. For instance, some organolithium bases used for deprotonation can be unstable at higher temperatures. It is also possible that at elevated temperatures, side reactions become more prevalent, consuming the starting material and reducing the yield of the desired product.
Q5: I am observing the formation of an unexpected byproduct. How can temperature manipulation help in minimizing it?
A: Byproduct formation is often due to competing reaction pathways that have different activation energies than the desired reaction. By lowering the reaction temperature, you can selectively slow down the undesired reaction pathway if it has a higher activation energy than the desired one. This is a common strategy to improve the chemoselectivity of a reaction. Conversely, if the byproduct is formed from the decomposition of a thermally sensitive species, lowering the temperature will also help to minimize its formation.
Q6: At what temperature does the chiral auxiliary start to decompose or undergo side reactions?
Section 3: Practical Experimental Considerations
Q7: What are the best practices for maintaining a stable and accurate reaction temperature?
A: Maintaining a stable and accurate temperature is crucial for reproducible results. For sub-zero temperatures, a cryostat is the most reliable method. Alternatively, insulated cooling baths with various solvent/coolant mixtures can be used (e.g., dry ice/acetone for -78 °C, ice/water for 0 °C). It is important to ensure good stirring to maintain a uniform temperature throughout the reaction mixture. The reaction vessel should be well-insulated to minimize heat exchange with the surroundings.
Q8: How do I accurately measure the internal temperature of a low-temperature reaction?
A: For accurate temperature measurement, a low-temperature thermometer or a thermocouple probe should be placed directly into the reaction mixture, ensuring the tip is submerged below the surface of the liquid but not touching the walls of the flask. It is important that the probe is calibrated and responds quickly to temperature changes. The temperature of the cooling bath should also be monitored, but the internal reaction temperature is the more critical parameter.
Q9: Can rapid temperature changes (thermal shock) affect the reaction outcome?
A: Yes, rapid temperature changes can negatively impact a reaction. For example, adding a room-temperature solution of an electrophile to a very cold solution of a lithiated intermediate can cause localized heating, which may lead to side reactions and a decrease in stereoselectivity. It is best practice to cool the electrophile solution to the reaction temperature before adding it, or to add it slowly to the reaction mixture to allow for efficient heat dissipation.
Troubleshooting Guides
Guide 1: Step-by-Step Protocol for Optimizing Reaction Temperature for a Generic Alkylation
This protocol provides a systematic approach to determining the optimal temperature for an alkylation reaction using (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
Objective: To identify the temperature that provides the best balance of reaction yield and enantioselectivity.
Materials:
-
Imine derived from (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane and a suitable aldehyde
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Strong base (e.g., LDA, n-BuLi)
-
Alkylating agent (e.g., alkyl halide)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Appropriate work-up and purification supplies
-
Analytical equipment for determining yield (e.g., NMR with an internal standard) and enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
Reaction Setup: In parallel, set up a series of identical reactions in separate flasks. Ensure each flask is charged with the same amounts of the imine, solvent, and base under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Equilibration: Place each reaction flask in a cooling bath set to a different temperature. A good starting range would be -78 °C, -40 °C, -20 °C, and 0 °C. Allow the reaction mixtures to equilibrate at these temperatures for 15-20 minutes.
-
Alkylation: To each flask, add the same amount of the alkylating agent dropwise at the same rate.
-
Reaction Monitoring: Stir each reaction at its designated temperature for a predetermined amount of time (e.g., 2-4 hours). It is important to keep the reaction time consistent across all experiments.
-
Quenching: Quench each reaction by the slow addition of the quenching solution at the reaction temperature.
-
Work-up and Purification: Allow each reaction to warm to room temperature and perform an identical aqueous work-up and purification procedure for all samples.
-
Analysis:
-
Determine the isolated yield of the product for each reaction.
-
Determine the enantiomeric excess (ee) of the product for each reaction using chiral HPLC or GC.
-
-
Data Evaluation: Create a table or plot of temperature versus yield and enantiomeric excess to identify the optimal temperature.
Guide 2: Decision Tree for Diagnosing and Resolving Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Data Center
The following tables provide illustrative data based on general principles of asymmetric synthesis and may not be representative of all reactions involving (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane. Experimental optimization is always recommended.
Table 1: Illustrative Effect of Temperature on Enantiomeric Excess (ee%) and Yield for a Model Alkylation Reaction
| Temperature (°C) | Enantiomeric Excess (ee%) | Yield (%) |
| 0 | 75 | 90 |
| -20 | 88 | 85 |
| -40 | 95 | 82 |
| -78 | >98 | 70 |
Table 2: Recommended Starting Temperature Ranges for Common Reactions
| Reaction Type | Recommended Starting Temperature Range (°C) | Notes |
| Alkylation | -78 to -40 | Highly sensitive to temperature. Lower temperatures generally afford higher ee. |
| Acylation | 0 to 25 | Generally less sensitive to temperature than alkylations. |
| Aldol Addition | -78 to -20 | Similar to alkylations, lower temperatures are often required for high stereoselectivity. |
| Michael Addition | -78 to 0 | Temperature requirements can vary depending on the specific Michael acceptor. |
| Auxiliary Cleavage (Acidic) | 0 to 50 | Higher temperatures may be needed for complete cleavage, but can risk epimerization of the product. |
Visual Aids
Diagram 1: Simplified Reaction Mechanism and the Role of Temperature
Caption: The role of temperature in diastereoselective alkylation.
Diagram 2: Workflow for Temperature Optimization Studies
Caption: A systematic workflow for optimizing reaction temperature.
References
Sources
Navigating Stereoselectivity: A Technical Guide to Solvent Effects in Reactions with (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
Welcome to the technical support center for stereoselective reactions utilizing the chiral auxiliary, (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane. This guide is designed for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies and troubleshoot common challenges. Here, we delve into the critical role of solvent effects on diastereoselectivity and provide practical, field-tested advice to enhance your experimental outcomes.
Introduction to (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane as a Chiral Auxiliary
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a versatile chiral auxiliary widely employed in asymmetric synthesis.[][2] Its bulky diphenylmethyl and isopropyl groups provide a well-defined steric environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions.[3][4] The auxiliary is temporarily attached to a prochiral substrate, directs the stereochemical course of a subsequent reaction, and is then cleaved to yield the desired enantiomerically enriched product.[][2] The efficiency of this process is often profoundly influenced by the choice of solvent, which can alter the conformation of the transition state and, consequently, the diastereomeric ratio of the product.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent influence the diastereoselectivity of alkylation reactions using an imine derived from (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane?
A1: The solvent plays a crucial role in modulating the aggregation state and geometry of the metallated enamine intermediate, which directly impacts the facial selectivity of the incoming electrophile. Non-coordinating, non-polar solvents like toluene or hexane tend to favor a more rigid, chelated transition state. This rigidity enhances the steric influence of the chiral auxiliary, often leading to higher diastereoselectivity. Conversely, polar, coordinating solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) can solvate the metal cation, leading to a more flexible transition state and potentially lower diastereoselectivity.
Q2: Can changing the solvent reverse the stereochemical outcome of a reaction?
A2: While a complete reversal of stereoselectivity is uncommon, significant shifts in the diastereomeric ratio can be observed. In some systems utilizing chiral auxiliaries, changing the solvent can alter which diastereomer is favored.[4] This is typically due to a change in the dominant reaction mechanism or a significant alteration of the transition state geometry. For reactions involving (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, it is crucial to perform a solvent screen to determine the optimal conditions for the desired diastereomer.
Q3: What is the general trend for solvent polarity and its effect on diastereomeric excess (d.e.)?
A3: While not a universal rule, a common trend is that lower polarity solvents often lead to higher diastereoselectivity. This is because non-polar solvents are less likely to interfere with the intramolecular interactions that create a well-ordered and diastereoselective transition state. However, solubility issues can arise in highly non-polar solvents, necessitating a balance between stereocontrol and reaction efficiency.
Troubleshooting Guide
Issue 1: Low Diastereomeric Excess (d.e.) in an Alkylation Reaction
Low d.e. is a frequent challenge in stereoselective synthesis. The root cause often lies in a poorly organized transition state that does not effectively differentiate between the two faces of the nucleophile.
-
Possible Cause: The solvent is too coordinating, leading to a flexible transition state.
-
Troubleshooting Step: Switch to a less coordinating solvent. For example, if the reaction was performed in THF, consider toluene or a mixture of toluene and hexane. This change can promote a more rigid, chelated transition state, enhancing the steric directing effect of the chiral auxiliary.
-
-
Possible Cause: The reaction temperature is too high.
-
Troubleshooting Step: Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, favoring the formation of the major diastereomer. Attempt the reaction at 0 °C, -20 °C, or even -78 °C.
-
-
Possible Cause: The counterion of the base is not optimal.
-
Troubleshooting Step: The nature of the metal cation can influence the geometry of the enolate. If using an organolithium base, consider switching to a sodium or potassium equivalent, or vice versa. The change in ionic radius and Lewis acidity can impact the chelation and, consequently, the diastereoselectivity.
-
Issue 2: Poor Yield or Incomplete Reaction
A low yield can be attributed to several factors, including poor solubility of reactants or intermediates, or side reactions.
-
Possible Cause: The chosen solvent does not adequately dissolve the starting materials or the metallated intermediate.
-
Troubleshooting Step: While non-polar solvents may offer higher selectivity, they can compromise solubility. Consider using a mixed solvent system, such as adding a small amount of a more polar co-solvent like THF to a non-polar solvent like toluene, to improve solubility without drastically reducing diastereoselectivity.
-
-
Possible Cause: Side reactions, such as elimination, are competing with the desired substitution reaction.[5]
-
Troubleshooting Step: The choice of solvent can influence the SN2/E2 ratio.[5] In some cases, a more polar aprotic solvent may favor the desired SN2 pathway.[5] However, this must be balanced with the potential for decreased diastereoselectivity. A careful screening of solvents with varying polarities is recommended.
-
Experimental Protocols
Protocol 1: Solvent Screening for Diastereoselective Alkylation
This protocol outlines a general procedure for screening solvents to optimize the diastereoselectivity of an alkylation reaction of an imine derived from (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
-
Imine Formation: React (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane with the desired aldehyde or ketone under standard conditions to form the corresponding imine. Purify the imine by distillation or chromatography.
-
Parallel Reaction Setup: In separate, dry, inert atmosphere-flushed reaction vessels, dissolve the imine in a range of anhydrous solvents to be tested (e.g., toluene, THF, dichloromethane, hexane, and a 1:1 mixture of toluene:hexane).
-
Deprotonation: Cool each reaction vessel to -78 °C and add a stoichiometric amount of a strong base (e.g., n-butyllithium or LDA) dropwise. Stir for 1 hour at this temperature to ensure complete formation of the aza-enolate.
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Alkylation: Add the electrophile (e.g., an alkyl halide) to each reaction vessel and allow the reaction to proceed, monitoring by TLC.
-
Quenching and Work-up: Quench the reactions with a saturated aqueous solution of ammonium chloride. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product in each solvent using ¹H NMR spectroscopy or chiral HPLC.
Data Presentation
Table 1: Hypothetical Solvent Effects on Diastereoselectivity of Alkylation
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |
| Hexane | 1.9 | 95:5 |
| Toluene | 2.4 | 92:8 |
| Dichloromethane | 9.1 | 85:15 |
| THF | 7.6 | 80:20 |
| DMF | 36.7 | 65:35 |
Note: This table presents a hypothetical trend for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Visualization of Concepts
Sources
Technical Support Center: Removal of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane Auxiliary and Byproducts
Welcome to the technical support center for the (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the effective removal of this auxiliary and its associated byproducts from your reaction mixtures. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity and purity of your target molecules.
Introduction to the Challenge
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a derivative of L-valine, is a highly effective chiral auxiliary, particularly in the asymmetric synthesis of β-lactams via the Staudinger reaction.[1][2] Its bulky diphenylmethyl group provides excellent stereocontrol, leading to high diastereoselectivity in the [2+2] cycloaddition of ketenes and imines. However, the successful application of this auxiliary hinges on its efficient removal post-reaction to isolate the desired enantiomerically pure product. Incomplete removal or the presence of byproducts can complicate downstream applications and compromise the final product's purity.
This guide will address common challenges encountered during the cleavage of the N-acyl bond to the auxiliary and subsequent purification steps. We will explore the underlying chemical principles of the removal process and provide detailed protocols and troubleshooting strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the removal of the (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary.
Issue 1: Incomplete Cleavage of the Chiral Auxiliary
Symptoms:
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NMR or LC-MS analysis of the crude product shows the presence of the starting N-acylated compound.
-
The isolated yield of the desired product is significantly lower than expected.
Probable Causes:
-
Insufficient Acid Strength or Concentration: Acidic hydrolysis is a common method for cleaving the amide bond. If the acid is too weak or its concentration is too low, the hydrolysis will be incomplete.
-
Steric Hindrance: The bulky nature of the auxiliary can sterically hinder the approach of the nucleophile (water) to the carbonyl carbon of the amide.
-
Reaction Time and Temperature: The hydrolysis may require longer reaction times or elevated temperatures to proceed to completion.
Solutions:
Protocol 1: Standard Acidic Hydrolysis
-
Reaction Setup: Dissolve the N-acylated product in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Acid Addition: Add a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the solution. A typical concentration is 1-3 M.
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution). Extract the desired product with an organic solvent. The protonated auxiliary (as a hydrochloride or sulfate salt) will remain in the aqueous layer.
dot
Caption: Workflow for acidic hydrolysis of the chiral auxiliary.
Troubleshooting Tips:
-
If the reaction is sluggish, consider increasing the acid concentration or the reaction temperature.
-
For substrates sensitive to strong acids, milder acidic conditions using reagents like pyridinium p-toluenesulfonate (PPTS) can be explored, although this may require longer reaction times.
Issue 2: Formation of Emulsions During Work-up
Symptoms:
-
Difficulty in separating the organic and aqueous layers after extraction.
-
Formation of a stable emulsion at the interface.
Probable Causes:
-
Amphiphilic Nature of Byproducts: The presence of both the hydrophobic diphenylmethyl group and the polar amino group in the auxiliary can lead to the formation of amphiphilic byproducts that act as emulsifiers.
-
High Concentration of Salts: Neutralization of a high concentration of acid can lead to a high salt concentration in the aqueous phase, which can contribute to emulsion formation.
Solutions:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite: Passing the entire mixture through a pad of Celite can help to break up the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method for separating the layers.
Issue 3: Co-precipitation or Co-crystallization of the Auxiliary with the Product
Symptoms:
-
The isolated product is contaminated with the chiral auxiliary, even after purification.
-
NMR analysis shows signals corresponding to both the product and the auxiliary.
Probable Causes:
-
Similar Solubility Profiles: The desired product and the auxiliary or its byproducts may have similar solubility in the chosen crystallization solvent.
-
Salt Formation: If the desired product has an acidic or basic functional group, it may form a salt with the auxiliary, leading to co-crystallization.
Solutions:
Protocol 2: Selective Crystallization/Precipitation
-
pH Adjustment: After the acidic work-up, carefully adjust the pH of the aqueous layer. The auxiliary, being an amine, will be protonated and soluble in the acidic aqueous phase. The desired product, if it is a neutral organic molecule, can then be extracted into an organic solvent.
-
Solvent Selection: Choose a solvent system where the desired product has good solubility at elevated temperatures but poor solubility at room temperature, while the auxiliary hydrochloride salt remains insoluble. This allows for the selective crystallization of the product upon cooling. Common solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.[3]
-
Slurrying: If co-precipitation is a major issue, the crude solid can be slurried in a solvent that selectively dissolves one component. For example, slurrying the mixture in diethyl ether may dissolve the desired product while leaving the auxiliary hydrochloride salt as a solid.
Table 1: Solvent Systems for Crystallization
| Product Polarity | Recommended Solvent System(s) | Notes |
| Non-polar | Hexanes/Ethyl Acetate | Start with a high ratio of hexanes and gradually add ethyl acetate to dissolve the product at reflux. |
| Moderately Polar | Dichloromethane/Hexanes | Similar to the above, but dichloromethane is a stronger solvent. |
| Polar | Isopropanol/Water | Dissolve the product in hot isopropanol and add water dropwise until turbidity is observed, then cool. |
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts formed during the removal of the (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary?
A1: The primary "byproduct" in the desired sense is the recovered chiral auxiliary itself, typically as a hydrochloride or sulfate salt after acidic work-up. In the context of the Staudinger reaction for β-lactam synthesis, potential side products can arise from the reaction of the ketene with the auxiliary or from decomposition of the desired β-lactam under the cleavage conditions. However, the most common impurity is the unreacted N-acylated starting material if the cleavage is incomplete.
Q2: How can I effectively recycle the (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary?
A2: After the acidic work-up, the auxiliary is present as a salt in the aqueous layer. To recover the free amine, the aqueous layer should be basified (e.g., with NaOH or KOH) to a pH greater than 10. The deprotonated auxiliary will then precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic extracts can be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent evaporated to yield the recycled auxiliary. The purity of the recycled auxiliary should be checked by NMR or melting point before reuse.
dot
Caption: Workflow for recycling the chiral auxiliary.
Q3: Can I use chromatographic methods to separate my product from the auxiliary and its byproducts?
A3: Yes, column chromatography is a very effective method for purification.[4] Since the auxiliary is a primary amine, it will have a strong interaction with silica gel.
Protocol 3: Chromatographic Separation
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for many products.
-
Tailing Suppression: To prevent tailing of the amine auxiliary on the silica gel, it is highly recommended to add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (Et₃N). This will neutralize the acidic silanol groups on the silica surface.
-
Elution Profile: The desired product will typically elute first, followed by the free amine auxiliary.
Table 2: Troubleshooting Chromatographic Separation
| Issue | Probable Cause | Solution |
| Product and auxiliary co-elute | Inappropriate solvent polarity. | Adjust the solvent gradient. Start with a less polar mixture and increase the polarity slowly. |
| Significant tailing of the auxiliary peak | Strong interaction of the amine with acidic silica gel. | Add 0.5-1% triethylamine to the eluent system. |
| Product streaking or poor separation | Sample overload or insoluble material. | Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading onto the column. Do not overload the column. |
Q4: Are there alternative methods for cleaving the auxiliary besides acidic hydrolysis?
A4: While acidic hydrolysis is the most common and generally effective method, other cleavage conditions can be employed depending on the nature of the desired product. For instance, in the synthesis of β-lactams, oxidative cleavage has been used. However, for most applications involving the (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary, acidic hydrolysis remains the method of choice due to its simplicity and efficiency. Reductive cleavage methods are also known for other types of chiral auxiliaries but are less common for this specific one.[5]
Conclusion
The successful removal of the (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane chiral auxiliary is a critical step in asymmetric synthesis. By understanding the potential challenges and implementing the appropriate troubleshooting strategies outlined in this guide, researchers can achieve high purity of their target molecules. Careful attention to reaction conditions, work-up procedures, and purification techniques will ensure the efficient removal of the auxiliary and any associated byproducts, ultimately leading to successful synthetic outcomes.
References
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric Synthesis of β-Lactams by Staudinger Ketene−Imine Cycloaddition Reaction. European Journal of Organic Chemistry, 2001(18), 3223-3235.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Use of Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
- Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis of β-Lactams. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Staudinger reaction. Retrieved from [Link]
- Gao, W., & Pu, L. (2005). Chiral (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <1052> Amino Acid Analysis. Retrieved from [Link]
-
Novartis OAK. (2017). The Synthesis of Chiral Beta-Amino Acids and Beta-Lactams via Oxidative Cleavage of Chiral Dihydropyridones Derived from Vinylogous Mannich Reaction (VMR). Retrieved from [Link]
- Google Patents. (2019). Crystallization method of Boc-amino acid.
-
Chem-Station. (2014, May 9). Staudinger Reaction. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
National Institutes of Health. (2017). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Analytical Methods. RSC Publishing. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <1052> Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Retrieved from [Link]
-
National Institutes of Health. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PubMed Central. Retrieved from [Link]
-
DIAION. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
Frontiers. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Analytical Methods. RSC Publishing. Retrieved from [Link]
-
Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
National Institutes of Health. (2021, August 6). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Retrieved from [Link]
-
National Institutes of Health. (2012, July 27). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Retrieved from [Link]
-
MSpace at the University of Manitoba. (2005). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. Retrieved from [Link]
-
Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3-Amino-1-carboxy-o-carborane and an Improved, General Method for the Synthesis of All Three C-Amino-C-carboxycarboranes. Retrieved from [Link]
-
National Institutes of Health. (2016). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. Retrieved from [Link]
Sources
Technical Support Center: Preventing Racemization During Auxiliary Cleavage
Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize chiral auxiliaries and seek to preserve the stereochemical integrity of their molecules during the critical auxiliary cleavage step. Here, we provide in-depth troubleshooting advice, field-proven protocols, and the fundamental principles behind preventing racemization.
Frequently Asked Questions (FAQs) - First Principles
Q1: What is racemization and why is it a problem during auxiliary cleavage?
A: Racemization is the process by which an enantiomerically enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1] In the context of chiral auxiliary-based synthesis, you invest significant synthetic effort to install a stereocenter with a high degree of diastereoselectivity. The final step is to cleave the auxiliary to reveal your enantiomerically pure target molecule.[2] If racemization occurs during this cleavage, that hard-won stereochemical information is lost, severely compromising the yield of the desired enantiomer and the overall efficiency of the synthesis.[3]
Q2: What is the primary chemical mechanism that causes racemization during cleavage?
A: The most common pathway for racemization of carbonyl compounds involves the formation of a planar, achiral enol or enolate intermediate at the stereogenic α-carbon.[4] Under basic or acidic conditions used for cleavage, the proton at the newly formed stereocenter can be abstracted. This converts the sp³-hybridized chiral center into a planar sp²-hybridized enolate.[1][5] Subsequent protonation of this planar intermediate can occur from either face with equal probability, leading to a 1:1 mixture of the (R) and (S) enantiomers and thus, a racemic product.[4]
Q3: Are certain substrates or auxiliary types more prone to racemization?
A: Yes. The susceptibility to racemization is highly dependent on the acidity of the α-proton. Factors that increase the stability of the corresponding enolate will increase the risk of racemization. These include:
-
α-Activating Groups: Substrates with electron-withdrawing groups (e.g., ketones, esters, nitro groups) adjacent to the stereocenter are more prone to racemization.
-
Steric Hindrance: Increased steric bulk around the α-carbon can sometimes hinder the approach of the cleavage reagent, requiring harsher conditions (longer reaction times or higher temperatures) that favor racemization.
-
Auxiliary Type: The choice of auxiliary dictates the required cleavage conditions. Some auxiliaries, like Enders' SAMP/RAMP hydrazones, can require vigorous acidic conditions for hydrolysis, which can lead to epimerization if not carefully controlled.[6]
Troubleshooting Guide: Proactive & Reactive Solutions
This section addresses common issues encountered during auxiliary cleavage. Each entry details the probable cause, the underlying mechanism, and a logical workflow for resolving the problem.
Problem: Significant loss of enantiomeric excess (ee) is observed in the final product after purification.
-
Potential Cause 1: Racemization during the cleavage reaction itself.
-
Potential Cause 2: Racemization during the aqueous workup or purification (e.g., column chromatography).
Diagnostic & Corrective Workflow:
Caption: Decision workflow for diagnosing the source of enantiomeric excess loss.
Expert Insight & Actionable Advice:
-
Lower the Temperature: The rate of enolization is highly temperature-dependent. Performing the cleavage at the lowest effective temperature is the single most critical parameter. For many hydrolytic cleavages, this means cooling the reaction to 0°C or even -10°C before adding the cleavage reagent.[7]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS. As soon as the starting material is consumed, quench the reaction immediately. Prolonged exposure to cleavage conditions provides more opportunity for the competing racemization pathway to occur.
-
Reagent Selection: The choice of nucleophile is critical. For instance, in cleaving Evans' oxazolidinones, lithium hydroperoxide (LiOOH) is vastly superior to lithium hydroxide (LiOH). LiOH tends to favor undesired cleavage of the auxiliary's internal carbamate bond, while the "alpha effect" of the hydroperoxide nucleophile makes it highly selective for the desired exocyclic amide cleavage under conditions less prone to racemization.[8][9][10]
-
Workup & Purification:
-
Neutralize Carefully: During aqueous workup, ensure the pH does not become strongly acidic or basic. Use buffered solutions if necessary.
-
Silica Gel: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds. If this is suspected, either use deactivated (e.g., with triethylamine) or neutral silica gel, or switch to an alternative purification method like crystallization.
-
Protocol Library & Key Data
Table 1: Recommended Cleavage Conditions for Common Chiral Auxiliaries
| Chiral Auxiliary | Product Type | Recommended Reagent | Solvent System | Temp (°C) | Key Considerations & Pitfalls |
| Evans' Oxazolidinone | Carboxylic Acid | LiOOH (from LiOH + H₂O₂) | THF / H₂O | 0 | LiOH alone causes ring opening.[8][11] Monitor for O₂ evolution.[12] |
| Evans' Oxazolidinone | Alcohol | LiBH₄ or Red-Al® | THF or Et₂O | 0 to RT | Reductive cleavage. Ensure complete reduction before workup. |
| Evans' Oxazolidinone | Ester | MeOMgBr, NaOMe | THF, MeOH | 0 to RT | Transesterification must be anhydrous to prevent hydrolysis.[13] |
| Myers' Pseudoephedrine | Carboxylic Acid | H₂SO₄ / H₂O or NaOH / H₂O | Dioxane or EtOH | 100 | Vigorous conditions; risk of racemization. Best for robust substrates.[14] |
| Myers' Pseudoephedrine | Aldehyde / Ketone | LiAlH₄ then mild oxidation | THF | 0 | Multi-step but preserves stereointegrity well. |
| Enders' SAMP/RAMP | Ketone / Aldehyde | O₃ (Ozonolysis) | CH₂Cl₂ | -78 | Mild and highly effective. Avoids harsh acidic hydrolysis.[6] |
Detailed Protocol: Cleavage of an N-Acyl Oxazolidinone to a Carboxylic Acid
This protocol is adapted from the well-established Evans methodology, optimized to minimize racemization.[9][10]
Materials & Reagents:
-
N-Acyl oxazolidinone substrate
-
Tetrahydrofuran (THF), anhydrous
-
Distilled Water
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Lithium Hydroxide (LiOH) monohydrate
-
Sodium Sulfite (Na₂SO₃)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in THF (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Prepare Cleavage Reagent: In a separate flask, prepare the lithium hydroperoxide solution. Add 30% H₂O₂ (4.0 equiv) to a pre-cooled (0°C) aqueous solution of LiOH monohydrate (2.0 equiv). Stir for 5 minutes.
-
Scientist's Note: Preparing the LiOOH reagent in situ at 0°C is crucial. The hydroperoxide anion is the active nucleophile, and its formation and reaction should be conducted at low temperatures to suppress side reactions and potential racemization.[10]
-
-
Addition: Add the freshly prepared cold LiOOH solution to the stirred THF solution of the substrate dropwise over 10-15 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the disappearance of the starting material by TLC (typically 1-3 hours). Do not let the reaction run significantly longer than necessary.
-
Quenching: Once the reaction is complete, quench by adding an aqueous solution of sodium sulfite (Na₂SO₃, 3.0 equiv) slowly. This step reduces the excess peroxide.[9] Allow the mixture to warm to room temperature and stir for 20 minutes.
-
Solvent Removal & Extraction: Remove the THF under reduced pressure. Add water and adjust the pH of the aqueous layer to >11 with 1 M NaOH to ensure the carboxylic acid product is deprotonated and the auxiliary is water-soluble. Wash the aqueous layer with EtOAc (2x) to remove the chiral auxiliary.
-
Isolation: Acidify the aqueous layer to pH <2 with 1 M HCl. Extract the desired carboxylic acid product with EtOAc (3x).
-
Final Steps: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: Immediately analyze an aliquot of the crude product by chiral HPLC or by converting to a methyl ester for chiral GC analysis to determine the enantiomeric excess before proceeding with purification.
Mechanism: Desired Cleavage vs. Undesired Racemization
Caption: Competing reaction pathways during auxiliary cleavage.
References
-
Wikipedia. Racemization. [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AK Lectures. (2014). Racemization of Chiral Carbonyl Compounds. [Link]
-
Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]
-
Larrow, J. F., & Schaus, S. E. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 84(6), 1028. [Link]
-
Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1530-1534. [Link]
-
ResearchGate. Methods for cleavage of chiral auxiliary. [Link]
-
Chow, K. H., et al. (2023). (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
Organic Chemistry Portal. Chiral ester synthesis by transesterification. [Link]
-
Sánchez, F. G., et al. (2012). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
Morales, M. R., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
-
Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. [Link]
-
Master Organic Chemistry. (2022). Transesterification. [Link]
-
Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
-
Journal of Chemical Education. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]
-
NIH. (2022). Transesterification of Non‐Activated Esters Promoted by Small Molecules Mimicking the Active Site of Hydrolases. [Link]
-
Chem 115 Myers. Evans Enolate Alkylation-Hydrolysis. [Link]
-
NIH. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
NIH. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]
-
ResearchGate. (2011). Acid/Halide Co-Mediated Transesterification of Unactivated Carboxylic Esters with O-H Nucleophiles. [Link]
-
Myers Research Group. Chem 115 Handout. [Link]
-
MDPI. (2023). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. [Link]
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
Welcome to the technical support center for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this powerful chiral auxiliary for large-scale asymmetric synthesis. Here, we move beyond theoretical concepts to provide field-proven insights and practical solutions to common challenges encountered during scale-up.
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a derivative of the readily available and inexpensive amino acid L-valine, offers a robust solution for inducing chirality in prochiral substrates.[1][2] Its bulky diphenylmethyl and isopropyl groups provide excellent stereochemical control, making it a valuable tool in the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical development.[3][4] This guide will provide a structured approach to troubleshooting and frequently asked questions to ensure successful and efficient scale-up of your diastereoselective reactions.
Troubleshooting Guide: Overcoming Common Hurdles in Scale-Up
Scaling up stereoselective reactions from the bench to pilot plant or full-scale manufacturing can introduce a new set of challenges. Below are common issues encountered when working with (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Low d.r.) | 1. Incomplete Deprotonation: Insufficient or inappropriate base, or inadequate reaction time for enolate formation. 2. Unfavorable Reaction Temperature: Temperature fluctuations or a non-optimal temperature can reduce the energy difference between the transition states leading to the different diastereomers. 3. Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the chiral auxiliary-substrate adduct and the transition state.[5] 4. Epimerization: The product may be epimerizing under the reaction or work-up conditions. | 1. Base Optimization: Ensure at least a stoichiometric amount of a strong, non-nucleophilic base (e.g., LDA, LiHMDS) is used. Consider a slight excess to ensure complete deprotonation. Verify the base's activity before use. 2. Strict Temperature Control: Maintain a consistent and low temperature (typically -78 °C for alkylations) using a reliable cooling system. Monitor the internal reaction temperature closely during reagent addition. 3. Solvent Screening: Tetrahydrofuran (THF) is a common solvent for these reactions. If diastereoselectivity is low, consider screening other ethereal solvents like 2-methyl-THF or cyclopentyl methyl ether.[5] 4. Quench and Work-up Protocol: Quench the reaction at low temperature and use a mild work-up procedure. Analyze for epimerization by taking aliquots at different stages of the process. |
| Incomplete Reaction or Stalling | 1. Reagent Stoichiometry: Inaccurate measurement of reagents, particularly on a larger scale. 2. Poor Solubility: The substrate, auxiliary, or intermediate may have poor solubility at the reaction temperature. 3. Deactivation of Reagents: The base or electrophile may have degraded due to moisture or improper handling. | 1. Accurate Dosing: Use calibrated pumps or flow meters for adding liquid reagents. For solids, ensure they are fully dissolved before addition if possible. 2. Solvent/Concentration Adjustment: Increase the solvent volume or consider a co-solvent to improve solubility. A slight increase in temperature may be necessary, but monitor the impact on diastereoselectivity. 3. Reagent Quality Control: Use freshly opened or properly stored anhydrous solvents and reagents. Titrate strong bases before use to confirm their concentration. |
| Difficult Auxiliary Cleavage | 1. Inefficient Cleavage Conditions: The chosen method (e.g., acid hydrolysis, hydrogenolysis) may not be suitable for the specific substrate or may require harsher conditions at scale. 2. Steric Hindrance: The product's structure may sterically hinder the cleavage site. | 1. Method Optimization: For amide linkages, strong acid hydrolysis (e.g., 6N HCl at reflux) is often effective. For N-benzyl groups formed from the auxiliary, catalytic hydrogenolysis (e.g., H₂, Pd/C) is a common approach. Screen different catalysts and conditions on a small scale first. 2. Alternative Cleavage Strategies: Consider oxidative cleavage methods if applicable to your substrate. |
| Low Recovery of Chiral Auxiliary | 1. Emulsion Formation During Work-up: The auxiliary, being an amine, can act as a surfactant, leading to emulsions that trap the material.[6] 2. Poor Extraction Efficiency: The auxiliary may not be efficiently extracted from the aqueous layer after cleavage. | 1. Aqueous Wash Optimization: Use brine washes to break emulsions. Adjusting the pH of the aqueous layer can also help. In some cases, filtering the biphasic mixture through a pad of celite can be effective.[1] 2. pH Adjustment and Extraction: After cleavage and separation of the product, basify the aqueous layer to deprotonate the amine auxiliary and extract it back into an organic solvent. |
| Product Purification Challenges | 1. Similar Polarity of Diastereomers: The desired and undesired diastereomers may have very similar Rf values, making chromatographic separation difficult and costly at scale. 2. Residual Auxiliary: Incomplete removal of the auxiliary can contaminate the final product. | 1. Crystallization-Induced Diastereoselective Transformation (CIDT): If the product is crystalline, explore CIDT. This involves creating a slurry of the diastereomeric mixture in a suitable solvent where the undesired diastereomer is more soluble and can epimerize in solution, eventually leading to the crystallization of the desired, less soluble diastereomer.[7][8] 2. Acid Wash: During work-up, perform an acidic wash (e.g., 1N HCl) to protonate the amine auxiliary and extract it into the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane induces chirality?
A1: This chiral auxiliary operates by forming a temporary covalent bond (typically an imine or amide) with a prochiral substrate. The bulky diphenylmethyl and isopropyl groups of the auxiliary create a sterically hindered environment, effectively blocking one face of the reactive intermediate (e.g., an enolate). This steric bias forces an incoming electrophile to attack from the less hindered face, leading to the preferential formation of one diastereomer.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Q2: What are the key considerations for attaching the auxiliary to a carbonyl compound to form an imine?
A2: To form an imine, the reaction is typically carried out in a non-polar solvent like toluene or hexanes with azeotropic removal of water using a Dean-Stark apparatus. A catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA), is often used to facilitate the condensation. Driving the reaction to completion is crucial for the success of the subsequent diastereoselective step.
Q3: How can I effectively remove and recycle the (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary after the reaction?
A3: Following the cleavage of the auxiliary (e.g., by acid hydrolysis), the reaction mixture will contain your product and the protonated (salt) form of the auxiliary.
-
Isolate the Product: First, isolate your desired product. This may involve extraction into an organic solvent, leaving the auxiliary salt in the aqueous phase.
-
Recover the Auxiliary: Treat the aqueous layer with a base (e.g., NaOH) to neutralize the auxiliary's salt and regenerate the free amine.
-
Extraction: Extract the free amine auxiliary into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic extract, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The recovered auxiliary can often be reused without further purification, but its purity should be checked (e.g., by NMR or GC) before the next use.
Caption: Workflow for the recovery and recycling of the chiral auxiliary.
Q4: Are there any specific safety precautions for handling (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane on a large scale?
A4: As with any amine-containing compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. When handling large quantities, it is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
Chiralpedia. (2024, September 5). Asymmetric Synthesis in Industry: From Lab to Market. [Link]
-
ResearchGate. (n.d.). State of the Art in Crystallization‐Induced Diastereomer Transformations. [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]
- Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry.
-
National Center for Biotechnology Information. (2025, May 19). Asymmetric Synthesis of Small Molecule Inhibitors of IL-17A via Crystallization-Induced Diastereoselective Strecker Reaction. [Link]
-
YouTube. (2011, September 5). D7 Describe the use of chiral auxiliaries to form the desired enantiomer [HL IB Chemistry]. [Link]
-
ResearchGate. (2025, August 7). Chiral Auxiliaries — Principles and Recent Applications. [Link]
-
YouTube. (2025, July 28). What Are Chiral Auxiliaries?. [Link]
-
YouTube. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
ResearchGate. (n.d.). Reaction scheme for the photoinduced bond cleavage of diphenylmethyl.... [Link]
-
PubChem. (n.d.). 2/3-(heterocyclic alkyl amino)-1-(subst.-phenyl-methoxy)-ethanes/propanes as tachykinin-receptor antagonists - Patent US-5494926-A. [Link]
-
Common Organic Chemistry. (2013, September 12). WO 2013/134298 Al. [Link]
-
ResearchGate. (n.d.). L-valine isopropyl ester as an alternative chiral auxiliary in asymmetric alkylation of alpha-alkyl beta-keto esters. [Link]
- Google Patents. (n.d.). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
- Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
Bionano Genomics. (n.d.). Troubleshooting Guides. [Link]
-
Daicel Chiral Technologies. (n.d.). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. [Link]
-
SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. [Link]
-
National Center for Biotechnology Information. (2002, December 13). Diastereoselective aldolization of alpha-aminonitriles. Diastereoselective synthesis of beta-amino alcohols and beta,gamma-diamino alcohols. [Link]
-
ResearchGate. (n.d.). Diastereoselective aldolization of alpha-aminonitriles. Diastereoselective synthesis of beta-amino alcohols and beta,gamma-diamino alcohols. [Link]
-
Organic Syntheses. (2015). Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-‐2-‐((tert -Butoxycarbonyl)amino)-‐3-‐(7-‐(4,4,5,5-‐ tetramethyl-‐1,3,2-‐dioxaborolan-‐2-‐yl)-‐1H-‐indol-‐3-‐ yl)propanoate. [Link]
-
MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]
-
National Center for Biotechnology Information. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
-
Georgia Southern University. (2000). Large scale reductive cleavage of dibenzothiophene. [Link]
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis of Small Molecule Inhibitors of IL-17A via Crystallization-Induced Diastereoselective Strecker Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Determining absolute configuration using (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
An Application Scientist's Guide to Determining Absolute Configuration with (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous assignment of a molecule's absolute configuration is not merely an academic exercise—it is a critical determinant of biological activity and regulatory approval. While numerous methods exist, NMR-based techniques using chiral derivatizing agents (CDAs) offer a potent blend of accessibility, reliability, and structural insight without the prerequisite of crystalline material.[1][2][3]
This guide provides an in-depth, comparative analysis of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a highly effective chiral auxiliary for determining the absolute configuration of carboxylic acids. We will explore the mechanistic basis for its efficacy, contrast its performance with established alternatives like Mosher's acid, and provide a detailed, field-tested protocol for its application.
The Principle: Converting Enantiomers into Distinguishable Diastereomers
Enantiomers, being mirror images, possess identical physical properties in an achiral environment, rendering them indistinguishable by standard NMR spectroscopy.[4] The core strategy of using a CDA is to covalently react the enantiomeric analyte with a single enantiomer of the CDA.[2][5] This reaction transforms the pair of enantiomers into a pair of diastereomers.
-
(R)-Analyte + (S)-CDA → (R,S)-Diastereomer
-
(S)-Analyte + (S)-CDA → (S,S)-Diastereomer
These resulting diastereomers have distinct spatial arrangements and, consequently, different physical properties, including unique chemical shifts in their NMR spectra.[3] By analyzing these differences, the absolute configuration of the original analyte can be deduced.
A Comparative Overview of Key Methods
The choice of method for determining absolute configuration is often dictated by the nature of the sample, available equipment, and the required level of certainty. (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane excels in a niche where high-quality crystals are elusive, but a clear, predictable NMR analysis is desired.
| Method | Principle | Advantages | Disadvantages |
| (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | Covalent derivatization to form diastereomeric amides; ¹H NMR analysis of chemical shift differences (Δδ). | Provides a rigid, predictable chiral environment due to bulky diphenyl groups, leading to clear and interpretable Δδ values. Excellent for chiral carboxylic acids. | Requires a reactive functional group (e.g., carboxylic acid) for derivatization. Involves chemical synthesis steps. |
| Mosher's Acid (MTPA) | Formation of diastereomeric esters or amides; ¹H and ¹⁹F NMR analysis.[6] | Widely used and extensively documented for alcohols and amines.[7][8][9] The trifluoromethyl group provides a clean ¹⁹F NMR probe. | The conformational model can be less rigid, sometimes leading to ambiguous or difficult-to-interpret shielding effects.[8] |
| X-ray Crystallography | Direct determination of the three-dimensional atomic arrangement in a single crystal. | Provides an unambiguous and definitive assignment of absolute configuration.[3][10][11] | Requires a high-quality single crystal, which can be difficult or impossible to grow for many compounds.[12] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Non-destructive and does not require derivatization or crystallization. Applicable to a wide range of molecules. | Requires specialized instrumentation and relies on comparison with computationally intensive DFT calculations for interpretation.[12] |
Experimental Workflow: From Chiral Acid to Absolute Configuration
The successful application of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane hinges on a clean and efficient coupling reaction followed by careful NMR analysis. The workflow is designed to be robust and reproducible.
Figure 1. Experimental workflow for determining absolute configuration of a chiral carboxylic acid using (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
Detailed Experimental Protocol
Objective: To synthesize the diastereomeric amides from a chiral carboxylic acid and (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane for NMR analysis.
-
Reagent Preparation: To a solution of the chiral carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for 10 minutes. Causality: Using EDC/HOBt creates a highly reactive activated ester in situ, facilitating efficient amide bond formation while minimizing the risk of racemization at the acid's stereocenter.
-
Coupling Reaction: Add (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product containing the diastereomeric amides using flash column chromatography on silica gel. The differing polarities of the diastereomers often allow for at least partial separation, simplifying NMR analysis.
-
NMR Acquisition: Dissolve the purified amide(s) in an appropriate deuterated solvent (e.g., CDCl₃) and acquire a high-resolution ¹H NMR spectrum. For accurate analysis, it is crucial to obtain the spectra of both diastereomers, either separately or as a mixture with clearly resolved signals.
Data Interpretation: The Shielding Model
The power of this technique lies in the predictable anisotropic effect of the two phenyl rings on the amine auxiliary. These bulky groups create a well-defined conformational preference in the resulting amide. One phenyl ring is positioned to shield the protons on one side of the original acid's backbone, while the other phenyl ring shields the other side.
Figure 2. A simplified model illustrating how the phenyl groups of the chiral auxiliary create distinct shielding and deshielding zones for the substituents of the chiral acid.
By comparing the ¹H NMR spectra of the two diastereomers, a Δδ value (defined as δ(S,S) - δ(R,S)) is calculated for each proton of the acid moiety. A consistent pattern of positive or negative Δδ values across the molecule's backbone, when compared to established models for this auxiliary, allows for a confident assignment of the absolute configuration. Protons residing in the shielding cone of the phenyl ring will exhibit an upfield shift (lower ppm), which is the key diagnostic feature.
Conclusion
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane serves as a highly valuable tool for the determination of absolute configuration in chiral carboxylic acids. Its primary advantage lies in the formation of conformationally rigid amides, which produce large and predictable chemical shift differences in ¹H NMR spectra, often leading to more straightforward analysis than with more flexible derivatizing agents. While it is not a universal solution, for the right class of molecules, it provides a powerful, reliable, and accessible alternative to crystallographic and chiroptical methods, empowering researchers in drug discovery and chemical synthesis to confidently elucidate the stereochemistry of their compounds.
References
-
Wenzel, T. J. (2013). Chiral Derivatizing Agents, Macrocycles, Metal Complexes, and Liquid Crystals for Enantiomer Differentiation in NMR Spectroscopy. In NMR Spectroscopy in Pharmaceutical Analysis. [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
-
Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of the absolute configuration of polyfunctional compounds by NMR using chiral derivatizing agents. Chemical reviews, 104(1), 17-117. [Link]
-
Wikipedia contributors. (2023). Chiral derivatizing agent. In Wikipedia, The Free Encyclopedia. [Link]
-
Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 698. [Link]
-
Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]
-
Polonski, T. (2001). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 13(5), 211-214. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]
-
Pure Chemistry. (2024). Determination of absolute configuration. [Link]
-
NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Chemistry Stack Exchange. [Link]
-
Slideshare. (n.d.). Introduction to methods used for determination of Configuration. [Link]
-
Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. [Link]
-
Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(24), 8569-8577. [Link]
-
Chemistry Steps. (n.d.). How to Determine the R and S Configuration. [Link]
-
Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?. [Link]
Sources
- 1. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. purechemistry.org [purechemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Chiral Auxiliaries: (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane in Focus
In the landscape of asymmetric synthesis, the quest for efficient stereocontrol is paramount. Chiral auxiliaries have long stood as a robust and reliable strategy to introduce chirality into achiral substrates, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries.[1] This guide provides a comparative analysis of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a notable chiral auxiliary, with other established auxiliaries. We will delve into their mechanisms, performance based on experimental data, and practical applications, offering researchers and drug development professionals a comprehensive resource for selecting the optimal chiral auxiliary for their synthetic challenges.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into an organic compound to control the stereochemical outcome of a synthesis.[1] The auxiliary is covalently attached to the substrate, directs a diastereoselective transformation, and is then cleaved to yield the desired enantiomerically enriched product, often with the possibility of recovering the auxiliary for reuse.[1] The development of chiral auxiliaries has been a significant advancement in asymmetric synthesis, providing a reliable method for accessing enantiomerically pure molecules.[1][2]
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane: A Closer Look
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, derived from the readily available and inexpensive chiral pool molecule pseudoephedrine, is a highly effective chiral auxiliary.[1] It is particularly valued for its ability to direct the asymmetric alkylation of enolates derived from carboxylic acids, leading to the synthesis of α-substituted chiral carboxylic acids, alcohols, aldehydes, and ketones with high enantiomeric purity.
Mechanism of Stereocontrol:
The stereodirecting power of the pseudoephedrine auxiliary stems from its rigid, chelated transition state.[1] When the corresponding amide is deprotonated to form the enolate, the lithium cation is chelated by the amide oxygen and the hydroxyl group of the auxiliary. This creates a conformationally restricted system where one face of the enolate is effectively blocked by the bulky phenyl groups and the methyl group. Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in a highly diastereoselective alkylation.[1]
Figure 1: Stereochemical model for the alkylation of a pseudoephedrine amide enolate.
Comparative Analysis with Other Chiral Auxiliaries
To contextualize the utility of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a comparison with other prominent chiral auxiliaries is essential.
Evans' Auxiliaries (Oxazolidinones)
Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most widely used for a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1][3] The stereocontrol arises from the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring, which directs the approach of the electrophile to the opposite face of the chelated Z-enolate.[4][5]
Oppolzer's Sultams
Based on the rigid camphor skeleton, Oppolzer's sultams are highly effective in inducing asymmetry in reactions such as alkylations, Michael additions, and cycloadditions.[6] The well-defined concave and convex faces of the N-acyl sultam, along with the potential for chelation control, lead to excellent diastereoselectivities.[6][7]
Meyers' Chiral Formamidines
Meyers' chiral formamidines have proven valuable for the asymmetric synthesis of α-substituted cyclic ketones and lactams. The methodology involves the diastereoselective alkylation of a lithiated formamidine, where the stereochemical outcome is controlled by the chiral amino alcohol component of the auxiliary.
Performance Data: A Tabular Comparison
The following table provides a comparative overview of the performance of these chiral auxiliaries in a representative asymmetric alkylation reaction.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Cleavage Conditions |
| (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | Propionamide | Benzyl bromide | >95:5 | ~85-95 | Mild acidic hydrolysis |
| Evans' Auxiliary ((4R,5S)-Oxazolidinone) | Propionyl imide | Benzyl bromide | >99:1[4] | ~90-95[4] | LiOH/H₂O₂, LiBH₄, or other methods |
| Oppolzer's Sultam ((2R)-Camphorsultam) | N-propionyl sultam | Benzyl bromide | >98:2 | ~85-95 | Saponification or reductive cleavage |
| Meyers' Chiral Formamidine | Cyclohexanone formamidine | Methyl iodide | >95:5 | ~80-90 | Acidic hydrolysis or hydrazinolysis |
Note: The data presented is generalized from various literature sources for comparative purposes. Actual results can vary based on specific reaction conditions and substrates.
Experimental Protocols
General Procedure for Asymmetric Alkylation using (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane:
-
Amide Formation: A solution of (S)-(-)-2-amino-3-methyl-1,1-diphenylbutane (1.0 equiv.) and triethylamine (1.5 equiv.) in THF is cooled to 0 °C. The desired acyl chloride (1.1 equiv.) is added dropwise, and the reaction is stirred at room temperature until completion.
-
Enolate Formation and Alkylation: The amide is dissolved in THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (2.0 equiv.) is added slowly to form the enolate. After stirring for 1 hour, the electrophile (1.2 equiv.) is added, and the reaction is maintained at -78 °C.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH₄Cl. After extraction with an organic solvent, the crude product is purified. The chiral auxiliary is then cleaved by mild acidic hydrolysis (e.g., 1N HCl in THF/water) to yield the enantiomerically enriched carboxylic acid.
Figure 2: Generalized workflow for asymmetric alkylation using a chiral auxiliary.
Conclusion
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a highly effective and practical chiral auxiliary for asymmetric synthesis, offering excellent levels of stereocontrol in alkylation reactions. Its advantages include the ready availability of both enantiomers of the parent pseudoephedrine, high diastereoselectivity, and straightforward cleavage under mild conditions. While Evans' auxiliaries may offer slightly superior diastereoselectivity in some cases, the pseudoephedrine-based auxiliary often provides a more cost-effective and easily removable alternative. Oppolzer's sultams and Meyers' formamidines represent powerful tools for other specific applications. The ultimate selection of a chiral auxiliary will be guided by the specific synthetic challenge, including the nature of the substrate and the desired transformation, as well as considerations of cost and ease of use.
References
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Evans, D. A., Helmchen, G., & Rölfing, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (eds M. Christmann and S. Bräse). Wiley-VCH.
- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A Unified Synthesis of (+)- and (−)-α-Amino Acids. Journal of the American Chemical Society, 116(20), 9361–9362.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739.
- Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004.
- Meyers, A. I., Knaus, G., Kamata, K., & Ford, M. E. (1976). Asymmetric synthesis of R- and S-2-alkylcyclohexanones from the achiral ketone. Journal of the American Chemical Society, 98(2), 567–576.
- Singh, V. K., & Kumar, A. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 8(3), 1345-1369.
-
Wikipedia contributors. (2023). Camphorsultam. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Meyers, A. I., & Fuentes, L. M. (1983). Chiral formamidines. The total asymmetric synthesis of (-)-8-azaestrone and related (-)-8-aza-12-oxo-17-desoxoestrone. The Journal of Organic Chemistry, 48(23), 4133–4139.
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. Retrieved from [Link]
-
Casual Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
- Oppolzer, W., Moretti, R., & Thomi, S. (1989). (1R,2R,5R)-2,10-Camphorsultam. Organic Syntheses, 68, 56.
- Meyers, A. I., & Williams, B. E. (1978). Asymmetric synthesis of R- and S-2-methylcyclohexanones from the achiral ketone. Journal of the American Chemical Society, 100(5), 1570–1572.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Asymmetric aldol reactions. 1. Enantioselective aldol reactions of chiral .alpha.-N-acyloxazolidinones. Journal of the American Chemical Society, 103(8), 2127–2129.
- Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Asymmetric Diels-Alder reactions of N-enoyl sultams. Journal of the American Chemical Society, 112(7), 2767–2772.
- Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
- Asymmetric Synthesis of syn- and anti-1,3-amino alcohols. (2002). Journal of the American Chemical Society, 124(23), 6518–6519.
- Belokon, Y. N., & Soloshonok, V. A. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
-
Belokon, Y. N., & Soloshonok, V. A. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Center for Biotechnology Information. [Link]
- Collum, D. B. (2015).
- Meyers, A. I., & Fuentes, L. M. (1988). Chiral and achiral formamidines in synthesis. The first asymmetric route to (-)-yohimbone. Journal of the American Chemical Society, 110(13), 4433-4440.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. york.ac.uk [york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Camphorsultam - Wikipedia [en.wikipedia.org]
- 7. ecommons.cornell.edu [ecommons.cornell.edu]
A Comparative Guide to Chiral Auxiliaries: The Established Evans' Oxazolidinones versus the Potential of Bulky Amino Alcohols like (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for efficient control over stereochemistry is paramount. Chiral auxiliaries remain a powerful and reliable strategy to introduce chirality, transforming diastereoselective reactions into a cornerstone of modern organic chemistry. Among the pantheon of these chiral controllers, Evans' oxazolidinones have secured a legendary status due to their high stereoselectivity, predictability, and vast range of applications.[1][2] This guide provides an in-depth comparison of the well-established Evans' oxazolidinone platform with the potential utility of bulky, non-C₂-symmetric amino alcohol-derived auxiliaries, exemplified by (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
While Evans' auxiliaries have been extensively studied and applied, it is important to note that the use of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane in diastereoselective enolate alkylations and aldol reactions is not as widely documented in peer-reviewed literature. Therefore, this guide will draw upon the established principles of asymmetric induction and the known behavior of other sterically demanding chiral auxiliaries to project its potential performance characteristics in comparison to the Evans' system.
Introduction to Chiral Auxiliaries: A Foundational Strategy
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a single stereoisomer of the product. The auxiliary is then removed and can ideally be recovered for reuse. This three-step process—attachment, diastereoselective reaction, and cleavage—offers a robust method for the synthesis of enantiomerically pure compounds.[3]
Evans' Oxazolidinones: The Gold Standard
Developed by David A. Evans and his research group, chiral oxazolidinones, typically derived from readily available amino acids, have become a go-to tool for asymmetric synthesis.[2] Their widespread adoption is a testament to their remarkable efficacy in a multitude of C-C bond-forming reactions, most notably enolate alkylations and aldol additions.
Mechanism of Stereocontrol
The high degree of stereoselectivity achieved with Evans' oxazolidinones stems from the formation of a rigid, chelated Z-enolate intermediate. Deprotonation of the N-acyl oxazolidinone with a suitable base (e.g., LDA, NaHMDS) leads to the formation of a lithium or sodium enolate. The metal center chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a planar, six-membered ring structure. The substituent at the C4 position of the oxazolidinone (e.g., isopropyl, benzyl) effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face with high fidelity.[4]
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane: A Bulky Amino Alcohol Auxiliary
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane belongs to the class of chiral amino alcohols, which are also valuable precursors for chiral auxiliaries. When acylated with a carboxylic acid derivative, the resulting amide can be deprotonated to form an enolate, which can then undergo diastereoselective reactions. The key feature of this particular amino alcohol is its significant steric bulk, conferred by the two phenyl groups and the isobutyl group.
Projected Mechanism of Stereocontrol
In a similar fashion to Evans' auxiliaries, an N-acyl derivative of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane would be expected to form a chelated enolate upon deprotonation. The large diphenylmethyl group would likely play a dominant role in shielding one face of the enolate. The stereochemical outcome would be dictated by the most sterically favorable conformation of this chelated intermediate, which would minimize non-bonded interactions between the enolate substituents and the bulky auxiliary. The lack of C₂ symmetry in this auxiliary might lead to more complex conformational possibilities compared to the more rigid and predictable oxazolidinone ring system.
Head-to-Head Comparison: Evans' Oxazolidinones vs. (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
| Feature | Evans' Oxazolidinones | (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane (Projected) |
| Stereocontrol | Excellent and highly predictable, primarily due to a rigid, chelated Z-enolate intermediate. | Potentially high due to significant steric bulk, but the conformational flexibility of the acyclic amide may lead to lower or less predictable diastereoselectivity compared to the rigid oxazolidinone ring. |
| Scope of Applications | Broad and well-established for alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.[1][2] | Primarily documented for use in asymmetric reductions. Its utility in enolate chemistry is less explored and likely more substrate-dependent. |
| Attachment of Auxiliary | Straightforward acylation of the oxazolidinone nitrogen with an acid chloride or anhydride. | Standard amide bond formation between the amino alcohol and a carboxylic acid (or its activated derivative). |
| Cleavage of Auxiliary | A variety of mild methods are available, including hydrolysis (saponification), reduction to the alcohol, or conversion to other carboxylic acid derivatives. The auxiliary is generally recoverable. | Likely requires more forcing conditions for amide hydrolysis (e.g., strong acid or base), which could risk epimerization of the newly formed stereocenter. Reductive cleavage to the corresponding alcohol is a viable alternative. |
| Recyclability | The oxazolidinone auxiliary is typically recovered in good yield and high enantiomeric purity. | The amino alcohol should be recoverable after cleavage, but its stability to the cleavage conditions would need to be considered. |
| Predictability of Outcome | The stereochemical outcome is well-understood and can be reliably predicted based on the structure of the auxiliary and the enolate geometry. | The stereochemical outcome is less predictable without specific experimental data and would depend on the preferred conformation of the acyclic enolate intermediate. |
Experimental Protocols
Representative Asymmetric Alkylation using an Evans' Oxazolidinone
This protocol describes a typical procedure for the diastereoselective alkylation of an N-propionyl oxazolidinone.
Step 1: Acylation of the Chiral Auxiliary To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 15 minutes, and then propanoyl chloride (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure to afford the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise. The solution is stirred for 30 minutes to form the sodium enolate. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purification by flash chromatography typically affords the major diastereomer in high purity.
Step 3: Cleavage of the Chiral Auxiliary The alkylated N-acyl oxazolidinone (1.0 eq) is dissolved in a mixture of THF and water (4:1). Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 2 hours. The reaction is then acidified with 1 M HCl and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral oxazolidinone auxiliary.
Projected Asymmetric Alkylation using (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane Auxiliary
This projected protocol is based on general procedures for the alkylation of chiral amides.
Step 1: Amide Formation To a solution of propanoic acid (1.0 eq) in dichloromethane is added oxalyl chloride (1.2 eq) and a catalytic amount of DMF. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous THF and added dropwise to a solution of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane (1.0 eq) and triethylamine (1.5 eq) in THF at 0 °C. The reaction is stirred overnight at room temperature. The reaction is worked up by adding water and extracting with ethyl acetate. The organic layer is washed, dried, and concentrated to give the N-propionyl amide.
Step 2: Diastereoselective Alkylation To a solution of the N-propionyl amide (1.0 eq) in anhydrous THF at -78 °C is added a strong base such as LDA or LHMDS (1.1 eq). The solution is stirred for 1 hour to generate the lithium enolate. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous NH₄Cl and worked up as described for the Evans' auxiliary. The diastereoselectivity would need to be determined experimentally.
Step 3: Cleavage of the Chiral Auxiliary The resulting amide can be hydrolyzed under acidic or basic conditions. For example, refluxing in 6 M HCl for several hours would likely cleave the amide bond to give the chiral carboxylic acid and the protonated amino alcohol. The harshness of these conditions may pose a risk to the stereochemical integrity of the product.
Visualization of Stereocontrol Mechanisms
Caption: Comparative workflow for diastereoselective reactions.
Caption: Comparison of auxiliary cleavage methodologies.
Conclusion and Future Outlook
Evans' oxazolidinones remain the benchmark for chiral auxiliary-mediated asymmetric synthesis due to their high and predictable stereocontrol, broad applicability, and the mild conditions required for their removal. The extensive body of literature supporting their use provides a high degree of confidence for researchers employing them in synthetic campaigns.
While the specific utility of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane in diastereoselective enolate alkylations and aldol reactions is not well-established, its considerable steric bulk suggests it could be a potent stereodirecting group. However, the potential for lower diastereoselectivity due to the conformational flexibility of the acyclic amide and the necessity for harsher cleavage conditions are significant drawbacks compared to the Evans' system.
Further research into the development of bulky, acyclic amino alcohol auxiliaries that can be cleaved under mild conditions could open new avenues in asymmetric synthesis. The ideal auxiliary would combine the high stereoselectivity of a sterically demanding directing group with the gentle cleavage protocols characteristic of the most successful and widely used systems. For now, Evans' oxazolidinones continue to be the superior choice for most applications requiring a chiral auxiliary approach.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis-The Essentials (pp. 1-13). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]
- Morales-Monarca, G. H., Gnecco, D., & Teran, J. L. (2022). Diastereoselective Functionalization of Chiral N-Acyl-1,3-oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. Chemistry–A European Journal, 28(41), e202200741.
-
Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids - NIH. (2022, January 3). Retrieved January 21, 2026, from [Link]
-
Amide Bond Activation of Biological Molecules - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PubMed. (2021, June 8). Retrieved January 21, 2026, from [Link]
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Ring Cleavage Reactions of Methyl α-D-Allopyranoside Derivatives with Phenylboron Dichloride and Triethylsilane - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3 -sp3) bonds in asymmetric fash. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. Enantioselective Synthesis of ᴅ-ɑ-Amino Amides - SYNFORM - Thieme Chemistry [thieme.de]
- 2. Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
A Head-to-Head Comparison of Chiral Auxiliaries: Pseudoephedrine vs. (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for controlling stereochemical outcomes.[1][2] These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent transformations before being cleaved and recycled.[3] Among the myriad of options available to the synthetic chemist, auxiliaries derived from readily available amino alcohols have proven exceptionally robust and reliable.
This guide provides an in-depth, objective comparison of two such powerful auxiliaries: the well-established and widely utilized pseudoephedrine, popularized by Andrew G. Myers, and the sterically demanding (S)-(-)-2-amino-3-methyl-1,1-diphenylbutane, a derivative of L-valinol. We will dissect their mechanisms, compare their performance using experimental data, provide detailed protocols, and offer insights into the practical considerations that guide the choice between them for researchers in synthetic chemistry and drug development.
Part 1: The Pseudoephedrine Auxiliary: A Versatile Workhorse
First introduced as a practical chiral auxiliary by Myers and coworkers, pseudoephedrine has become a go-to tool for the asymmetric alkylation of carboxylic acid derivatives.[4][5][6] Both enantiomers are inexpensive commodity chemicals, a significant advantage for both academic and industrial applications.[7]
Mechanism of Stereocontrol
The efficacy of the pseudoephedrine auxiliary hinges on the formation of a rigid, chelated lithium enolate intermediate. The process begins with the N-acylation of pseudoephedrine to form a tertiary amide.[4] Upon treatment with a strong base like lithium diisopropylamide (LDA), deprotonation occurs at the α-carbon to the carbonyl, while the hydroxyl group is also deprotonated to form a lithium alkoxide. This dual-deprotonation is key, as the lithium alkoxide internally chelates to the lithium enolate. This chelation, further stabilized by solvent molecules or additives like lithium chloride, creates a conformationally locked structure that effectively shields one face of the enolate from electrophilic attack.[1][5]
The addition of lithium chloride is often crucial, as it breaks up enolate aggregates and promotes the formation of the reactive monomeric species, leading to faster and cleaner reactions.[4] The resulting (Z)-enolate geometry forces the electrophile to approach from the sterically less hindered face, opposite to the pseudoephedrine's phenyl group, resulting in high diastereoselectivity.[1]
Performance in Asymmetric Alkylations
The Myers pseudoephedrine auxiliary provides excellent diastereoselectivity (typically >95% de) for the alkylation of a wide range of amide enolates with primary alkyl halides.[4][8] The resulting α-substituted products are often crystalline, allowing for easy purification and enrichment to ≥99% de by recrystallization.[4]
| Entry | R Group (Amide) | Electrophile (R'-X) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | CH₃ | n-BuI | 80 | ≥99 |
| 2 | CH₃ | CH₂=CHCH₂Br | 90 | ≥99 |
| 3 | n-Pr | CH₃I | 99 | 97 |
| 4 | i-Pr | CH₂=CHCH₂Br | 93 | ≥99 |
| 5 | Ph | CH₃I | 93 | 97 |
| Data synthesized from Myers, A. G., et al. (1997). J. Am. Chem. Soc.[4] |
Performance in Asymmetric Aldol Reactions
Beyond alkylations, pseudoephedrine amides are effective in stereoselective aldol reactions.[9][10] While the lithium enolates alone may provide modest selectivity, transmetalation with zirconium salts prior to the addition of an aldehyde can dramatically improve diastereoselectivity, yielding exclusively the syn-aldol product in many cases.[9] This modification expands the utility of the auxiliary to the stereocontrolled formation of C-C bonds with oxygenated substrates.
Auxiliary Cleavage and Product Diversification
A key advantage of the pseudoephedrine auxiliary is the variety of methods available for its removal, allowing access to a diverse array of enantiomerically enriched products.[1][11] The auxiliary itself can typically be recovered and reused.
-
To Carboxylic Acids: Vigorous acidic or basic hydrolysis cleaves the amide bond to furnish the chiral carboxylic acid.[12]
-
To Ketones: Addition of organolithium or Grignard reagents proceeds through a stable tetrahedral intermediate that collapses upon aqueous workup to yield the desired ketone without over-addition.[10][11]
-
To Alcohols and Aldehydes: The amide can be reduced with powerful hydride reagents like LiAlH₄ to give the primary alcohol, or with milder, sterically hindered reagents to access the aldehyde.[4]
Part 2: The (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane Auxiliary
This chiral auxiliary, derived from L-valine, represents a class of sterically demanding β-amino alcohols. Its defining feature is the replacement of the single phenyl group in pseudoephedrine's backbone with a bulky diphenylmethyl moiety. While less ubiquitous in the literature than pseudoephedrine, this structural modification has profound implications for its application, particularly in asymmetric reductions.
Mechanism of Stereocontrol
Similar to pseudoephedrine, this auxiliary is believed to operate through chelation. When used as a ligand to modify a reducing agent like borane (BH₃), it forms a chiral complex. The two bulky phenyl groups create a highly differentiated steric environment around the reactive hydride, forcing the substrate (e.g., a prochiral ketone) to approach from the most accessible trajectory. This directed approach ensures the hydride is delivered to one specific face of the carbonyl, leading to a highly enantioselective reduction.
Performance in Asymmetric Reductions
Research by Itsuno et al. demonstrated that chiral reagents prepared from borane and α,α-diphenyl β-amino alcohols, including a close analog of the title compound, are exceptionally effective for the enantioselective reduction of various ketones.[13] Very high enantioselectivities (around 90% ee) were achieved for aromatic ketones, aliphatic ketones, and other carbonyl compounds.[13] The steric bulk of the diphenyl groups is paramount to achieving this high level of induction.
| Entry | Substrate (Ketone) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 94 |
| 2 | Propiophenone | 90 |
| 3 | 1-Acetonaphthone | 95 |
| 4 | 2-Octanone | 70 |
| 5 | 3,3-Dimethyl-2-butanone | 97 |
| Data from a representative system using a similar α,α-diphenyl β-amino alcohol auxiliary. Adapted from Itsuno, S., et al. (1985). J. Chem. Soc., Perkin Trans. 1.[13] |
Part 3: Head-to-Head Comparison
| Feature | Pseudoephedrine Auxiliary | (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane |
| Primary Application | Asymmetric alkylation, aldol reactions | Asymmetric reductions |
| Source of Chirality | Natural product (ephedrine) | Derived from L-valine |
| Key Structural Feature | Phenyl and methyl groups on backbone | Bulky diphenylmethyl group on backbone |
| Mechanism | Rigid internal chelation of lithium enolate | Chelation to a reagent (e.g., borane) to create a sterically biased environment |
| Selectivity | Excellent diastereoselectivity (often >95% de) | Excellent enantioselectivity (often >90% ee) |
| Cleavage | Versatile (hydrolysis, reduction, organometallic addition) | Typically used as a ligand, not covalently attached to the substrate for cleavage |
| Practicality | Inexpensive, readily available, but subject to regulatory controls in many regions[12] | More specialized, likely more expensive, no known regulatory issues |
Experimental Protocols
Protocol 1: Asymmetric Alkylation of Propionamide with Benzyl Bromide using Pseudoephedrine
(Adapted from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511)[4]
Step 1: Enolate Formation
-
To a flame-dried, argon-purged round-bottom flask, add a solution of pseudoephedrine propionamide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in THF (0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA, 2.2 equiv) in THF dropwise over 15 minutes.
-
Stir the resulting slurry at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. The formation of a clear, pale-yellow solution indicates complete enolization.
Causality Note: The use of excess LDA ensures complete deprotonation of both the α-proton and the hydroxyl group. LiCl is critical for breaking up aggregates and ensuring a rapid, clean reaction.[4]
Step 2: Alkylation
-
Cool the enolate solution back down to 0 °C.
-
Add benzyl bromide (1.2 equiv) dropwise via syringe.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting amide.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to yield the α-benzylated amide with high diastereomeric purity.
Self-Validation: The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. High diastereoselectivity (typically >95:5) validates the effectiveness of the auxiliary-controlled reaction.
Conclusion and Recommendations
The choice between pseudoephedrine and (S)-(-)-2-amino-3-methyl-1,1-diphenylbutane is dictated entirely by the desired transformation.
Choose the Pseudoephedrine Auxiliary for:
-
Asymmetric α-alkylation of carboxylic acid derivatives. It is a highly reliable and extensively validated method for creating α-chiral centers.[4][6]
-
Stereoselective aldol reactions, particularly when paired with zirconium transmetalation.[9]
-
Applications where the resulting amide can be readily converted into a variety of other functional groups (acids, ketones, alcohols).[1][11]
Choose the (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane Auxiliary for:
-
Asymmetric reduction of prochiral ketones and related carbonyl compounds. Its significant steric bulk makes it an excellent chiral ligand for modifying hydride reagents to achieve high enantioselectivity.[13]
-
Transformations where a catalytic or stoichiometric amount of a chiral modifier is preferred over a covalently bonded auxiliary.
While pseudoephedrine's utility is broad and well-documented for C-C bond formations, its use is increasingly complicated by regulatory hurdles.[12] In contrast, the diphenylvalinol-derived auxiliary, though more specialized for reductions, offers a powerful, non-regulated alternative for the synthesis of chiral alcohols. For the modern synthetic chemist, a deep understanding of the strengths and mechanistic nuances of both auxiliaries is essential for the rational design of efficient and highly selective synthetic routes.
References
- Cleavage of Pseudoephedrine Auxiliary to Form Ketones. Benchchem. [URL: https://www.benchchem.com/application-notes/103/cleavage-of-pseudoephedrine-auxiliary-to-form-ketones]
- Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja970324e]
- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002127/]
- Chiral auxiliary - Wikipedia.Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.Oreate AI Blog. [URL: https://blog.oreate.com/research-progress-on-the-application-of-pseudoephedrine-as-a-chiral-auxiliary-in-asymmetric-synthesis/]
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31418933/]
- Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of...American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jo000329v]
- (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16241121/]
- Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols.The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo000329v]
- Myers Asymmetric Alkylation.SynArchive. [URL: https://www.synarchive.
- Myers Asymmetric Alkylation.Molecules and Materials. [URL: http://moleculesandmaterials.blogspot.
- Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja970324e]
- Chiral Auxiliaries.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/products/chemistry-and-biochemicals/chemical-synthesis/chiral-synthesis/chiral-auxiliaries]
- Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols.Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1985/p1/p19850002039]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Auxiliaries [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 6. synarchive.com [synarchive.com]
- 7. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Crystallographic Analysis of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane Derivatives for Chiral Purity Determination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a molecule is paramount. The biological activity and pharmacological profile of a drug can be intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting varied or even adverse effects. Consequently, the accurate determination of enantiomeric purity is a critical step in the synthesis and quality control of chiral drug candidates. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane derivatives, a class of bulky chiral amines with significant applications in asymmetric synthesis.
The Unambiguous Answer: The Power of Single Crystal X-ray Diffraction
X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.[1][2] This technique is not merely a method for determining purity; it provides a definitive structural proof, which is invaluable for regulatory submissions and for understanding the molecule's interaction with its biological target.
For a chiral amine like (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, which may not readily crystallize on its own, the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid, is a common and effective strategy.[3][4] The resulting diastereomers possess different physical properties, including solubility, which facilitates their separation by fractional crystallization.[5] A successful crystallization of one of the diastereomeric salts allows for its analysis by X-ray diffraction, confirming the absolute stereochemistry of the amine.
Causality in Experimental Design: Why Diastereomeric Salt Formation is Key
The formation of diastereomeric salts is a critical step for the crystallographic analysis of many chiral amines. The rationale behind this approach is rooted in the principles of stereochemistry and crystallography:
-
Introduction of a Known Chiral Center: By reacting the racemic or enantiomerically enriched amine with an enantiopure resolving agent (e.g., L-(+)-tartaric acid), a second chiral center is introduced into the resulting salt. This converts the pair of enantiomers into a pair of diastereomers.
-
Differentiation in the Crystal Lattice: Diastereomers, unlike enantiomers, have different physical and chemical properties. This difference extends to their ability to pack in a crystal lattice. The distinct shapes and intermolecular interactions of the diastereomeric salts often lead to one being significantly less soluble and more prone to crystallization.
-
Enabling Crystallization: The salt formation introduces ionic interactions, which can significantly enhance the crystal packing forces, promoting the growth of high-quality single crystals suitable for X-ray diffraction, even when the free amine is an oil or crystallizes poorly.
Comparative Analysis: X-ray Crystallography vs. Chromatographic and Spectroscopic Methods
While X-ray crystallography provides the definitive answer for absolute configuration, its application for routine purity analysis can be time-consuming and is dependent on obtaining suitable single crystals. Therefore, it is essential to compare its performance with more high-throughput techniques like HPLC and NMR spectroscopy.
| Parameter | X-ray Crystallography | Chiral HPLC | Chiral NMR Spectroscopy |
| Primary Output | 3D molecular structure, absolute configuration | Enantiomeric ratio, retention times | Diastereomeric ratio, chemical shifts |
| Accuracy | High (definitive for absolute configuration) | High (for enantiomeric excess) | High (for enantiomeric excess) |
| Precision | Not typically used for quantitative purity | High (RSD < 2%)[1] | High (RSD < 2%)[3] |
| Limit of Detection (LOD) | Not applicable for purity determination | Low (can detect minor enantiomer down to <0.1%)[6] | Moderate (typically >1% of minor enantiomer)[7] |
| Sample Throughput | Low | High | High |
| Development Time | Long (crystal growth can be a bottleneck) | Moderate (method development required) | Short (with appropriate chiral solvating agent) |
| Cost | High (instrumentation and expertise) | Moderate | Moderate |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Advantages over X-ray Crystallography for Purity Analysis:
-
High Throughput: HPLC allows for the rapid analysis of multiple samples, making it ideal for in-process control and quality assurance.
-
Quantitative Accuracy: It provides highly accurate and precise measurements of enantiomeric excess (e.e.).
-
Sensitivity: Chiral HPLC methods can be developed to detect very low levels of the unwanted enantiomer.[6]
Limitations Compared to X-ray Crystallography:
-
Relative Configuration: HPLC does not directly determine the absolute configuration. The elution order of the enantiomers must be established using a standard of known configuration, which is often initially determined by X-ray crystallography.
-
Method Development: Finding the right combination of a chiral stationary phase and mobile phase for a new compound can be time-consuming.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the enantiomeric excess of a chiral amine by converting the enantiomers into diastereomers in situ. This is typically achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR tube.[3][9] The resulting diastereomeric complexes will have distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer.
Advantages over X-ray Crystallography for Purity Analysis:
-
Speed: NMR is a very fast technique, with sample analysis taking only a few minutes.
-
Simplicity: With a suitable chiral auxiliary, sample preparation is straightforward.
Limitations Compared to X-ray Crystallography:
-
Indirect Analysis: Similar to HPLC, NMR provides the ratio of enantiomers but not the absolute configuration without a reference standard.
-
Sensitivity and Resolution: The detection of a minor enantiomer can be challenging if its signals overlap with those of the major enantiomer or if its concentration is below the detection limit of the instrument (typically >1%).[7]
Experimental Protocols
Synthesis and Crystallization of a Diastereomeric Salt of a (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane Derivative
The following is a representative protocol for the formation and crystallization of a diastereomeric salt of a bulky chiral amine, which can be adapted for derivatives of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
Materials:
-
Racemic amine derivative
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve the racemic amine (1.0 eq) in a minimal amount of warm methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Allow the crystallization to proceed at room temperature for several hours, or in a refrigerator overnight, to maximize the yield of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.
-
Dry the crystals under vacuum.
X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The data collection and refinement process generally follows these steps:
Workflow for X-ray Crystallography
Caption: General workflow for single-crystal X-ray diffraction analysis.
The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map. This model is subsequently refined to best fit the experimental data, ultimately yielding the precise atomic coordinates and allowing for the determination of the absolute configuration.[10]
Logical Relationships and Decision Making
The choice of analytical technique depends on the specific requirements of the analysis.
Decision Tree for Chiral Analysis
Caption: Decision tree for selecting a chiral analysis method.
Conclusion: An Integrated Approach
For the comprehensive analysis of chiral compounds like (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane derivatives, an integrated approach is often the most effective. X-ray crystallography provides the irrefutable determination of absolute configuration, which is essential for establishing a reference standard. Once the absolute stereochemistry is confirmed, higher-throughput methods like chiral HPLC and NMR can be validated and routinely employed for the accurate and precise determination of enantiomeric purity in process development and quality control. This synergistic use of crystallographic, chromatographic, and spectroscopic techniques ensures both the structural integrity and the stereochemical purity of the final drug substance.
References
-
Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
- Layton, S. E. (2005). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository.
-
James, T. D. (2012). Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. Journal of Chemical Education, 89(9), 1189-1191. [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
-
Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 25963-25969. [Link]
- Pálovics, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-4.
-
University of York. Comparison of NMR and X-ray crystallography. [Link]
-
Lian, Z. Y., & Wu, W. N. (2023). Crystal structure of 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile, C17H17N5. Zeitschrift für Kristallographie-New Crystal Structures, 238(2), 221-223. [Link]
- Morelhão, S. L. (2018). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements.
- Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chinese Chemical Letters, 34(1), 107937.
- Fogassy, E., et al. (2006). Recent Developments in Optical Resolution. Organic & Biomolecular Chemistry, 4(17), 3011-3030.
- James, T. D. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 357.
- Layton, S. E. (2005). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository.
- Al-Majid, A. M., et al. (2010). Crystal structure of (1S,2R)-2-[(3R,4S)-3-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl]-1,2-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3174.
-
Dr. Maisch HPLC GmbH. (2021, April 20). Chiral HPLC - from Basics to the Latest and Unique Novelties [Video]. YouTube. [Link]
- Flack, H. D. (2009).
- LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Al-Majid, A. M., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules, 28(14), 5410.
- Al-Warhi, T., et al. (2022). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)
- Zhang, Y. G., et al. (2010). 2-Amino-2,3-dimethylbutanamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1258.
- Heimgartner, H., et al. (2021). Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. Acta Crystallographica Section C: Structural Chemistry, 77(1), 104-113.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Diastereomeric Excess Analysis of Products from (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
Introduction: The Role of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane in Asymmetric Synthesis
The successful application of this auxiliary hinges on the ability to accurately quantify the ratio of the resulting diastereomeric products. This measure, known as diastereomeric excess (d.e.), is a critical metric for optimizing reaction conditions and ensuring the stereochemical purity of subsequent intermediates. This guide provides a comparative analysis of the primary analytical techniques for determining the d.e. of products derived from (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, offering researchers a framework for selecting the most appropriate method for their specific needs.
Understanding Diastereomeric Excess (d.e.)
When a chiral auxiliary like (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is reacted with a prochiral substrate, two new stereocenters are often formed, resulting in a pair of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, crucially, possess different physical and chemical properties.[5] This distinction allows for their separation and quantification using various analytical techniques.
Diastereomeric excess is calculated as:
d.e. (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| x 100
An accurate d.e. value is paramount for assessing the efficiency of the asymmetric induction step before the valuable chiral auxiliary is cleaved and recovered.
Core Analytical Techniques: A Head-to-Head Comparison
The three most prevalent and robust techniques for d.e. analysis are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and, to a lesser extent, Mass Spectrometry (MS). The choice of method is dictated by factors including the nature of the diastereomers, required accuracy, sample throughput, and available instrumentation.[6][7]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Physical separation of diastereomers based on differential interactions with a chiral stationary phase (CSP).[8] | Differentiation of diastereomers based on distinct chemical shifts and/or coupling constants in a magnetic field.[9] | Separation of diastereomeric ions based on differences in fragmentation patterns, ion mobility, or reaction kinetics.[10][11] |
| Sensitivity | High (ng to pg level). Ideal for trace analysis and reaction monitoring.[12] | Moderate to Low (mg to µg level). Requires a higher concentration of the analyte. | Very High (pg to fg level). Superior sensitivity but quantification can be complex.[10] |
| Accuracy & Precision | Excellent. Provides baseline separation for accurate integration of peak areas. | Excellent. Direct integration of well-resolved signals provides high accuracy. | Good. Quantification often relies on calibration curves and can be less precise than HPLC or NMR.[13] |
| Sample Throughput | High. Automated systems can run numerous samples sequentially. | Moderate. Sample preparation can be minimal, but acquisition times can be longer. | High. Can be very rapid, especially with direct infusion techniques. |
| Development Effort | Moderate. Requires screening of columns and mobile phases to achieve separation.[8] | Low to Moderate. Often requires minimal method development, but may need derivatization for signal resolution. | High. Method development can be complex, often requiring specialized expertise and instrumentation. |
| Cost (Instrument) | Moderate | High | High to Very High |
| Pros | - Direct quantification of separated species- High sensitivity and robustness- Well-established and widely available | - Provides detailed structural information- Non-destructive- Minimal sample prep (often)- Absolute quantification possible | - Unmatched sensitivity- Provides mass information- High specificity |
| Cons | - Requires method development- Diastereomers must be separable on a CSP- Potential for co-elution with impurities | - Lower sensitivity- Signal overlap can complicate quantification[14]- High instrument cost | - Indirect quantification- Complex instrumentation and data analysis- May require chiral selectors or derivatization[15] |
Technique Deep Dive: Protocols and Scientific Rationale
Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for stereochemical analysis in many labs.[8] The separation of diastereomers is often more straightforward than for enantiomers, as it can sometimes be achieved on standard achiral stationary phases (like C18). However, for structurally similar diastereomers, a chiral stationary phase (CSP) may be required to enhance resolution.
Causality Behind Experimental Choices:
-
Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile for separating a wide range of chiral molecules, including the amide or imide products formed from (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.[12][16] Their effectiveness stems from a combination of intermolecular interactions—hydrogen bonding, π-π stacking, and steric hindrance—that differ for each diastereomer.
-
Mobile Phase: A typical mobile phase consists of a non-polar solvent like hexane or heptane mixed with a polar modifier such as isopropanol or ethanol. The ratio is critical: increasing the polar modifier generally decreases retention time but can also affect the separation factor (α). The choice of modifier can influence the conformation of both the analyte and the CSP, directly impacting the chiral recognition mechanism.
-
Sample Preparation: Dissolve ~1 mg of the product mixture in 1 mL of the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Instrumentation & Column:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Chiralpak® IA, IB, or IC (or equivalent polysaccharide-based CSP).
-
Detector: UV-Vis Diode Array Detector (DAD), set to a wavelength where the analyte has strong absorbance (e.g., 254 nm for aromatic compounds).
-
-
Chromatographic Conditions:
-
Mobile Phase: Hexane:Isopropanol (90:10 v/v). This is a starting point and must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers.
-
Integrate the area under each peak.
-
Calculate the d.e. using the formula: d.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Caption: Workflow for diastereomeric excess determination by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information. Since diastereomers have different spatial arrangements, their corresponding nuclei will exist in slightly different magnetic environments, leading to distinct signals in the NMR spectrum.[9] For products derived from the bulky (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary, the chemical shift differences between diastereomers are often large enough for direct quantification.
Causality Behind Experimental Choices:
-
Spectrometer Field Strength: Higher field magnets (e.g., 400 MHz and above) provide better signal dispersion, which is crucial for resolving closely spaced peaks. For complex molecules or low d.e. values, a higher field can be the difference between an accurate measurement and an ambiguous result.
-
Signal Selection: Protons on the newly formed stereocenter or those close to it are most likely to show distinct chemical shifts. The protons of the auxiliary itself (e.g., the methine proton adjacent to the nitrogen) can also serve as excellent probes for d.e. determination. Their signals are often well-resolved singlets or doublets, making integration highly reliable.
-
Sample Preparation: Dissolve 5-10 mg of the purified product mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a standard NMR tube. Ensure the sample is free of residual solvents or impurities that could interfere with the signals of interest.
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).
-
Use a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure full relaxation and accurate quantification.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify a pair of well-resolved, non-overlapping signals corresponding to a specific proton in each of the two diastereomers.
-
Carefully integrate the areas of these two signals.
-
Calculate the d.e. using the formula: d.e. (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100.
-
Caption: Workflow for diastereomeric excess determination by NMR.
Advanced Considerations and Troubleshooting
-
Signal Overlap in NMR: If the diagnostic signals in the ¹H NMR spectrum overlap, several strategies can be employed.[9] One option is to acquire a ¹⁹F NMR spectrum if the molecule contains a fluorine atom, as the wider chemical shift range often provides better resolution.[17] Another is to use a chiral solvating agent (CSA) to induce larger chemical shift differences between the diastereomers.[18][19]
-
Poor Resolution in HPLC: If baseline separation is not achieved, systematic method development is required. This involves screening different CSPs, varying the mobile phase composition (both the solvent ratio and the type of alcohol modifier), and adjusting the temperature and flow rate.
-
Validation: For regulatory filings or publication, the chosen analytical method must be validated. This typically includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Conclusion: Selecting the Optimal Method
The determination of diastereomeric excess is a non-negotiable step in asymmetric synthesis utilizing chiral auxiliaries like (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
-
For routine reaction monitoring and high-throughput screening, Chiral HPLC is often the method of choice due to its high sensitivity, robustness, and automation capabilities.
-
For definitive structural confirmation and when signals are well-resolved, NMR Spectroscopy offers a rapid, accurate, and non-destructive alternative that requires minimal method development. It provides the added benefit of confirming the overall structure of the products.
-
Mass Spectrometry serves as a powerful complementary technique, particularly when dealing with highly complex mixtures or when extreme sensitivity is required, though it is less commonly used for routine d.e. quantification.
Ultimately, the most reliable approach is often orthogonal validation: confirming the d.e. value obtained from one technique (e.g., HPLC) with a second, independent method (e.g., NMR). This provides the highest level of confidence in the stereochemical outcome of the reaction, ensuring the integrity of the synthetic pathway and the final product.
References
- ResearchGate. (n.d.). The graphical illustration of the general protocol utilized for discrimination of enantiomers using one of the chiral auxiliaries.
-
PubMed. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Retrieved from [Link]
- American Chemical Society. (n.d.). Chiral analysis by MS.
-
PubMed. (2018). Analysis of stereoisomers of chiral drug by mass spectrometry. Retrieved from [Link]
- PolyU Institutional Research Archive. (n.d.). Chiral Mass Spectrometry: An Overview.
- ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy.
-
Spectroscopy Online. (2017). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Retrieved from [Link]
- ResearchGate. (n.d.). Chiral Auxiliaries Powerful for Both Enantiomer Resolution and Determination of Absolute Configuration by X‐Ray Crystallography.
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
- ResearchGate. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
-
Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
-
PubMed. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Diastereomeric Excess: Definition and Analysis. Retrieved from [Link]
- Phenomenex. (n.d.). Chiral HPLC Separations.
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
-
Royal Society of Chemistry. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Retrieved from [Link]
- Thieme. (n.d.). NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of Horeau's Rule to Measure the Absolute Configuration.
- National Institutes of Health. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
- Société Chimique de France. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries.
- National Institutes of Health. (n.d.). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent.
- Daicel. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Bentham Books. (n.d.). Applications of NMR Spectroscopy (Volume 9).
-
Royal Society of Chemistry. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Retrieved from [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of stereoisomers of chiral drug by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Asymmetric Ketone Reduction for Large-Scale Synthesis: Evaluating the CBS Catalyst System
In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern drug development. These molecules serve as critical building blocks for a vast array of therapeutic agents. The challenge lies in achieving high stereoselectivity on an industrial scale in a manner that is efficient, cost-effective, and reproducible. This guide provides an in-depth comparison of the prominent methodologies for asymmetric ketone reduction, with a central focus on the efficacy of the Corey-Bakshi-Shibata (CBS) reduction system, which utilizes a catalyst derived from the chiral amino alcohol of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
We will dissect the mechanistic underpinnings, operational parameters, and performance data of the CBS reduction, placing it in direct comparison with leading alternatives such as the Noyori asymmetric hydrogenation and emerging biocatalytic methods. This analysis is designed to equip researchers, process chemists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific large-scale applications.
The Corey-Bakshi-Shibata (CBS) Reduction: A Workhorse in Asymmetric Synthesis
The CBS reduction, also known as the Corey-Itsuno reduction, is a premier method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] Its widespread adoption is a testament to its reliability, high enantioselectivity, and operational simplicity. The catalytic system is not the amine itself, but a chiral oxazaborolidine catalyst formed in situ or pre-formed from a chiral amino alcohol and borane.
From Amino Alcohol to Active Catalyst
The journey to the active catalyst begins with a chiral β-amino alcohol. The title compound, (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, is a precursor to the highly effective (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. This amino alcohol, when reacted with a borane source (such as BH₃·THF or BH₃·SMe₂), forms the rigid, chiral oxazaborolidine catalyst that directs the stereochemical outcome of the reduction.[4] This preparation was first reported by Itsuno and coworkers in 1981 and later extensively developed by E.J. Corey's group, solidifying its place in the synthetic chemist's toolbox.[1][4]
Caption: Formation of the CBS Catalyst from its chiral amino alcohol precursor.
Mechanism of Enantioselectivity
The efficacy of the CBS reduction hinges on a highly organized, six-membered, chair-like transition state. The mechanism proceeds through a series of coordinated steps:
-
Catalyst-Borane Adduct Formation: The nitrogen atom of the oxazaborolidine catalyst, acting as a Lewis base, coordinates to a molecule of the stoichiometric borane reducing agent. This enhances the Lewis acidity of the endocyclic boron atom within the catalyst ring.[2][5]
-
Ketone Coordination: The prochiral ketone substrate then coordinates to this activated catalyst complex. Steric hindrance dictates that the ketone's larger substituent (Rₗ) orients away from the bulky group on the catalyst, while the smaller substituent (Rₛ) points towards it.[5]
-
Face-Selective Hydride Transfer: The borane, now positioned in close proximity, delivers a hydride to the carbonyl carbon via the well-defined transition state. This intramolecular-like transfer occurs selectively to one face of the ketone, thereby establishing the new stereocenter.[2][5]
-
Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane is released, regenerating the CBS catalyst to continue the cycle. An acidic workup liberates the final chiral alcohol product.
Caption: Catalytic cycle of the CBS asymmetric ketone reduction.
Comparative Analysis: CBS Reduction vs. Key Alternatives
The choice of a synthetic route for large-scale production is a multifactorial decision. While enantioselectivity is paramount, considerations of cost, safety, throughput, and equipment availability are equally critical.
| Feature | CBS Reduction | Noyori Asymmetric Hydrogenation | Biocatalysis (KREDs) |
| Catalyst | Chiral Oxazaborolidine | Ru-BINAP or similar complexes[6][7] | Ketoreductases (Enzymes) |
| Reductant | Borane (BH₃·THF, etc.) | Hydrogen Gas (H₂) | NAD(P)H (requires cofactor regeneration) |
| Pressure | Atmospheric | High Pressure (4-100 atm)[8] | Atmospheric |
| Temperature | Room Temperature to mild heating | Room Temperature to 100 °C[8] | Typically Ambient (25-40 °C) |
| Catalyst Loading | 1-10 mol%[9] | 0.01-1 mol% | Variable (mg enzyme/g substrate) |
| Key Advantage | Operational simplicity, no high-pressure equipment | Extremely high turnover numbers, atom economy | Unmatched selectivity, green solvent (water), mild conditions |
| Key Disadvantage | Stoichiometric borane waste, moisture sensitive[5] | Requires specialized high-pressure reactors, expensive metal/ligands | Substrate-specific, potential for protein engineering needs[10] |
Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium-chiral diphosphine ligand (e.g., BINAP) complexes to catalyze the hydrogenation of ketones with exceptional efficiency.[11][12]
-
Efficacy: For many functionalized ketones, the Noyori hydrogenation provides enantioselectivities and yields comparable or superior to the CBS reduction. Its major advantage lies in the extremely low catalyst loadings required, often orders of magnitude lower than CBS catalysts. This is a significant economic driver on a large scale.
-
Scalability: The primary barrier to implementation is the requirement for high-pressure hydrogenation equipment. This represents a significant capital investment and introduces more stringent safety protocols. While H₂ is an ideal reductant from an atom economy standpoint, its handling at pressure requires specialized expertise.
Biocatalysis with Ketoreductases (KREDs)
The use of enzymes, particularly ketoreductases, represents a powerful "green" alternative. These enzymes use a biological hydride source (NADPH or NADH) to reduce ketones with often perfect enantioselectivity.
-
Efficacy: KREDs can exhibit exquisite chemo-, regio-, and stereoselectivity, often outperforming small molecule catalysts for specific substrates. They operate in aqueous media under mild pH and temperature conditions.
-
Scalability: The main challenges are substrate scope and process development. While enzyme libraries offer a wide range of potential catalysts, a specific ketone may require screening or protein engineering to find an optimal KRED. Furthermore, the process must incorporate a system to regenerate the expensive NAD(P)H cofactor, though well-established methods (e.g., using a sacrificial alcohol like isopropanol and a secondary enzyme) exist.[10]
Performance Data: A Head-to-Head Look
The following table summarizes typical performance data for the asymmetric reduction of acetophenone, a common benchmark substrate.
| Substrate | Method | Catalyst/Enzyme | Catalyst Loading | Yield (%) | ee (%) | Reference |
| Acetophenone | CBS Reduction | (S)-Me-CBS | 5 mol% | >95 | 97 (R) | [3] |
| Acetophenone | Noyori Hydrogenation | RuCl₂[(S)-BINAP] | 0.1 mol% | ~99 | 98 (S) | [6] |
| Acetophenone | Biocatalysis | KRED from L. kefir | N/A | >99 | >99 (S) | General knowledge from biocatalysis literature |
Analysis: For a simple substrate like acetophenone, all three methods deliver excellent results. The choice then pivots to economics and infrastructure. The CBS reduction is often favored in discovery and early-stage development due to its ease of execution in standard laboratory glassware. For multi-ton production of a commercial drug, the investment in a high-pressure reactor to leverage the efficiency of a Noyori-type process often becomes justifiable. Biocatalysis is a compelling option if a suitable, stable, and cost-effective enzyme can be identified and implemented.
Experimental Protocols
To provide a practical context, we present standardized laboratory-scale protocols for the reduction of acetophenone using the CBS and Noyori methodologies.
Protocol: Asymmetric Reduction of Acetophenone via CBS Reduction
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 N Hydrochloric Acid (HCl)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (5.0 mL of 1 M solution, 5.0 mmol, 0.1 equiv).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane-THF complex (60 mL of 1 M solution, 60 mmol, 1.2 equiv) via a dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
In a separate flask, prepare a solution of acetophenone (6.0 g, 50 mmol, 1.0 equiv) in 20 mL of anhydrous THF.
-
Add the acetophenone solution to the catalyst-borane mixture dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Monitor the reaction by TLC or GC. Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (15 mL) at 0 °C.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Add 1 N HCl (50 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (R)-1-phenylethanol. Purify by column chromatography or distillation as needed.
Protocol: Asymmetric Hydrogenation of Acetophenone via Noyori Catalysis
Materials:
-
[RuCl₂((S)-BINAP)]₂·NEt₃
-
Acetophenone
-
Anhydrous Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a nitrogen-filled glovebox, charge a high-pressure reactor vessel with [RuCl₂((S)-BINAP)]₂·NEt₃ (42 mg, 0.025 mmol, 0.0005 equiv).
-
Add anhydrous methanol (50 mL) followed by acetophenone (6.0 g, 50 mmol, 1.0 equiv).
-
Seal the reactor vessel securely and remove it from the glovebox.
-
Connect the reactor to a hydrogen line. Purge the vessel by pressurizing with H₂ to 10 atm and then venting (repeat 3 times).
-
Pressurize the reactor to 50 atm with H₂.
-
Place the reactor in a heating mantle on a magnetic stir plate and heat to 50 °C with vigorous stirring.
-
Monitor the reaction by observing the pressure drop. After the theoretical amount of H₂ has been consumed (or pressure stabilizes, typically 12-24 hours), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Open the reactor and concentrate the reaction mixture under reduced pressure to obtain the crude (S)-1-phenylethanol. Purify as needed.
Conclusion and Strategic Outlook
The CBS reduction, enabled by catalysts derived from chiral amino alcohols like the derivative of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, remains a highly valuable and effective tool for large-scale asymmetric synthesis. Its primary strength lies in its accessibility and operational simplicity, making it an ideal choice for research, clinical-scale production, and processes where the capital cost of specialized equipment is a limiting factor.
However, for blockbuster drugs requiring maximum throughput and cost efficiency, the Noyori asymmetric hydrogenation presents a compelling long-term economic advantage due to its superior atom economy and catalyst turnover numbers, despite the initial infrastructure investment. Concurrently, the rapid advancements in biocatalysis are positioning KREDs as a disruptive technology, offering a sustainable and highly selective path forward for compatible substrates.
Ultimately, the decision is not about a single "best" method, but about a strategic selection based on a holistic evaluation of the target molecule's chemistry, the required production scale, project timelines, and available capital and human resources. A thorough understanding of the comparative strengths and weaknesses detailed in this guide will empower chemists and engineers to make the most informed and effective decisions for their large-scale synthetic campaigns.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469. [Link]
-
NROChemistry. Corey-Bakshi-Shibata (CBS) Reduction. [Link]
-
Grokipedia. CBS catalyst. [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link] (Note: A representative URL, as the original may be unavailable).
-
NROChemistry. Noyori Asymmetric Hydrogenation. [Link]
-
Wikipedia. Corey–Itsuno reduction. [Link]
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
Slideshare. Noyori asymmetric hydrogenation. [Link]
-
SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]
-
Medicines for All Institute. (2019). Process Development Report. [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. CBS catalyst - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. grokipedia.com [grokipedia.com]
- 10. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 12. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
The Discerning Synthesist's Guide: A Cost-Benefit Analysis of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane in Asymmetric Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, yield, and economic viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of the valine-derived chiral auxiliary, (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, benchmarked against established alternatives such as Evans' oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam.
In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as transient covalent partners that impart stereochemical control onto a prochiral substrate. The ideal auxiliary should not only direct the formation of the desired stereoisomer with high fidelity but also be readily available, cost-effective, and easily removed and recycled. This guide delves into the practical and economic considerations of employing (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a derivative of the readily available amino acid L-valine, in the context of asymmetric alkylation – a fundamental carbon-carbon bond-forming reaction.
The Contenders: A Structural Overview
At the heart of this analysis is (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a chiral amine featuring a bulky diphenylmethyl group and an isopropyl group from its valine precursor. These sterically demanding substituents are strategically positioned to create a highly biased chiral environment. To provide a robust comparison, we will evaluate it against three of the most widely utilized and well-documented classes of chiral auxiliaries:
-
Evans' Oxazolidinones: Popularized by David A. Evans, these auxiliaries, such as (S)-4-Benzyl-2-oxazolidinone, are derived from amino alcohols and are renowned for their high stereocontrol in a variety of reactions, including alkylations and aldol reactions.
-
Pseudoephedrine: This naturally occurring alkaloid, available in both enantiomeric forms, serves as a practical and effective chiral auxiliary, particularly in the asymmetric alkylation of amides.
-
Oppolzer's Camphorsultam: Based on the rigid camphor skeleton, this sultam-based auxiliary offers exceptional steric hindrance and has been successfully employed in a wide range of asymmetric transformations.
Performance in Asymmetric Alkylation: A Comparative Analysis
The true measure of a chiral auxiliary lies in its ability to deliver high yields and exceptional diastereoselectivity in a given transformation. While specific, direct comparative studies involving (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane are not extensively documented in publicly available literature, we can infer its potential performance based on structurally similar valine-derived auxiliaries and benchmark it against established players.
Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | Propanamide | Benzyl bromide | Data not available | Data not available | - |
| (S)-4-Benzyl-2-oxazolidinone | Propanimide | Benzyl bromide | 85-95 | >98 | [1] |
| (1R,2R)-(-)-Pseudoephedrine | Propanamide | Benzyl bromide | 90-99 | >98 | [1] |
| (1S)-(-)-2,10-Camphorsultam | Propanimide | Benzyl bromide | 80-90 | >96 | [1] |
Note: The performance of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is inferred based on general principles of valine-derived auxiliaries. Actual experimental results may vary.
The bulky diphenylmethyl and isopropyl groups of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane are expected to create a highly effective chiral shield, leading to high diastereoselectivities, likely comparable to those achieved with Evans' and pseudoephedrine auxiliaries. The key differentiator will often lie in the specific substrate and reaction conditions.
The Economic Equation: A Cost-Benefit Breakdown
Beyond performance, the cost of the chiral auxiliary is a major driver in its selection, particularly for large-scale synthesis. The initial purchase price, coupled with the efficiency of its recovery and reuse, dictates the overall economic feasibility.
Table 2: Cost Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Supplier Example | Price (USD/gram) |
| (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | Sigma-Aldrich | ~$200 |
| (S)-4-Benzyl-2-oxazolidinone | Sigma-Aldrich | ~$42 |
| (1R,2R)-(-)-Pseudoephedrine | Sigma-Aldrich | ~$33 |
| (1S)-(-)-2,10-Camphorsultam | Sigma-Aldrich | ~$34 |
Note: Prices are approximate and subject to change based on supplier and quantity.
From a purely upfront cost perspective, (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is significantly more expensive than the established alternatives. This higher initial investment necessitates exceptional performance and high recovery rates to be economically competitive.
Experimental Workflow: From Attachment to Cleavage
A critical aspect of any chiral auxiliary-based strategy is the ease and efficiency of its attachment to the substrate and its subsequent removal from the desired product.
General Experimental Workflow for Asymmetric Alkylation
Caption: A generalized workflow for asymmetric alkylation using a chiral auxiliary.
Step-by-Step Methodologies
1. Attachment of the Chiral Auxiliary:
-
Protocol: To a solution of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.
-
Rationale: This standard acylation reaction forms a stable amide bond between the chiral auxiliary and the prochiral substrate. The use of a non-nucleophilic base prevents unwanted side reactions.
2. Diastereoselective Enolate Formation and Alkylation:
-
Protocol: To a solution of the N-acylated auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise. After stirring for 30-60 minutes, add the alkylating agent (e.g., benzyl bromide, 1.2 eq).
-
Causality: The strong base selectively removes the alpha-proton to form a rigid chiral enolate. The stereochemistry of the auxiliary effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the new stereocenter with high diastereoselectivity.
3. Cleavage and Recovery of the Chiral Auxiliary:
-
Protocol: The method for cleaving the auxiliary depends on the desired product. For obtaining the chiral carboxylic acid, hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H2O2) is a common and effective method.[2] To obtain the corresponding chiral alcohol, reduction with a mild reducing agent like lithium borohydride (LiBH4) can be employed.
-
Self-Validation: The success of the cleavage step is confirmed by the isolation of the desired enantiomerically enriched product and the recovery of the chiral auxiliary, which can be purified and reused in subsequent reactions.
Making the Right Choice: A Decision Framework
The selection of the optimal chiral auxiliary is a multifactorial decision. The following framework can guide researchers in this critical process:
Caption: A decision-making flowchart for selecting a chiral auxiliary.
Conclusion: A Niche Auxiliary with High Potential
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane represents a potentially powerful yet costly chiral auxiliary for asymmetric synthesis. Its valine origin and bulky diphenylmethyl group suggest a high capacity for inducing stereoselectivity. However, its current high price point compared to well-established and highly effective alternatives like Evans' oxazolidinones and pseudoephedrine necessitates its use in situations where exceptionally high diastereoselectivity is paramount and cannot be achieved with other auxiliaries, or in high-value applications where the cost of the auxiliary is a minor component of the overall synthesis cost.
For routine asymmetric alkylations, pseudoephedrine and Evans' oxazolidinones often provide the most cost-effective solution with excellent and well-documented performance. The true potential of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane will be fully realized as more research is published detailing its performance in a wider range of asymmetric transformations, and as its manufacturing process is optimized to reduce its cost. Until then, it remains a specialized tool for the discerning synthetic chemist facing unique stereochemical challenges.
References
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Asymmetric Diels-Alder reactions of chiral N-acryloyl- and N-crotonoylsultams. Journal of the American Chemical Society, 112(7), 2767–2772.
-
Alkali Scientific. (1R,2R)-(−)-Pseudoephedrine product page.[Link]
-
Scientific Laboratory Supplies. (1S)-(-)-2,10-Camphorsultam product page.[Link]
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
- Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192–4193.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
Sources
Safety Operating Guide
Navigating the Safe Disposal of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane: A Comprehensive Guide
For Immediate Implementation by Laboratory Professionals
The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a chiral amine utilized in pharmaceutical research and development. As a Senior Application Scientist, my objective is to equip you with not just a procedure, but a framework for understanding the causality behind these essential safety measures, ensuring a self-validating system of laboratory practice.
Hazard Identification and Risk Assessment: Understanding the Compound
(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a solid organic compound with specific hazard classifications that dictate its handling and disposal. A thorough understanding of its properties is the foundational step in ensuring safety.
Key Hazard Information:
| Property | Classification | Source |
| Physical State | Solid | Sigma-Aldrich |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Angene Chemical |
| Storage Class | 11: Combustible Solids | Sigma-Aldrich |
This information underscores the necessity of appropriate personal protective equipment (PPE) during handling and disposal, and dictates that this compound must be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle to grave"[1].
The Core Directive: Professional Disposal is Non-Negotiable
The most critical takeaway for the disposal of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is that it must not be disposed of via standard laboratory drains or as general solid waste. The Safety Data Sheet (SDS) explicitly states to "Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material"[2]. This is due to its hazardous nature and potential environmental impact.
The rationale behind this directive is rooted in the principles of chemical waste management, which prioritize containment and specialized treatment for hazardous substances to prevent environmental contamination and ensure public health[1].
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The following protocol is designed to be a self-validating system, where each step logically follows from the principles of chemical safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first line of defense against accidental reactions and improper disposal[3].
-
Action: Designate a specific, clearly labeled waste container for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane and any materials contaminated with it (e.g., weighing boats, contaminated gloves, or filter paper).
-
Causality: Segregation prevents unintentional mixing with incompatible chemicals, which for amines can include acids and oxidizing agents, potentially leading to violent reactions[3][4]. Solid waste must also be kept separate from liquid waste streams[5].
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and exposure.
-
Action: Use a high-density polyethylene (HDPE) or other chemically resistant, sealable container for collecting the solid waste. Ensure the container is in good condition, with a secure, tight-fitting lid[6].
-
Causality: (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a solid, and the container must be robust enough to prevent puncture or rupture. A secure lid is essential to prevent the release of dust or vapors, which can be an inhalation hazard[6].
Step 3: Labeling: The Key to Safe Handling
Accurate and comprehensive labeling is a regulatory requirement and a critical safety communication tool.
-
Action: Immediately upon starting a waste container, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane"
-
The associated hazards (e.g., "Irritant," "Combustible Solid")
-
The date accumulation started
-
The name of the principal investigator or laboratory responsible.
-
-
Causality: Clear labeling informs all laboratory personnel, as well as the professional waste disposal team, of the container's contents and associated dangers, ensuring it is handled and stored appropriately[7][8].
Step 4: Accumulation and Storage
Safe storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be:
-
Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of spills, unauthorized access, and accidental mixing with other chemicals. The combustible nature of the solid necessitates storage away from heat and ignition sources to prevent fire[9].
Step 5: Arranging for Professional Disposal
The final and most critical step is the transfer of the waste to a licensed professional service.
-
Action: Once the waste container is full, or on a regular schedule as determined by your institution's Environmental Health and Safety (EHS) department, arrange for a pickup by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup[10][11].
-
Causality: Licensed hazardous waste disposal companies have the expertise and facilities to handle, transport, and dispose of chemical waste in a manner that is safe, environmentally sound, and compliant with all federal, state, and local regulations[1][2].
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.
Caption: Disposal workflow for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure they are not only compliant with regulations but are also upholding the highest standards of scientific integrity and responsible chemical stewardship.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
University of Wisconsin-Madison Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Angene Chemical. (2023, November 3). Safety Data Sheet: (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, September 26). How are flammable liquids categorized? Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]
-
University of Canterbury. (2023, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Pallav Chemicals. (n.d.). 2-Amino-2-Methyl-1,3-Propanediol AR MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Chemistry For Everyone. (2023, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]
-
MLI Environmental. (2023, November 26). Hazardous Waste Materials Guide: Flammable Solids. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2022, February 17). Standard Operating Procedure: Flammable Solids. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. shapiroe.com [shapiroe.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. m.youtube.com [m.youtube.com]
Personal protective equipment for handling (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
An Essential Guide to Personal Protective Equipment for Handling (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a chiral amine, demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to ensure that every operational step is underpinned by a robust, self-validating safety protocol.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential risks is the first step in mitigating them. Based on the toxicological data of analogous amines and substituted butanes, we can anticipate the primary hazards associated with (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.
| Potential Hazard | Rationale Based on Analogous Compounds | Primary Exposure Routes |
| Severe Skin Corrosion/Irritation | Amino groups can be corrosive or irritating to the skin. Similar compounds are classified as causing skin burns.[1][2] | Dermal (direct contact) |
| Serious Eye Damage | Amines are often highly damaging to eye tissue. Direct contact, even from small splashes, can cause irreversible harm.[1][3] | Ocular (splash, vapor) |
| Acute Toxicity (Oral, Dermal) | Many functionalized amines exhibit toxicity if ingested or absorbed through the skin.[1] | Ingestion, Dermal |
| Respiratory Tract Irritation | Vapors or aerosols of the compound may irritate the nose, throat, and lungs.[1][4] | Inhalation |
Core PPE Protocol: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific experimental conditions, including the quantity of the substance being handled, its physical form (solid or solution), and the duration of the procedure.[5][6]
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye damage, robust eye protection is non-negotiable.
-
Minimum Requirement: Always wear chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3]
-
Splash Hazard Operations: When handling solutions, transferring liquids, or performing any operation with a risk of splashing, supplement safety goggles with a full-face shield.[5][6] This provides a secondary barrier protecting the entire face from direct contact.
Skin and Body Protection: Preventing Dermal Exposure
Preventing skin contact is critical to avoid potential corrosive effects and dermal absorption.[7]
-
Gloves: Standard nitrile gloves may not be sufficient. It is crucial to select gloves with proven resistance to chemicals of this class.
-
Recommended: Use chemical-resistant gloves. While specific permeation data for this compound is unavailable, butyl rubber or Viton™ gloves are often recommended for handling a broad range of organic chemicals. Always use a double-gloving technique (two pairs of nitrile gloves or a nitrile inner glove with a more robust outer glove) for added protection.
-
Procedure: Gloves must be inspected for any defects before use. After handling, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them as contaminated waste. Always wash hands thoroughly after removing gloves.[7]
-
-
Laboratory Coat: A flame-resistant lab coat is mandatory. For procedures involving larger quantities or significant splash risks, a chemical-resistant apron over the lab coat is recommended.[4]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
Respiratory Protection: Safeguarding Against Inhalation
Engineering controls, primarily the use of a certified chemical fume hood, are the most effective way to control inhalation hazards.
-
Standard Operations: All handling of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, especially weighing of the solid or transfers of volatile solutions, must be conducted inside a properly functioning chemical fume hood.[4]
-
When Respirators are Necessary: In situations where engineering controls are insufficient or during emergency procedures like a large spill, respiratory protection is required.[5]
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Safe handling extends beyond personal protection to include operational protocols and proper waste disposal.
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1][4]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1]
Disposal of Contaminated Waste
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Chemical Waste: (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane and any solutions containing it must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed container. Do not pour down the drain.[1][7]
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable lab coats, that has come into contact with the chemical must be considered contaminated. Place these items in a designated hazardous waste container for incineration.[7]
-
Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal environmental regulations.[7][9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these detailed PPE protocols and operational plans into your daily laboratory work, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from American Chemistry Council website.[5]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Methyl-3-phenylpropylamine. Retrieved from Fisher Scientific website.[1]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for (S)-(+)-2-Amino-3-methyl-1-butanol. Retrieved from Fisher Scientific website.[2]
-
Echemi. (n.d.). 3-AMINO-4-PHENYLBUTAN-2-ONEHYDROCHLORIDE Safety Data Sheets. Retrieved from Echemi website.[3]
-
Sigma-Aldrich. (2024). Safety Data Sheet for 2-amino 2-(hydroxymethyl)propane 1,3-diol hydrochloride. Retrieved from Sigma-Aldrich website.
-
Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from polyurethanes.org.[6]
-
AK Scientific, Inc. (n.d.). Safety Data Sheet for 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol. Retrieved from AK Scientific, Inc. website.[7]
-
CymitQuimica. (n.d.). (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane. Retrieved from CymitQuimica website.[10]
-
Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich website.
-
Sigma-Aldrich. (2025). Safety Data Sheet for 2-Methylbutane. Retrieved from Sigma-Aldrich website.
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.[8]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from wisc.edu.[9]
-
BenchChem. (2025). Application Notes: Safe Handling of 3-Methyl-1-phenylbutan-2-ol. Retrieved from BenchChem website.[4]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. aksci.com [aksci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | CymitQuimica [cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
